Product packaging for Linsidomine hydrochloride(Cat. No.:CAS No. 16142-27-1)

Linsidomine hydrochloride

Cat. No.: B013753
CAS No.: 16142-27-1
M. Wt: 206.63 g/mol
InChI Key: ZRFWHHCXSSACAW-UHFFFAOYSA-M
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Description

SIN-1 Hydrochloride (3-Morpholinosydnonimine hydrochloride) is a critical research tool renowned for its unique ability to simultaneously generate both nitric oxide (NO) and superoxide anion (O₂˙⁻). This simultaneous release leads to the rapid formation of peroxynitrite (ONOO⁻), a potent reactive nitrogen species (RNS). This mechanism makes SIN-1 HCl an invaluable compound for studying oxidative and nitrosative stress in experimental models. Researchers primarily utilize it to investigate the pathophysiological roles of peroxynitrite in various conditions, including cardiovascular diseases, neurodegenerative disorders, ischemia-reperfusion injury, and inflammatory processes. In biological systems, SIN-1 undergoes spontaneous, non-enzymatic decomposition, providing a reliable and continuous source of these reactive species, allowing for the precise modeling of their cytotoxic effects. As such, it is extensively used to induce endothelial dysfunction, study the inactivation of key enzymes, probe DNA damage mechanisms, and evaluate the protective effects of various antioxidants and peroxynitrite scavengers. Supplied as a high-purity, stable solid, SIN-1 Hydrochloride is essential for advancing our understanding of redox biology and the complex signaling and damage pathways mediated by peroxynitrite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClN4O2 B013753 Linsidomine hydrochloride CAS No. 16142-27-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFWHHCXSSACAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1[N+]2=NOC(=C2)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33876-97-0 (Parent)
Record name Linsidomine hydrochloride
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DSSTOX Substance ID

DTXSID9049039
Record name 3-Morpholinosydnonimine hydrochloride
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Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16142-27-1
Record name 3-Morpholinosydnonimine hydrochloride
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Record name Linsidomine hydrochloride
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Record name 3-Morpholinosydnonimine hydrochloride
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Record name 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride
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Record name LINSIDOMINE HYDROCHLORIDE
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Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1, is a potent vasodilator and antiplatelet agent. As an active metabolite of the antianginal drug molsidomine, linsidomine functions as a spontaneous nitric oxide (NO) donor.[1][2] This document provides a detailed technical overview of the molecular mechanism of action of linsidomine, focusing on its role in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and development.

Core Mechanism of Action: Nitric Oxide Donation and Guanylate Cyclase Activation

This compound's pharmacological effects are primarily mediated through its non-enzymatic release of nitric oxide (NO).[2] Unlike organic nitrates, linsidomine does not require enzymatic bioactivation to liberate NO. The process begins with the conversion of linsidomine (SIN-1) to its open-ring form, SIN-1A.[1] In the presence of molecular oxygen, SIN-1A undergoes spontaneous decomposition to yield NO and the inactive metabolite, SIN-1C.

The released NO, a highly reactive gaseous signaling molecule, diffuses across cell membranes into target cells, such as vascular smooth muscle cells and platelets.[1][3] Within these cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), the primary receptor for NO.[4][5] This binding event triggers a conformational change in sGC, leading to its activation.

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][6] The subsequent elevation in intracellular cGMP levels initiates a downstream signaling cascade, primarily through the activation of protein kinase G (PKG).[1] PKG, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately resulting in vasodilation and inhibition of platelet aggregation.[1][7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of linsidomine (SIN-1).

ParameterSpeciesTissue/Cell TypeValueReference
IC50 (Platelet Aggregation Inhibition) HumanPlatelet-Rich Plasma (ADP-induced)2.98 ± 1.06 µM[8]
RatPlatelet-Rich Plasma (ADP-induced)108 ± 85 µM[8]
EC50 (Vasoconstriction Inhibition) HumanRadial Artery (AVP-induced)15 ± 20 nM (Shift in AVP EC50 after SIN-1 pre-incubation)[1]

Signaling Pathway and Experimental Workflow Diagrams

Linsidomine Signaling Pathway

The following diagram illustrates the molecular cascade initiated by linsidomine, from its conversion to an NO donor to the downstream cellular effects.

Linsidomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell / Platelet Linsidomine Linsidomine (SIN-1) SIN1A SIN-1A Linsidomine->SIN1A Spontaneous Conversion NO Nitric Oxide (NO) SIN1A->NO SIN1C SIN-1C (inactive) SIN1A->SIN1C sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activation O2 O₂ O2->SIN1A sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response ↓ Intracellular Ca²⁺ Vasodilation Inhibition of Platelet Aggregation PKG->Cellular_Response

Linsidomine's mechanism of action via the NO-sGC-cGMP pathway.
Experimental Workflow: Isolated Artery Vasorelaxation Assay

This diagram outlines the typical workflow for assessing the vasodilatory effects of linsidomine using an isolated artery preparation in an organ bath.

Vasorelaxation_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Artery (e.g., Aorta, Radial Artery) Cut Cut into Rings (2-4 mm) Harvest->Cut Mount Mount Rings in Organ Bath Cut->Mount Equilibrate Equilibrate in PSS (e.g., Krebs-Henseleit) at 37°C, gassed with 95% O₂/5% CO₂ Mount->Equilibrate Precontract Pre-contract with Vasoconstrictor (e.g., Phenylephrine, U46619) Equilibrate->Precontract Linsidomine_add Cumulative Addition of This compound Precontract->Linsidomine_add Record Record Isometric Tension Linsidomine_add->Record CRC Construct Concentration- Response Curve Record->CRC EC50 Calculate EC₅₀ and Emax CRC->EC50

Workflow for assessing linsidomine-induced vasorelaxation.

Detailed Experimental Protocols

Isolated Artery Vasorelaxation Assay

This protocol is a composite based on standard methodologies for studying vascular reactivity in isolated tissues.[9][10][11]

Objective: To determine the concentration-dependent vasodilatory effect of this compound on isolated arterial rings.

Materials:

  • Isolated tissue organ bath system with force transducers and data acquisition software.

  • Krebs-Henseleit physiological salt solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose.

  • Vasoconstrictor agent (e.g., Phenylephrine, 10⁻⁵ M stock solution).

  • This compound (SIN-1) stock solutions of varying concentrations.

  • Gas mixture: 95% O₂ / 5% CO₂.

  • Dissection tools and microscope.

Procedure:

  • Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit PSS. c. Under a dissecting microscope, remove adhering connective and adipose tissue. d. Cut the artery into rings of 2-4 mm in length.

  • Mounting: a. Mount each arterial ring between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit PSS. b. Maintain the PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the artery). b. Replace the PSS every 15-20 minutes. c. Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). d. Wash the rings with fresh PSS to return to baseline tension.

  • Experiment: a. Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine, ~10⁻⁶ M). b. Once the contraction has plateaued, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). c. Allow the response to each concentration to stabilize before adding the next.

  • Data Analysis: a. Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the percentage of relaxation against the logarithm of the linsidomine concentration to generate a concentration-response curve. c. Calculate the EC₅₀ (the concentration of linsidomine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve.

Platelet Aggregation Assay

This protocol is based on the principles of light transmission aggregometry (LTA).[12][13][14][15]

Objective: To measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

  • Platelet aggregometer.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., Adenosine diphosphate (ADP), 20 µM).

  • This compound (SIN-1) solutions.

  • Saline or appropriate buffer.

  • Centrifuge.

  • Plastic tubes (to prevent platelet activation).

Procedure:

  • PRP and PPP Preparation: a. Draw whole blood from a healthy, drug-free donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Carefully aspirate the PRP and transfer it to a plastic tube. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

  • Assay Setup: a. Adjust the platelet count in the PRP with PPP if necessary. b. Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

  • Experiment: a. Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. b. Add a specific concentration of this compound or its vehicle (control) to the PRP and incubate for a defined period (e.g., 1-5 minutes). c. Add the platelet agonist (e.g., ADP) to initiate aggregation. d. Record the change in light transmission for a set duration (e.g., 5-10 minutes).

  • Data Analysis: a. Determine the maximal aggregation for each concentration of linsidomine. b. Calculate the percentage of inhibition of aggregation relative to the control (vehicle-treated) sample. c. Plot the percentage of inhibition against the logarithm of the linsidomine concentration. d. Calculate the IC₅₀ (the concentration of linsidomine that inhibits 50% of the agonist-induced aggregation).

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a general method for measuring sGC activity based on the quantification of cGMP production.[16]

Objective: To determine the effect of this compound on the catalytic activity of sGC.

Materials:

  • Purified sGC or cell/tissue homogenate containing sGC.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, GTP, and a phosphodiesterase inhibitor like IBMX).

  • This compound (SIN-1) solutions.

  • Reaction termination solution (e.g., trichloroacetic acid or ice-cold ethanol).

  • cGMP quantification kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Reaction Setup: a. Prepare reaction tubes on ice. b. Add the assay buffer, the source of sGC, and either this compound at various concentrations or vehicle control.

  • Initiation and Incubation: a. Initiate the reaction by adding the substrate, GTP. b. Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

  • Termination: a. Stop the reaction by adding the termination solution.

  • cGMP Quantification: a. Process the samples according to the instructions of the chosen cGMP quantification kit. b. Measure the amount of cGMP produced in each sample.

  • Data Analysis: a. Calculate the sGC activity (e.g., in pmol cGMP/min/mg protein). b. Plot the sGC activity against the logarithm of the linsidomine concentration to determine the concentration-response relationship.

Conclusion

This compound exerts its therapeutic effects as a vasodilator and antiplatelet agent through a well-defined mechanism of action centered on the non-enzymatic release of nitric oxide and the subsequent activation of the sGC-cGMP signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals engaged in the study of linsidomine and related NO-donating compounds. Further research to fully elucidate the vasorelaxant potency (EC₅₀) across various vascular beds would be beneficial for a more complete understanding of its pharmacological profile.

References

A Technical Guide to the Nitric Oxide Donor Properties of SIN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-morpholinosydnonimine (SIN-1), a pivotal compound in biomedical research. Its unique capacity to spontaneously generate both nitric oxide (NO) and superoxide (O₂⁻) under physiological conditions makes it an invaluable tool for studying the effects of peroxynitrite (ONOO⁻) and nitroxidative stress.

Core Properties and Decomposition of SIN-1

SIN-1 is a water-soluble sydnonimine, a class of mesoionic heterocyclic compounds. Its utility is not derived from its direct interaction with cellular components, but rather from its spontaneous, non-enzymatic decomposition in aqueous solutions at physiological pH and temperature.

Decomposition Pathway

The decomposition of SIN-1 is a multi-step process. It begins with a pH-dependent hydrolysis and opening of the sydnonimine ring to form its active metabolite, SIN-1A.[1] This open-ring form then reacts with molecular oxygen in a one-electron transfer reaction to yield a superoxide radical (O₂⁻) and a SIN-1 cation radical. This radical subsequently decomposes to release nitric oxide (NO). The proximate and diffusion-limited reaction between NO and O₂⁻ rapidly forms peroxynitrite (ONOO⁻), a potent and reactive oxidizing and nitrating agent.

SIN1_Decomposition cluster_reaction SIN1 SIN-1 SIN1A SIN-1A (Open-ring form) SIN1->SIN1A Hydrolysis (pH > 6) SIN1_Radical SIN-1 Cation Radical SIN1A->SIN1_Radical e⁻ transfer SIN1C SIN-1C (Inactive Metabolite) SIN1_Radical->SIN1C O2_minus Superoxide (O₂⁻) SIN1_Radical->O2_minus NO Nitric Oxide (NO) SIN1_Radical->NO O2 O₂ O2->SIN1A ONOO_minus Peroxynitrite (ONOO⁻) O2_minus->ONOO_minus NO->ONOO_minus Diffusion-limited reaction

Caption: Spontaneous decomposition pathway of SIN-1 in the presence of oxygen.

It is critical to note that in biological systems containing other electron acceptors, such as heme proteins, SIN-1 may behave more like a pure NO donor, with reduced concomitant superoxide formation.

Quantitative Data

The kinetics and stoichiometry of SIN-1 decomposition are crucial for experimental design. The table below summarizes key quantitative parameters.

ParameterValueConditions / Notes
Decomposition Spontaneous and rapidOccurs in aqueous solution at neutral/alkaline pH.
Half-life (t½) Not consistently reported; decomposition is rapidHighly dependent on pH, temperature, and oxygen tension.
Molar Ratio (NO : O₂⁻) ~1.1 : 1Based on rates of 1.24 µM/min NO and 1.12 µM/min O₂⁻ at pH 7.4, 37°C.
Typical Concentration 10 µM - 1 mMEffective range for in vitro cell culture experiments.

Key Experimental Protocols

Accurate measurement of the species generated by SIN-1 is fundamental to interpreting experimental outcomes.

Protocol: Nitric Oxide Detection (Griess Assay)

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture supernatant.

Methodology:

  • Standard Curve Preparation:

    • Prepare a 100 µM sodium nitrite standard solution in the same cell culture medium used for the experiment.

    • Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in a clear, flat-bottom 96-well plate. The final volume in each well should be 50 µL.

  • Sample Collection:

    • After treating cells with SIN-1 for the desired time, collect the cell culture supernatant.

    • Centrifuge the supernatant (e.g., at 300 x g for 5 minutes) to pellet any detached cells or debris.

  • Assay Procedure:

    • Add 50 µL of the clarified supernatant from each experimental condition to separate wells of the 96-well plate.

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Prepare this reagent fresh and protect it from light.

    • Add 50 µL of the Griess Reagent to each well containing standards and samples.

  • Incubation and Measurement:

    • Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification:

    • Subtract the absorbance of the blank (0 µM nitrite) from all standard and sample readings.

    • Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration of the samples using the linear regression equation from the curve.

Griess_Workflow start Prepare Nitrite Standards & Collect Cell Supernatants plate Pipette 50 µL of Standards & Samples into 96-well Plate start->plate reagent Add 50 µL of Fresh Griess Reagent to all Wells plate->reagent incubate Incubate 10-15 min at RT (Protect from Light) reagent->incubate measure Measure Absorbance at 540 nm incubate->measure

Caption: Standard experimental workflow for the Griess assay.

Protocol: Superoxide Detection (Dihydroethidium Staining)

Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular superoxide. DHE is cell-permeable and, upon oxidation by superoxide, it forms 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Methodology:

  • Reagent Preparation:

    • Prepare a 5-10 mM DHE stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

  • Cell Preparation and Staining:

    • Culture adherent cells on sterile coverslips or in a multi-well imaging plate until they reach the desired confluency.

    • Prepare a 5-10 µM DHE working solution in a suitable buffer (e.g., serum-free medium or HBSS) immediately before use.

    • Remove the culture medium from the cells and wash once with the buffer.

    • Load the cells by incubating them with the DHE working solution for 15-30 minutes at 37°C in the dark.

  • Treatment and Imaging:

    • Wash the cells twice with pre-warmed buffer to remove excess DHE.

    • Add fresh medium containing the desired concentration of SIN-1 (and any other experimental compounds).

    • Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for rhodamine (Excitation ~520 nm, Emission ~600 nm).

  • Analysis:

    • Capture images at various time points after SIN-1 addition.

    • Quantify the mean fluorescence intensity per cell or per field of view using imaging analysis software. An increase in red fluorescence intensity relative to untreated controls indicates an increase in superoxide production.

SIN-1 Modulated Signaling Pathways

The dual release of NO and O₂⁻ allows SIN-1 to influence distinct and sometimes opposing signaling cascades.

NO-Dependent cGMP Signaling

The nitric oxide produced by SIN-1 is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) to mediate downstream effects like vasodilation and inhibition of platelet aggregation.

cGMP_Signaling SIN1 SIN-1 NO Nitric Oxide (NO) SIN1->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response Phosphorylates Target Proteins Nitration_Pathway SIN1 SIN-1 ONOO Peroxynitrite (ONOO⁻) SIN1->ONOO NitratedProtein Nitrated Protein (3-Nitrotyrosine) ONOO->NitratedProtein Nitration Protein Target Protein (Tyrosine Residue) Protein->NitratedProtein Outcome Altered Protein Function & Nitroxidative Stress NitratedProtein->Outcome

References

The Pharmacology of Linsidomine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride (SIN-1), an active metabolite of the anti-anginal drug molsidomine, is a potent vasodilator belonging to the class of sydnonimines.[1] Its pharmacological effects are primarily mediated through the non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Introduction

Linsidomine, also known as 3-morpholinosydnonimine, has garnered significant interest for its direct nitric oxide-donating properties, which distinguish it from traditional organic nitrates.[1][3] Unlike nitrates that require enzymatic activation, linsidomine spontaneously releases NO, thereby circumventing the development of tolerance.[1][4] This unique characteristic makes it a valuable tool for studying NO-mediated signaling and a potential therapeutic agent for various cardiovascular conditions, including unstable angina and erectile dysfunction.[5][6]

Mechanism of Action

This compound acts as a prodrug that, under physiological conditions, undergoes a series of transformations to release nitric oxide.

Bioactivation and Nitric Oxide Release

Linsidomine (SIN-1) is the primary active metabolite of molsidomine.[7] At neutral pH, SIN-1 undergoes a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.[8] Subsequently, in the presence of oxygen, SIN-1A decomposes to release nitric oxide (NO) and the inactive metabolite SIN-1C (3-morpholinoiminoacetonitrile).[8][9] This process is independent of enzymatic activity.[1]

A diagram illustrating the bioactivation pathway of Linsidomine is provided below:

G Molsidomine Molsidomine Linsidomine Linsidomine (SIN-1) Molsidomine->Linsidomine Hepatic Metabolism SIN1A SIN-1A (Open-ring form) Linsidomine->SIN1A Hydroxyl ion- dependent conversion NO Nitric Oxide (NO) SIN1A->NO SIN1C SIN-1C (Inactive) SIN1A->SIN1C O2 O₂ O2->SIN1A G Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Vasodilation Vasodilation cGMP->Vasodilation Leads to G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Isolate Arterial Rings Mount Mount in Organ Bath Tissue->Mount Precontract Pre-contract with Vasoconstrictor Mount->Precontract Add_Linsidomine Add Linsidomine (Cumulative Doses) Precontract->Add_Linsidomine Record Record Isometric Tension Add_Linsidomine->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 Plot->Calculate

References

Linsidomine Hydrochloride as a Peroxynitrite Donor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride (SIN-1), the active metabolite of molsidomine, is a pivotal pharmacological tool for the controlled generation of peroxynitrite (ONOO⁻), a potent and short-lived biological oxidant. This technical guide provides an in-depth exploration of linsidomine's mechanism of action, its application in experimental settings, and its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge required for the effective utilization of this compound in their studies of nitroxidative stress and associated pathologies.

Introduction

This compound, chemically known as 3-morpholinosydnonimine hydrochloride, is a sydnonimine derivative that spontaneously decomposes under physiological conditions to generate both nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] The rapid, diffusion-controlled reaction between these two radicals results in the formation of peroxynitrite.[3] Peroxynitrite is a key mediator of "nitroxidative stress" and has been implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegeneration, and inflammation. The ability of linsidomine to co-generate •NO and O₂•⁻ in a controlled manner makes it an invaluable tool for investigating the biological effects of peroxynitrite.[4]

Mechanism of Peroxynitrite Generation

The generation of peroxynitrite from this compound is a multi-step process that occurs spontaneously in aqueous solutions at physiological pH.

  • Hydrolysis and Ring Opening: Linsidomine undergoes hydrolysis, leading to the opening of its sydnonimine ring to form the open-ring metabolite, SIN-1A.[1]

  • Reaction with Molecular Oxygen: In the presence of molecular oxygen, SIN-1A undergoes a one-electron reduction of oxygen to produce a superoxide radical (O₂•⁻) and the SIN-1 cation radical.[1][5]

  • Nitric Oxide Release: The unstable SIN-1 cation radical subsequently decomposes to release nitric oxide (•NO).[1][5]

  • Peroxynitrite Formation: The concurrently generated •NO and O₂•⁻ rapidly combine in a near diffusion-controlled reaction to form peroxynitrite (ONOO⁻).[3][6]

It is crucial to note that under certain biological conditions, particularly in the presence of electron acceptors such as heme proteins, linsidomine can act primarily as a •NO donor, with a reduced yield of superoxide and consequently peroxynitrite.[1][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound as a peroxynitrite donor.

ParameterValueConditionsReference(s)
Decomposition & Peroxynitrite Generation
Peroxynitrite Yield from SIN-1QuantitativeEquimolar initial superoxide and nitric oxide at neutral pH[6]
Biological Activity (IC₅₀/EC₅₀ Values)
U-46619-induced platelet aggregation (human PRP)IC₅₀: 0.9 µmol/LIn vitro[8]
Arachidonic acid-induced platelet aggregation (human PRP)IC₅₀: 1.4 µmol/LIn vitro[8]
Thromboxane B₂ formation (human PRP)IC₅₀: 2.9 µmol/LIn vitro[8]
Inhibition of 26S proteasome in SK-N-MC cellsEffective at concentrations leading to proteasome inhibitionIn vitro[4]

PRP: Platelet-Rich Plasma

Signaling Pathways

Peroxynitrite and nitric oxide generated from linsidomine can modulate several critical signaling pathways.

cGMP-Dependent Signaling

Nitric oxide, a primary product of linsidomine decomposition, is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation, neurotransmission, and inhibition of platelet aggregation.

cGMP-Dependent Signaling Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (•NO) Linsidomine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Platelet_Inhibition Platelet Aggregation Inhibition PKG->Platelet_Inhibition Protein_Tyrosine_Nitration Linsidomine Linsidomine (SIN-1) Peroxynitrite Peroxynitrite (ONOO⁻) Linsidomine->Peroxynitrite Protein Protein (Tyrosine Residue) Peroxynitrite->Protein Nitrates Nitrated_Protein Nitrated Protein (3-Nitrotyrosine) Altered_Function Altered Protein Function Nitrated_Protein->Altered_Function Signal_Disruption Signal Transduction Disruption Altered_Function->Signal_Disruption S_Nitrosylation Linsidomine Linsidomine (SIN-1) NO_Peroxynitrite •NO / ONOO⁻ Linsidomine->NO_Peroxynitrite Protein_Thiol Protein (Cysteine Thiol) NO_Peroxynitrite->Protein_Thiol Nitrosylates S_Nitrosylated_Protein S-Nitrosylated Protein Functional_Modulation Modulation of Protein Function S_Nitrosylated_Protein->Functional_Modulation Redox_Signaling Redox Signaling Functional_Modulation->Redox_Signaling Cellular_Nitrosative_Stress_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Cell_Adherence Allow Cells to Adhere and Grow Seed_Cells->Cell_Adherence Prepare_Linsidomine Prepare Linsidomine Dilutions in Culture Medium Cell_Adherence->Prepare_Linsidomine Wash_Cells Wash Cells with PBS Cell_Adherence->Wash_Cells Add_Linsidomine Add Linsidomine-containing Medium to Cells Prepare_Linsidomine->Add_Linsidomine Wash_Cells->Add_Linsidomine Incubate Incubate at 37°C Add_Linsidomine->Incubate Downstream_Analysis Proceed to Downstream Analysis Incubate->Downstream_Analysis

References

Linsidomine Hydrochloride vs. Molsidomine: A Technical Guide to a Prodrug and its Active Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine is a well-established, orally active prodrug utilized in the management of cardiovascular diseases, primarily for its vasodilatory properties.[1] Its therapeutic effects are not elicited by the parent compound itself, but rather by its active metabolite, linsidomine (also known as SIN-1).[1] This technical guide provides an in-depth comparison of linsidomine hydrochloride and its prodrug, molsidomine, focusing on their pharmacokinetics, mechanism of action, and the experimental methodologies used for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Comparative Pharmacokinetics

Molsidomine is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver to form linsidomine.[2][3] The pharmacokinetic profiles of both compounds are summarized in the table below. It is important to note that conditions such as liver cirrhosis can significantly alter the pharmacokinetics, leading to prolonged half-lives of both the prodrug and its active metabolite.[1][4]

Pharmacokinetic ParameterMolsidomineLinsidomine (SIN-1)Reference
Bioavailability (oral) 44 - 59%Not applicable (metabolite)[2]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursN/A (formed from molsidomine)[2]
Elimination Half-life (Healthy Subjects) 1.6 ± 0.8 hours1 - 2 hours[2][5]
Elimination Half-life (Liver Cirrhosis) 13.1 ± 10.0 hours7.5 ± 5.4 hours[1]
Protein Binding 3 - 11%Not specified[2]
Volume of Distribution (Vd) Corresponds to body weightNot specified[2]
Metabolism Hepatic hydrolysis to LinsidomineSpontaneous degradation to release NO[2]
Excretion >90% as metabolites in urineMetabolites excreted in urine[2]

Mechanism of Action: From Prodrug to Physiological Effect

The therapeutic efficacy of molsidomine is entirely dependent on its conversion to linsidomine and the subsequent release of nitric oxide (NO). This process bypasses the enzymatic steps required by organic nitrates, which may contribute to a lower incidence of tolerance.[6]

Metabolic Activation of Molsidomine

Molsidomine, upon absorption, is enzymatically converted in the liver to its active metabolite, 3-morpholino-sydnonimine, or linsidomine (SIN-1). This conversion is a critical step for the pharmacological activity of the drug.

Molsidomine Molsidomine Linsidomine Linsidomine (SIN-1) Molsidomine->Linsidomine Hepatic Metabolism NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Degradation cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell / Platelet Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Degradation sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activation sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC (active) PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca2_decrease Decrease in intracellular Ca2+ PKG->Ca2_decrease Vasodilation Vasodilation Ca2_decrease->Vasodilation Platelet_inhibition Inhibition of Platelet Aggregation Ca2_decrease->Platelet_inhibition cluster_workflow HPLC-MS/MS Workflow start Plasma Sample spe Solid-Phase Extraction (SPE) start->spe derivatization Derivatization (for Linsidomine) spe->derivatization hplc HPLC Separation (Reverse-Phase) derivatization->hplc msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms quantification Quantification msms->quantification

References

An In-depth Technical Guide to Linsidomine Hydrochloride (CAS: 16142-27-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of Linsidomine Hydrochloride (CAS Number 16142-27-1), a vasodilator and nitric oxide donor. Also known as SIN-1, it is the active metabolite of the antianginal drug molsidomine. This guide covers its physicochemical properties, synthesis, mechanism of action, key signaling pathways, and relevant experimental data. Detailed experimental protocols for key assays and visualizations of its biochemical pathways are provided to support further research and development.

Introduction

This compound, with the chemical identifier CAS 16142-27-1, is a sydnonimine derivative recognized for its potent vasodilatory and antiplatelet properties.[1][2] It is the pharmacologically active metabolite of molsidomine, a drug used in the treatment of angina pectoris.[3][4] Linsidomine's primary mechanism involves the spontaneous, non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] Beyond its vasodilatory effects, linsidomine is a unique pharmacological tool as it simultaneously generates superoxide radicals, leading to the formation of peroxynitrite, a potent oxidizing and nitrating agent.[1][2] This dual activity makes it a subject of interest in studies related to both therapeutic vasodilation and oxidative stress-induced cellular processes.[1][3]

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white solid compound.[1] Its key properties are summarized in the tables below.

Physicochemical Data
PropertyValueReference(s)
CAS Number 16142-27-1[5]
Molecular Formula C₆H₁₁ClN₄O₂[6]
Molecular Weight 206.63 g/mol [6]
Appearance Solid[7]
Melting Point 186 °C[7]
Water Solubility 50 mg/mL (Requires sonication)[1]
DMSO Solubility 50 mg/mL (Requires sonication and warming)[1]
logP -1.6[5]
Topological Polar Surface Area 49.6 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 5[6]
Pharmacokinetic Data
ParameterValueConditionReference(s)
Elimination Half-life (t½) 12 - 20 minutesIn plasma (Linsidomine/SIN-1)[8]
Metabolite Half-life (t½) 1.5 ± 0.5 hoursTerminal phase (SIN-1C metabolite)[8]
Bioavailability Metabolite of Molsidomine (oral admin.)Not directly administered orally in studies[9]
Metabolism Rapidly degrades in plasmaForms inactive metabolite SIN-1C[8]
Excretion Mainly extrarenal clearance of metaboliteRenal excretion of metabolite is ~5.8% in healthy subjects and ~0.8% in renal insufficiency[8]
Effect of Disease Prolonged t½ in patients with liver cirrhosisLinsidomine t½: 7.5 ± 5.4 h (vs 1.0 h healthy)[2][10]

Synthesis

The primary synthetic route to sydnonimines like linsidomine involves the nitrosylation of α-aminonitriles, followed by cyclization under strong acidic conditions, typically using HCl to yield the hydrochloride salt.[11]

Representative Synthesis Protocol

A common synthesis for this compound is outlined as follows:

  • Step 1: Formation of N-morpholino-2-aminoacetonitrile. N-aminomorpholine is reacted with potassium cyanide and formaldehyde in an aqueous solution.

  • Step 2: Nitrosation. The resulting N-morpholino-2-aminoacetonitrile is then nitrosated using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in water to yield N-nitroso-N-morpholino-2-aminoacetonitrile.

  • Step 3: Cyclization. The final step involves the cyclization of the nitroso compound by treatment with HCl in a solvent such as methanol to produce this compound.[11]

Pharmacology and Mechanism of Action

Linsidomine is a prodrug that acts as a direct donor of nitric oxide (NO).[8] Unlike organic nitrates, its conversion to release NO is non-enzymatic. The parent compound, Linsidomine (SIN-1), undergoes metabolic conversion to SIN-1A, which then spontaneously decomposes to release NO.[8] Simultaneously, this decomposition generates superoxide (O₂⁻), which can rapidly react with NO to form peroxynitrite (ONOO⁻).

The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent elevation in intracellular cGMP levels activates Protein Kinase G (PKG), which phosphorylates various downstream targets. This cascade leads to a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[8]

G cluster_0 Linsidomine (SIN-1) Decomposition Linsidomine Linsidomine (SIN-1) Metabolism Metabolic Conversion Linsidomine->Metabolism SIN1A SIN-1A Metabolism->SIN1A Decomposition Spontaneous Decomposition SIN1A->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite + Superoxide->Peroxynitrite

Figure 1: Spontaneous decomposition of Linsidomine (SIN-1).

Key Signaling Pathways

NO-sGC-cGMP Vasodilation Pathway

This is the canonical pathway for linsidomine-induced vasodilation. The increase in cGMP is the central event, leading to the activation of PKG and subsequent smooth muscle relaxation.

G NO Nitric Oxide (NO) (from Linsidomine) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

Figure 2: The NO-sGC-cGMP signaling pathway for vasodilation.

Nrf2 Pathway Activation

Linsidomine has been shown to induce the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, potentially from linsidomine's generation of reactive species, can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

G Linsidomine Linsidomine (1 mM) ROS Reactive Oxygen/ Nitrogen Species Linsidomine->ROS Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 Inhibits Interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nrf2 Translocation to Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription (e.g., Nqo1, HO-1) ARE->Transcription

Figure 3: Nrf2 antioxidant pathway activation by Linsidomine.

Summary of Preclinical and Clinical Data

Linsidomine has been evaluated in various experimental models, from cell cultures to clinical trials. The following table summarizes key quantitative findings.

Application/ModelConcentration / DoseObserved EffectReference(s)
In Vitro - Chondrocytes (ATDC5, C28/I2) 0 - 5 mM (24 h)Reduced cell activity; induced necrosis and apoptosis.[1]
In Vitro - Neuronal Cells (PC12) 30 - 1000 µMPrevented Zn²⁺-induced neuronal death.[1]
In Vitro - Endothelial Cells (EAhy926, HUVEC) 1 mM (2-3 h)Induced nuclear accumulation of Nrf2.[1]
In Vitro - Rat Aortic Smooth Muscle Cells 0 - 500 µM (30 min)Inhibited PDGF-BB-induced cell migration and proliferation.[1]
Clinical - Renal Insufficiency Study 2 mg (IV short infusion)No evidence of drug accumulation with repetitive dosing.[8]
Clinical - Myocardial Infarction Study ~1 mg/h (continuous IV infusion)Well-tolerated; suitable for acute coronary syndromes.[12]
Clinical - Unstable Angina Study ~1 mg/h (IV infusion for 72h)At least as efficacious as isosorbide dinitrate in stabilizing patients.[13]
Clinical - Coronary Angiography Study 0.8 mg (intracoronary injection)Produced effective vasodilation with significantly less hypotensive effect compared to nitroglycerin (0.15 mg).[14]

Detailed Experimental Protocols

Protocol: Measurement of cGMP in Cultured Vascular Smooth Muscle Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels following treatment with this compound.[15]

  • Cell Culture: Plate rat aortic smooth muscle cells (RASMCs) in 24-well plates and grow to 80-90% confluence.

  • Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior to the experiment to reduce basal signaling activity.

  • Treatment: Prepare fresh solutions of this compound in a serum-free medium at desired concentrations (e.g., 0, 1, 10, 100 µM). Aspirate the starvation medium and add the Linsidomine solutions to the wells. Incubate for 10 minutes at 37°C.

  • Cell Lysis: Aspirate the treatment medium and immediately add 200 µL of 0.1 M HCl to each well. Incubate for 20 minutes at room temperature with gentle shaking to lyse the cells and stop enzymatic activity.

  • Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

  • ELISA: Use the supernatant for cGMP quantification using a commercially available cGMP competitive ELISA kit. Follow the manufacturer's instructions, which typically involve:

    • Acetylation of samples and standards to improve assay sensitivity.

    • Adding samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to the pre-coated plate.

    • Incubating, washing, and adding a substrate solution (e.g., TMB).

    • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate cGMP concentrations based on the standard curve. Normalize the results to the total protein content of a parallel well, determined by a BCA or Bradford assay.

Protocol: Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol details a transwell (Boyden chamber) assay to assess the effect of Linsidomine on VSMC migration induced by a chemoattractant like Platelet-Derived Growth Factor (PDGF).[1][16][17]

  • Chamber Preparation: Use transwell inserts with an 8.0 µm pore size polycarbonate membrane. Coat the top side of the membrane with 10 µg/mL collagen I and allow it to dry in a sterile hood.

  • Cell Preparation: Culture VSMCs to ~80% confluence. Serum-starve the cells for 24 hours. On the day of the experiment, detach the cells using trypsin, wash, and resuspend them in a serum-free medium at a density of 2 x 10⁵ cells/mL.

  • Assay Setup:

    • Lower Chamber: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 20 ng/mL PDGF-BB) to the lower wells of a 24-well plate.

    • Upper Chamber: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 100, 500 µM) for 30 minutes at 37°C. Add 200 µL of the treated cell suspension (4 x 10⁴ cells) to the top of each transwell insert.

  • Incubation: Place the plate in a 37°C, 5% CO₂ incubator for 6-8 hours to allow for cell migration.

  • Cell Staining and Counting:

    • Carefully remove the inserts from the wells.

    • Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom surface by immersing the insert in 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts gently in water and allow them to air dry.

  • Quantification: Using a light microscope, count the number of migrated, stained cells in 5-10 random high-power fields per membrane. Calculate the average number of migrated cells per field for each condition.

G Start 1. Prepare Cells (Serum Starve VSMCs) Treatment 3. Treat Cells (Pre-incubate with Linsidomine) Start->Treatment Setup 2. Set up Transwell - Chemoattractant in lower chamber - Coat membrane with Collagen I Seeding 4. Seed Cells (Add treated cells to upper chamber) Setup->Seeding Treatment->Seeding Incubation 5. Incubate (6-8 hours at 37°C) Seeding->Incubation Fix_Stain 6. Fix and Stain - Remove non-migrated cells - Fix and stain migrated cells (Crystal Violet) Incubation->Fix_Stain Analysis 7. Quantify Migration (Microscopy and Cell Counting) Fix_Stain->Analysis

Figure 4: Experimental workflow for a VSMC transwell migration assay.

Conclusion

This compound (CAS 16142-27-1) is a multifaceted pharmacological agent whose primary action as a spontaneous nitric oxide donor underpins its potent vasodilatory effects. Its well-defined mechanism via the sGC-cGMP pathway makes it a valuable therapeutic candidate for cardiovascular conditions like angina and a useful tool for research. Furthermore, its ability to generate superoxide and activate other cellular pathways, such as the Nrf2 antioxidant response, highlights its complexity and offers additional avenues for investigation into its roles in both physiological signaling and pathophysiology related to oxidative stress. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study and development of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, a notable vasodilator, is the active metabolite of the antianginal pro-drug molsidomine. Its pharmacological effects are primarily attributed to the non-enzymatic release of nitric oxide (NO), a potent endogenous vasodilator. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, crucial for its development, formulation, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is paramount for drug development. These properties influence the compound's behavior during formulation, manufacturing, and in biological systems.

Identity and Structure
  • Chemical Name: 5-amino-3-(morpholin-4-yl)-1,2,3λ⁵-oxadiazol-3-ylium chloride

  • CAS Number: 16142-27-1

  • Molecular Formula: C₆H₁₁ClN₄O₂[1]

  • Molecular Weight: 206.63 g/mol [1]

  • Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

PropertyValueData TypeSource
Melting Point 186 °CExperimentalMedChemExpress SDS
Solubility In water: 50 mg/mLIn DMSO: 25 mg/mLExperimentalMolnova
In water: 30.2 mg/mLPredictedALOGPS[1]
pKa Strongest Acidic: 10.06Strongest Basic: -2.9PredictedChemAxon[1]
LogP -1.6PredictedALOGPS[1]
-2.1PredictedChemAxon[1]
Appearance White to off-white solidExperimentalMedChemExpress COA[2]
Hygroscopicity
Polymorphism

The existence of different crystalline forms, or polymorphs, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[5][6] To date, no specific polymorphic forms of this compound have been reported in the public literature. However, a comprehensive polymorph screen is a crucial step in the solid-state characterization of any new drug candidate.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the release of nitric oxide (NO). As a metabolite of molsidomine, it spontaneously decomposes in physiological conditions to release NO, which then initiates a signaling cascade leading to vasodilation and inhibition of platelet aggregation.

The key steps in the signaling pathway are:

  • NO Release: this compound non-enzymatically releases nitric oxide.

  • Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Protein Kinase G Activation: Increased intracellular levels of cGMP activate Protein Kinase G (PKG).

  • Calcium Level Reduction: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations.

  • Smooth Muscle Relaxation: The reduction in intracellular calcium results in the relaxation of vascular smooth muscle, leading to vasodilation.

  • Platelet Aggregation Inhibition: NO also increases cGMP levels within platelets, which suppresses their activation and aggregation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell Linsidomine Linsidomine HCl NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_reduction Decrease in Intracellular Ca²⁺ PKG->Ca_reduction Leads to Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_reduction->Relaxation Results in pKa Determination Workflow Start Start Prep_Sample Prepare Linsidomine HCl Solution Start->Prep_Sample Setup_Titrator Set up Automated Titrator and pH Meter Prep_Sample->Setup_Titrator Titrate Titrate with Standardized Acid or Base Setup_Titrator->Titrate Record_Data Record pH vs. Volume of Titrant Titrate->Record_Data Analyze_Curve Analyze Titration Curve (Inflection Point) Record_Data->Analyze_Curve Determine_pKa Determine pKa Value Analyze_Curve->Determine_pKa End End Determine_pKa->End Forced Degradation Workflow Start Start Prepare_Samples Prepare Linsidomine HCl Solutions and Solid Sample Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions Prepare_Samples->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, Heat) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidative Degradation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolytic Degradation (UV/Vis Light) Stress_Conditions->Photolysis Thermal Thermal Degradation (Dry Heat) Stress_Conditions->Thermal Analyze_HPLC Analyze Samples by Stability-Indicating HPLC Acid_Hydrolysis->Analyze_HPLC Base_Hydrolysis->Analyze_HPLC Oxidation->Analyze_HPLC Photolysis->Analyze_HPLC Thermal->Analyze_HPLC Identify_Degradants Identify and Characterize Degradation Products Analyze_HPLC->Identify_Degradants End End Identify_Degradants->End

References

Linsidomine Hydrochloride: A Technical Guide to Spontaneous Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1 chloride, is the pharmacologically active metabolite of the antianginal prodrug molsidomine. It is a member of the sydnonimine class of compounds and is notable for its ability to spontaneously release nitric oxide (NO) non-enzymatically. This release confers potent vasodilator and platelet aggregation inhibitory effects. The unique mechanism of NO donation, which is dependent on pH and oxygen, distinguishes it from traditional organic nitrates and has made it a valuable tool in pharmacological research and a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the core mechanism of NO release from linsidomine, detailed experimental protocols for its characterization, and a summary of its chemical and pharmacokinetic properties.

Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as the precursor to the NO-donating species. Its fundamental properties are summarized below.

PropertyValueReference(s)
Chemical Name 3-morpholinosydnonimine hydrochloride[1]
Synonyms SIN-1 chloride[1]
CAS Number 16142-27-1[1]
Molecular Formula C₆H₁₁ClN₄O₂[1]
Molecular Weight 206.63 g/mol [1]
Appearance White to off-white solid[1]
Storage Conditions -20°C, sealed, away from moisture[1]

Mechanism of Spontaneous Nitric Oxide Release

The release of nitric oxide from linsidomine (SIN-1) is a multi-step, spontaneous process that does not require enzymatic bioactivation, a key feature that differentiates it from organic nitrates. The process is critically dependent on both pH and the presence of molecular oxygen.

The degradation pathway can be summarized as follows:

  • Hydrolysis to SIN-1A: At physiological pH (around 7.4), the sydnonimine ring of linsidomine (SIN-1) undergoes a rapid, hydroxyl ion-dependent hydrolysis. This reaction opens the ring to form the unstable, open-ring intermediate, N-nitroso-N-morpholino-amino-acetonitrile (SIN-1A).[2][3]

  • Oxygen-Dependent Decomposition: The intermediate SIN-1A is labile in the presence of molecular oxygen. It undergoes an oxidative decomposition that results in the release of one molecule of nitric oxide (•NO).[2]

  • Formation of Stable Metabolite: Concurrently with NO release, SIN-1A is converted into its stable, inactive metabolite, N-cyanomethylene-morpholine (SIN-1C).[2]

This oxygen-dependent step is crucial; in anaerobic or low-oxygen conditions, SIN-1A is significantly more stable, and the release of NO is inhibited.[2]

G Linsidomine (SIN-1) Degradation and NO Release Pathway cluster_Linsidomine Linsidomine (SIN-1) cluster_SIN1A Intermediate cluster_Products Products Linsidomine Linsidomine (SIN-1) 3-morpholinosydnonimine SIN1A SIN-1A (N-nitroso-N-morpholino-amino-acetonitrile) Linsidomine->SIN1A Hydrolysis (pH > 5) NO Nitric Oxide (NO) SIN1A->NO Oxidative Decomposition SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C O2 O₂ (Oxygen) O2->SIN1A Required for decomposition

Figure 1: Chemical degradation pathway of Linsidomine (SIN-1) to release nitric oxide.

Pharmacokinetics and Release Kinetics

The pharmacokinetic profile of linsidomine is characterized by its rapid formation from molsidomine and its subsequent, relatively short half-life in plasma.

ParameterValueConditionReference(s)
Plasma Half-life (t½) of SIN-1 1 - 2 hoursIn vivo (Human)[4]
Plasma Half-life (t½) of SIN-1 12 - 20 minutesIn vivo (CHD patients, IV infusion)[5]
Half-life (t½) of SIN-1 decay ~40 minutesIn purified buffer solutions[6]
Time to Peak Plasma Conc. (tₘₐₓ) 1 - 2 hoursAfter oral molsidomine administration[4]
Bioavailability (from oral molsidomine) 44 - 59%Oral tablet[4]

Note: The in vivo half-life reflects metabolic clearance and degradation, while in vitro decay rates are crucial for understanding the intrinsic rate of NO generation under controlled conditions.

Signaling Pathway of Linsidomine-Derived NO

The primary pharmacological effects of linsidomine are mediated by the nitric oxide released during its degradation. This NO activates a well-characterized signaling cascade in target cells, particularly vascular smooth muscle cells.

  • Diffusion of NO: Being a small, lipophilic gas, the released NO rapidly diffuses from its point of generation into nearby cells.

  • Activation of sGC: Inside the target cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC).

  • Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. In vascular smooth muscle, this leads to a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation.

G NO/cGMP Signaling Pathway Activated by Linsidomine SIN1 Linsidomine (SIN-1) NO Nitric Oxide (NO) SIN1->NO Spontaneous Release (O₂ dependent) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by sGC-Active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation Cascade G Experimental Workflow for Linsidomine Characterization cluster_chemical Chemical Analysis cluster_exvivo Ex Vivo Analysis cluster_invitro In Vitro Analysis SIN1 Linsidomine (SIN-1) Solution (in PBS, pH 7.4) Griess Griess Assay SIN1->Griess Incubate @ 37°C NO_Quant Quantification of Nitrite (NO₂⁻) Griess->NO_Quant Measure Absorbance @ 540 nm Aorta Isolated Aortic Rings Contract Pre-contract with Phenylephrine Aorta->Contract Treat_Aorta Add Linsidomine (Cumulative Doses) Contract->Treat_Aorta Vaso Measure Vasodilation Treat_Aorta->Vaso Cells Cultured Cells (e.g., VSMC) Treat_Cells Treat with Linsidomine Cells->Treat_Cells Lyse Lyse Cells (0.1 M HCl) Treat_Cells->Lyse ELISA cGMP ELISA Lyse->ELISA cGMP_Quant Quantify Intracellular cGMP ELISA->cGMP_Quant

References

The Central Role of Cyclic GMP in the Pharmacological Action of Linsidomine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of cyclic guanosine monophosphate (cGMP) in mediating the therapeutic effects of linsidomine hydrochloride. Linsidomine, the active metabolite of molsidomine, is a potent vasodilator whose mechanism of action is intrinsically linked to the nitric oxide (NO)/cGMP signaling cascade. This document provides a comprehensive overview of the underlying biochemical pathways, quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the core concepts.

Introduction to Linsidomine and the NO/cGMP Signaling Pathway

This compound (SIN-1) is a sydnonimine derivative that functions as a spontaneous nitric oxide (NO) donor.[1][2] Unlike organic nitrates, its release of NO is not dependent on enzymatic bioactivation, which may contribute to its lack of tolerance development.[3] The pharmacological effects of linsidomine, primarily vasodilation and inhibition of platelet aggregation, are mediated through the canonical NO/cGMP signaling pathway.[4][5]

The NO/cGMP pathway is a crucial signaling system in the cardiovascular system.[6] Endogenously produced NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cGMP.[6] Elevated intracellular cGMP levels then lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[7]

Mechanism of Action of this compound

Linsidomine acts as a prodrug that is metabolized to its active form, SIN-1.[4] SIN-1 then undergoes a non-enzymatic conversion to release NO.[1] The released NO diffuses into vascular smooth muscle cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[8] This activation leads to a significant increase in the intracellular concentration of cGMP.[4][5]

The subsequent cascade of events is mediated by cGMP and its primary effector, PKG. The activation of PKG leads to:

  • Inhibition of calcium influx: PKG phosphorylates and inhibits L-type calcium channels, reducing the entry of extracellular calcium.

  • Enhanced calcium sequestration: PKG activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), promoting the uptake of calcium into intracellular stores.

  • Decreased sensitivity of the contractile apparatus to calcium: PKG phosphorylates proteins associated with the contractile machinery, leading to a desensitization to calcium.

These actions collectively result in vasodilation and a reduction in vascular resistance.

Quantitative Data on Linsidomine's Effect on cGMP

The following tables summarize available quantitative data on the effect of linsidomine (SIN-1) on cGMP levels and related physiological responses.

Table 1: SIN-1 Induced cGMP Accumulation in Endothelial Cells

SIN-1 Concentration (µM)Cell TypeIncubation TimecGMP Level (relative to control)Reference
> 33Cultured Rat Endothelial CellsNot SpecifiedIncreased[5]
10 - 150Cultured Endothelial Cells6 hours (pre-incubation)Concentration-dependent increase[2]

Table 2: Inhibition of NO-induced cGMP Elevation by ODQ

TreatmentcGMP Concentration (pmol/10⁸ platelets)Reference
Basal0.14 ± 0.06[9]
SNAP (1 µM)5.7 ± 1.3[9]
SNAP (1 µM) + ODQ (1 µM)0.16 ± 0.13[9]

Note: SNAP is another NO donor, and this data illustrates the principle of sGC inhibition by ODQ, which is also applicable to linsidomine-induced cGMP elevation.

Table 3: Effect of SIN-1 on Soluble Guanylate Cyclase Activity

SIN-1 ConcentrationEnzyme SourceFold Activation of sGCReference
Not SpecifiedPurified Bovine Lung sGCStrongly dependent on Glutathione (GSH)[8]

Experimental Protocols

Measurement of cGMP Levels by Competitive Enzyme Immunoassay (EIA)

This protocol provides a general framework for quantifying cGMP levels in cell lysates.

Materials:

  • cGMP EIA Kit (commercially available, e.g., from Sigma-Aldrich, Cayman Chemical)

  • 0.1 M HCl

  • Phosphate Buffered Saline (PBS)

  • Cultured cells (e.g., porcine aortic endothelial cells)

  • This compound (SIN-1)

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and grow to confluence.

    • Wash cells with PBS.

    • Incubate cells with desired concentrations of this compound in serum-free media for the specified time.

  • Cell Lysis:

    • Aspirate the media and lyse the cells by adding 0.1 M HCl.

    • Incubate for 10 minutes at room temperature.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

  • Enzyme Immunoassay:

    • Follow the specific instructions provided with the commercial EIA kit. A general procedure is as follows:

      • Add standards and samples to the wells of the antibody-coated microplate.

      • Add cGMP-alkaline phosphatase conjugate to the wells.

      • Add the anti-cGMP antibody to the wells.

      • Incubate the plate at room temperature for the recommended duration (e.g., 2 hours).

      • Wash the plate multiple times with the provided wash buffer.

      • Add the p-nitrophenyl phosphate (pNPP) substrate solution to each well.

      • Incubate at room temperature to allow color development.

      • Add a stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 405 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate.

Assay for Soluble Guanylate Cyclase (sGC) Activity

This protocol outlines a method to measure the activity of sGC in response to linsidomine.

Materials:

  • Purified sGC or cell/tissue homogenate

  • GTP (substrate)

  • This compound (SIN-1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Method for quantifying cGMP (e.g., EIA or RIA)

Procedure:

  • Enzyme Preparation:

    • Use purified sGC or prepare a cytosolic fraction from cells or tissues known to express sGC.

  • Reaction Setup:

    • In a microfuge tube, combine the reaction buffer, GTP, and the enzyme preparation.

    • Add different concentrations of this compound to the reaction tubes. Include a control with no linsidomine.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

  • cGMP Quantification:

    • Measure the amount of cGMP produced in each reaction tube using a suitable method like EIA or RIA as described in Protocol 4.1.

  • Data Analysis:

    • Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) for each linsidomine concentration.

    • Plot the sGC activity as a function of linsidomine concentration to determine the dose-response relationship.

Visualizations

Signaling Pathway of this compound

Linsidomine_cGMP_Pathway cluster_sGC cluster_PKG Linsidomine Linsidomine HCl (Prodrug) SIN1 SIN-1 (Active Metabolite) Linsidomine->SIN1 Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by active sGC PKG_inactive Protein Kinase G (PKG) (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) Ca_reduction 2+> PKG_active->Ca_reduction Vasodilation Vasodilation Ca_reduction->Vasodilation Experimental_Workflow_cGMP start Start cell_culture Culture Endothelial Cells to Confluence start->cell_culture treatment Treat cells with varying concentrations of SIN-1 cell_culture->treatment lysis Lyse cells with 0.1 M HCl treatment->lysis centrifugation Centrifuge to pellet debris lysis->centrifugation eia Perform Competitive cGMP EIA centrifugation->eia read Read Absorbance at 405 nm eia->read analysis Calculate cGMP concentration using standard curve read->analysis end End analysis->end cGMP_Vasodilation_Logic Linsidomine Linsidomine (SIN-1) NO_release ↑ Nitric Oxide (NO) Linsidomine->NO_release sGC_activation ↑ sGC Activity NO_release->sGC_activation cGMP_increase ↑ cGMP Levels sGC_activation->cGMP_increase PKG_activation ↑ PKG Activity cGMP_increase->PKG_activation Ca_decrease ↓ Intracellular Ca²⁺ PKG_activation->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

References

Neurotoxic Effects of Linsidomine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as 3-morpholinosydnonimine (SIN-1), is a nitric oxide (NO) donor with a complex pharmacological profile. While it has been investigated for various therapeutic applications, including erectile dysfunction and as a neuroprotective agent in certain contexts, its potential for neurotoxicity is a critical consideration for researchers and drug developers. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, detailing the underlying molecular mechanisms, experimental protocols for its assessment, and quantitative data from key studies. The dual role of SIN-1, exhibiting both neurotoxic and neuroprotective properties depending on the cellular environment, is a central theme of this document.

Introduction

Linsidomine (SIN-1) is a unique compound that spontaneously decomposes in physiological solutions to release both nitric oxide (NO) and superoxide anion (O₂⁻)[1]. This simultaneous release leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant implicated in various pathological processes, including neuronal damage[1][2]. Understanding the neurotoxic potential of linsidomine is crucial for evaluating its therapeutic index and for the development of strategies to mitigate its adverse effects. This guide synthesizes the current knowledge on the neurotoxic mechanisms of linsidomine, focusing on oxidative stress, excitotoxicity, and the modulation of cell death pathways.

Mechanisms of Neurotoxicity

The neurotoxicity of this compound is primarily attributed to the generation of peroxynitrite and its downstream effects. However, the specific mechanisms can vary depending on the cellular context and the presence of other molecules, such as superoxide dismutase (SOD).

Peroxynitrite-Mediated Toxicity

The primary pathway for SIN-1-induced neurotoxicity involves the formation of peroxynitrite.

  • Oxidative and Nitrative Stress: Peroxynitrite is a powerful oxidant that can damage a wide range of biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and death[1][3]. It can also nitrate tyrosine residues on proteins, forming 3-nitrotyrosine, which can alter protein function and is often used as a marker of peroxynitrite-induced damage.

  • Cell Death Pathways: Peroxynitrite can induce both necrotic and apoptotic cell death in neurons.[4] Necrosis is often observed at higher concentrations of peroxynitrite, while lower concentrations can trigger apoptosis through the activation of caspase cascades.

Hydrogen Peroxide-Mediated Toxicity in the Presence of SOD

In the presence of superoxide dismutase (SOD), the neurotoxic mechanism of SIN-1 is altered. SOD rapidly dismutates the superoxide anion, preventing its reaction with NO to form peroxynitrite. However, this process generates hydrogen peroxide (H₂O₂), which is also a potent neurotoxin.

  • H₂O₂-Induced Oxidative Stress: Hydrogen peroxide can diffuse across cell membranes and participate in Fenton reactions to generate highly reactive hydroxyl radicals, leading to significant oxidative damage.

  • Enhanced Toxicity: Studies have shown that the presence of SOD significantly increases the neurotoxicity of SIN-1, indicating that the H₂O₂-mediated pathway can be more detrimental to neurons than the peroxynitrite-mediated pathway under certain conditions[1]. This enhanced toxicity can be abolished by the addition of catalase, an enzyme that degrades H₂O₂[1].

The Dual Role of Linsidomine: Neurotoxicity vs. Neuroprotection

Paradoxically, linsidomine has also demonstrated neuroprotective effects in specific experimental models, such as vincristine-induced peripheral neuropathy[3][5]. This neuroprotection is primarily mediated by the nitric oxide component of SIN-1's decomposition.

  • Activation of the sGC-cGMP Pathway: Nitric oxide activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).

  • cGMP-Mediated Cytoprotection: Elevated cGMP levels have been shown to confer protection against neuronal cell death, including that induced by H₂O₂[1]. This suggests that the balance between the formation of peroxynitrite/H₂O₂ and the activation of the protective cGMP pathway determines the ultimate effect of linsidomine on neuronal survival.

Quantitative Data on Neurotoxicity

The following tables summarize the quantitative data from key studies on the neurotoxic effects of this compound.

CompoundCell TypeParameterValueReference
Linsidomine (SIN-1)Primary Rat Cortical NeuronsLC₅₀2.5 ± 0.5 mM[1]
Linsidomine (SIN-1) + SOD (100 U/ml)Primary Rat Cortical NeuronsEC₅₀ (for ODQ enhancement of toxicity)0.073 ± 0.004 µM[1]
Linsidomine (SIN-1)Postmitotic NT2N CellsPeroxynitrite Generation Rate25-750 nM/min (concentration-dependent)[4]
ConditionCell TypeEffectQuantitative MeasureReference
Vincristine (4 nM, 24h)Dorsal Root Ganglion (DRG) NeuronsNeurite Degeneration~50%[5]
Vincristine (4 nM) + SIN-1 (25 µM)Dorsal Root Ganglion (DRG) NeuronsNeuroprotectionRobust prevention of neurite degeneration[5]

Experimental Protocols

This section details the methodologies used in key experiments to assess the neurotoxicity of this compound.

Primary Cortical Neuron Culture and Neurotoxicity Assay
  • Cell Culture:

    • Primary cortical neurons are prepared from 1-week-old rat pups.

    • Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates.

    • Cells are maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for one week before experimentation.

  • Drug Treatment:

    • This compound (SIN-1) is dissolved in an appropriate vehicle immediately before use.

    • Neurons are exposed to various concentrations of SIN-1, with or without the addition of superoxide dismutase (SOD, 100 U/ml), catalase, or other modulatory agents.

    • The exposure duration is typically 24 hours.

  • Neurotoxicity Assessment (LDH Assay):

    • After the treatment period, the culture medium is collected to measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.

    • The remaining cells are lysed to determine the total LDH activity.

    • Neurotoxicity is expressed as the percentage of LDH released into the medium relative to the total LDH activity.

Assessment of Neuroprotection in a Vincristine-Induced Neuropathy Model
  • Dorsal Root Ganglion (DRG) Neuron Culture:

    • DRG are dissected from embryonic or neonatal rodents.

    • The ganglia are enzymatically and mechanically dissociated into single cells.

    • Neurons are plated on a suitable substrate (e.g., collagen or laminin) and cultured in a medium that supports neuronal survival and neurite outgrowth.

  • Experimental Procedure:

    • DRG neurons are allowed to mature and extend neurites for several days in culture.

    • Vincristine is added to the culture medium to induce neurite degeneration.

    • In parallel experiments, cells are co-treated with vincristine and various concentrations of this compound.

  • Quantification of Neurite Length:

    • After the treatment period (e.g., 24 hours), the cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin).

    • Images of the neurons are captured using fluorescence microscopy.

    • The total length of neurites per neuron is quantified using image analysis software.

    • Neuroprotection is determined by the ability of linsidomine to prevent the vincristine-induced reduction in neurite length.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Linsidomine_Neurotoxicity_Pathway cluster_decomposition Linsidomine (SIN-1) Decomposition cluster_peroxynitrite Peroxynitrite Pathway cluster_h2o2 Hydrogen Peroxide Pathway (with SOD) SIN-1 SIN-1 NO NO SIN-1->NO Nitric Oxide O2- O2- SIN-1->O2- Superoxide O2-_2 O2- ONOO- Peroxynitrite NO->ONOO- O2-->ONOO- Oxidative/Nitrative Stress Oxidative/Nitrative Stress ONOO-->Oxidative/Nitrative Stress Neuronal Death Neuronal Death Oxidative/Nitrative Stress->Neuronal Death Necrosis/Apoptosis H2O2 Hydrogen Peroxide O2-_2->H2O2 + SOD SOD SOD Oxidative Stress_2 Oxidative Stress_2 H2O2->Oxidative Stress_2 via Hydroxyl Radical Neuronal Death_2 Neuronal Death_2 Oxidative Stress_2->Neuronal Death_2 Enhanced Toxicity Linsidomine_Neuroprotection_Pathway SIN-1 SIN-1 NO Nitric Oxide SIN-1->NO sGC Soluble Guanylyl Cyclase NO->sGC activates cGMP Cyclic GMP sGC->cGMP produces Neuroprotection Neuroprotection cGMP->Neuroprotection promotes Oxidative_Stress Oxidative Stress (e.g., from H2O2) Neuroprotection->Oxidative_Stress counteracts Neurotoxicity_Workflow start Start: Prepare Primary Neuronal Culture treatment Treat with Linsidomine (SIN-1) +/- Modulators (e.g., SOD) start->treatment incubation Incubate for 24 hours treatment->incubation collect_medium Collect Culture Medium incubation->collect_medium lyse_cells Lyse Remaining Cells incubation->lyse_cells ldh_assay Perform LDH Assay collect_medium->ldh_assay lyse_cells->ldh_assay calculate_toxicity Calculate % Neurotoxicity ldh_assay->calculate_toxicity end End: Analyze Results calculate_toxicity->end

References

Linsidomine Hydrochloride (SIN-1): A Technical Guide to its Function as a ROS/RNS Generator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linsidomine hydrochloride, also known as SIN-1, is the active metabolite of the antianginal drug molsidomine.[1][2] It is a unique pharmacological tool and compound of interest in redox biology due to its spontaneous decomposition under physiological conditions to generate both reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4][5] Specifically, it simultaneously produces nitric oxide (•NO) and superoxide (O₂•⁻), which rapidly combine to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.[6][7][8] This property makes linsidomine an invaluable compound for studying the complex effects of oxidative and nitrative stress in a wide range of biological systems. This guide provides an in-depth overview of its mechanism of action, associated signaling pathways, experimental applications, and relevant quantitative data.

Core Mechanism: Spontaneous ROS/RNS Generation

Linsidomine is classified as a direct nitric oxide donor.[9][10][11] However, its mechanism is more complex than that of simple •NO donors. At physiological pH, this compound undergoes a non-enzymatic decomposition. The process involves an initial isomerization to an open-ring form, SIN-1A.[3][4] This intermediate then reacts with molecular oxygen in a one-electron transfer reaction, yielding a superoxide radical (O₂•⁻) and the SIN-1 cation radical. The cation radical subsequently decomposes to release nitric oxide (•NO).[3][4]

The nitric oxide and superoxide generated are in close proximity, allowing them to react at a diffusion-controlled rate to form peroxynitrite (ONOO⁻).[7][8]

It is important to note that the local biological environment can alter the products of linsidomine decomposition. In the presence of electron acceptors, such as ferricytochrome c or under conditions of low oxygen tension, linsidomine can function primarily as a •NO donor, releasing nitric oxide without the concurrent formation of superoxide.[3][4]

G cluster_0 cluster_1 Linsidomine Linsidomine (SIN-1) SIN1A Open-Ring Intermediate (SIN-1A) Linsidomine->SIN1A Spontaneous Isomerization (Physiological pH) SIN1_cation SIN-1 Cation Radical SIN1A->SIN1_cation Oxidation Superoxide Superoxide (O₂•⁻) SIN1A->Superoxide One-electron transfer O2 Molecular Oxygen (O₂) O2->Superoxide NO Nitric Oxide (•NO) SIN1_cation->NO SIN1C Inactive Metabolite (SIN-1C) SIN1_cation->SIN1C Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Diffusion-limited reaction

Caption: Decomposition pathway of Linsidomine (SIN-1).

Key Signaling Pathways

The dual nature of linsidomine's decomposition products means it can trigger multiple signaling pathways simultaneously.

The nitric oxide released by linsidomine activates its primary receptor, soluble guanylyl cyclase (sGC).[12][13] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12] Elevated cGMP levels in vascular smooth muscle cells lead to their relaxation, resulting in vasodilation and increased blood flow.[12] This is the principal mechanism behind its therapeutic use in conditions like angina pectoris.[11][12]

G Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (•NO) Linsidomine->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated sGC Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation

Caption: The Nitric Oxide-sGC-cGMP signaling pathway.

Peroxynitrite is a powerful oxidant that can induce significant cellular damage. Its effects are multifaceted and include:

  • Oxidative Stress: It directly oxidizes cellular components, including lipids, proteins, and DNA.[7]

  • Protein Nitration: It adds a nitro group (-NO₂) to tyrosine residues in proteins, forming nitrotyrosine. This modification can alter protein structure and function, and is a key biomarker of nitrative stress.[7]

  • Apoptosis and Necrosis: At sufficient concentrations, the cellular damage induced by peroxynitrite can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[5] Linsidomine has been shown to induce apoptosis and necrosis in various cell types, including chondrocytes.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound.

Table 1: In Vitro Cellular Effects of this compound

Cell Type Concentration Range Duration Observed Effect Citation
Endothelial Cells 10-150 µM 6 h (pre-incubation) Concentration-dependent protection against TNF-α-mediated cytotoxicity. [14]
Hypertrophic Chondrocytes 0-5 mM 0-24 h Reduced cell activity; induced necrosis and apoptosis. [5]
PC12 Cells 30-1000 µM 190 min Protective against Zn²⁺-induced neuronal death at lower doses (<1 mM). [5]
PC12 Cells 100-300 µM 0-190 min Increased production of ROS and RNS. [5]
EAhy926 & HUVECs 1 mM 2-3 h Induced nuclear accumulation of Nrf2. [5]
EAhy926 Cells 1-5 mM 24 h Induced autophagy (accumulation of LC3-II). [5]

| Rat Aortic Smooth Muscle | 0-500 µM | 30 min | Inhibited PDGF-BB-induced cell migration and proliferation. |[5] |

Table 2: In Vivo Effects of this compound

Animal Model Dosage Administration Observed Effect Citation

| Rat (Balloon Injury) | 0.01-0.1 mg/kg/day | Intraperitoneal (14 days) | Attenuated neointima formation at 0.1 mg/kg/day. |[5] |

Experimental Protocols & Methodologies

Linsidomine is frequently used to induce oxidative/nitrative stress in a controlled manner. Below are common protocols for its application and the detection of its effects.

  • Preparation: Prepare a fresh stock solution of this compound in an appropriate buffer (e.g., PBS or cell culture medium) immediately before use, as it decomposes in aqueous solution.

  • Cell Culture: Culture cells to the desired confluency in a suitable multi-well plate format.

  • Treatment: Replace the existing medium with fresh medium containing the desired final concentration of linsidomine.

  • Incubation: Incubate the cells for the specified time period (ranging from minutes to hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Analysis: Following incubation, proceed with specific assays to measure ROS/RNS production, cell viability, or other relevant endpoints.

Accurate detection of the specific reactive species generated by linsidomine is critical. A multi-assay approach is recommended for rigorous results.[15]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Considered the most accurate method for detecting and characterizing specific free radicals like superoxide.[16][17] It involves using "spin traps" that react with the short-lived radicals to form a more stable radical adduct that can be detected by EPR.

  • Fluorescent/Luminescent Probes: These are widely used for measurements in cells and tissues.[16][18]

    • Nitric Oxide (•NO): Diaminofluoresceins (e.g., DAF-FM diacetate) are common probes that fluoresce upon reacting with an intermediate of •NO oxidation.

    • Superoxide (O₂•⁻): Dihydroethidium (DHE) is oxidized by superoxide to a fluorescent product. Lucigenin-based chemiluminescence is another common method, though potential for redox cycling of the probe must be controlled for.[15]

    • Peroxynitrite (ONOO⁻): Probes like dihydrorhodamine 123 can be oxidized by peroxynitrite to the fluorescent rhodamine 123.

  • Measurement of Secondary Products:

    • Nitrotyrosine: Detected via immunocytochemistry or Western blotting using specific anti-nitrotyrosine antibodies as a stable marker of peroxynitrite activity.[7]

    • Glutathione Ratio: Measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) provides an index of the overall cellular redox state.

G cluster_0 Experimental Setup cluster_1 Analysis Endpoints Cell_Culture 1. Culture Cells (e.g., Endothelial, Neuronal) SIN1_Prep 2. Prepare Fresh Linsidomine (SIN-1) Solution Treatment 3. Treat Cells with Linsidomine Incubation 4. Incubate for Defined Period ROS_Detect A. ROS/RNS Detection (EPR, Fluorescent Probes) Incubation->ROS_Detect Viability B. Cell Viability Assay (MTT, LDH) Incubation->Viability Protein_Analysis C. Protein Analysis (Western Blot for Nitrotyrosine) Incubation->Protein_Analysis

Caption: A typical experimental workflow using Linsidomine.

Applications in Research and Drug Development

Linsidomine's ability to generate a specific mixture of ROS/RNS makes it a powerful tool.

  • Tool Compound in Redox Biology: It is widely used as a peroxynitrite donor to investigate the role of oxidative and nitrative stress in the pathophysiology of diseases, including neurodegeneration, inflammation, and cardiovascular disorders.[2][19][20]

  • Cardiovascular Research: Its primary therapeutic application is as a vasodilator for angina.[11] Research applications include studying •NO signaling, endothelial dysfunction, and the effects of peroxynitrite on vascular cells.[14][21]

  • Neuroscience: Linsidomine is used to model neurotoxic insults and study the mechanisms of neuronal cell death induced by peroxynitrite, which is implicated in neurodegenerative diseases.[1][2]

  • Drug Discovery: It can be used in screening platforms to identify neuroprotective compounds or agents that can mitigate oxidative stress. For example, it was used to identify compounds that protect against vincristine-induced neurotoxicity.[1]

Conclusion

This compound (SIN-1) is a multifaceted compound essential for research into redox biology. Its spontaneous and simultaneous generation of nitric oxide and superoxide, leading to the formation of peroxynitrite, provides a reliable and reproducible method for inducing and studying oxidative and nitrative stress. For researchers and drug developers, a thorough understanding of its decomposition chemistry, signaling effects, and appropriate experimental application is crucial for leveraging its full potential as both a therapeutic agent and a research tool.

References

Methodological & Application

Linsidomine Hydrochloride: Application Notes and Experimental Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, the active metabolite of molsidomine, is a potent nitrovasodilator that functions as a direct nitric oxide (NO) donor.[1][2] Its mechanism of action involves the spontaneous, non-enzymatic release of NO, which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), resulting in vasodilation and inhibition of platelet aggregation.[1][3] These properties make this compound a subject of interest for therapeutic applications in cardiovascular conditions such as angina pectoris and erectile dysfunction.[2][4] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.

Mechanism of Action

Linsidomine, also known as SIN-1, is a prodrug that is metabolized to its active form, which then spontaneously decomposes to release nitric oxide (NO).[1][2] Unlike organic nitrates, this process does not require enzymatic activity.[5] The released NO diffuses into vascular smooth muscle cells and platelets.

In vascular smooth muscle cells , NO activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events culminating in vasodilation:

  • Reduction of intracellular calcium levels.[1][3]

  • Opening of calcium-activated potassium channels, leading to hyperpolarization.[1]

  • Inhibition of phospholipase C, reducing the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

In platelets , the increase in cGMP inhibits aggregation, contributing to the antithrombotic effects of the compound.[1]

Linsidomine_MOA cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Linsidomine Linsidomine Linsidomine_int Linsidomine (SIN-1) Linsidomine->Linsidomine_int NO Nitric Oxide (NO) Linsidomine_int->NO Spontaneous Decomposition sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Leads to

Figure 1: Signaling pathway of this compound in vascular smooth muscle cells.

Data Presentation

In Vitro Efficacy Data
ParameterSpeciesAgonistIC50 (µM)Reference
Platelet AggregationHumanADP2.98 ± 1.06[6]
Platelet AggregationRatADP108 ± 85[6]

Experimental Protocols

In Vitro Protocols

1. Isolated Artery Vasorelaxation Assay

This protocol assesses the vasodilatory effect of this compound on isolated arterial rings.

  • Tissue Preparation:

    • Human radial arteries or animal (e.g., rat, rabbit) aortas or coronary arteries are obtained and placed in cold Krebs-Ringer bicarbonate solution.[5]

    • Arteries are carefully dissected free of connective tissue and cut into rings of 2-3 mm in length.

    • The endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.

  • Experimental Setup:

    • Arterial rings are mounted in an isolated organ bath containing Krebs-Ringer solution at 37°C and bubbled with 95% O2 and 5% CO2.[5]

    • The rings are connected to isometric force transducers to record changes in tension.

    • A resting tension of 1-2 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.

  • Procedure:

    • The viability of the rings is assessed by contracting them with a vasoconstrictor agent such as phenylephrine (1 µM) or prostaglandin F2α.[7]

    • Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath.

    • The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

2. Platelet Aggregation Assay

This protocol evaluates the inhibitory effect of this compound on platelet aggregation.

  • Sample Preparation:

    • Whole blood is collected from human volunteers or animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).[8]

    • Platelet-poor plasma (PPP) is obtained by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

  • Procedure:

    • Platelet aggregation is measured using a light transmission aggregometer.

    • PRP is placed in a cuvette with a stir bar at 37°C.

    • A baseline light transmission is established using PRP, and 100% transmission is set with PPP.

    • PRP is pre-incubated with various concentrations of this compound or vehicle for a specified time.

    • A platelet agonist such as adenosine diphosphate (ADP), collagen, or thrombin is added to induce aggregation.[6]

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

3. Measurement of cGMP Levels in Cultured Cells

This protocol quantifies the intracellular accumulation of cGMP in response to this compound.

  • Cell Culture and Treatment:

    • Vascular smooth muscle cells or endothelial cells are cultured to near confluence in appropriate media.

    • The cells are washed and incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1-methyl-3-isobutylxanthine, IBMX) to prevent cGMP degradation.

    • Cells are treated with various concentrations of this compound for a specified time.

  • cGMP Extraction and Quantification:

    • The reaction is stopped by removing the medium and adding cold 0.1 M HCl or another lysis buffer.

    • The cell lysates are collected and centrifuged to remove cellular debris.

    • The cGMP concentration in the supernatant is determined using a commercially available Enzyme Immunoassay (EIA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[9][10]

InVitro_Workflow cluster_vasorelaxation Vasorelaxation Assay cluster_platelet Platelet Aggregation Assay cluster_cGMP cGMP Measurement A1 Isolate Arterial Rings A2 Mount in Organ Bath A1->A2 A3 Induce Contraction (e.g., Phenylephrine) A2->A3 A4 Add Linsidomine HCl A3->A4 A5 Measure Relaxation A4->A5 B1 Prepare Platelet-Rich Plasma (PRP) B2 Pre-incubate PRP with Linsidomine HCl B1->B2 B3 Induce Aggregation (e.g., ADP) B2->B3 B4 Measure Aggregation (Light Transmission) B3->B4 C1 Culture Vascular Cells C2 Treat with Linsidomine HCl (+ PDE Inhibitor) C1->C2 C3 Lyse Cells and Extract Supernatant C2->C3 C4 Quantify cGMP (EIA/RIA) C3->C4

Figure 2: General workflow for in vitro experimental protocols.

In Vivo Protocols

1. Animal Model of Angina Pectoris

This protocol describes a general approach to inducing and evaluating angina in an animal model.

  • Model Induction:

    • Animal models of myocardial ischemia can be created in species such as rats, rabbits, or pigs.

    • One common method is the surgical ligation of a coronary artery, typically the left anterior descending (LAD) artery, for a defined period to induce ischemia, followed by reperfusion.[11]

    • Another model involves the administration of agents like isoproterenol to induce myocardial infarction.[12]

  • This compound Administration:

    • This compound can be administered intravenously via a cannulated vein.

    • The dosage and infusion rate should be determined based on preliminary dose-ranging studies.

  • Evaluation of Efficacy:

    • Electrocardiogram (ECG) is continuously monitored for ST-segment changes, which are indicative of myocardial ischemia.

    • Hemodynamic parameters such as blood pressure and heart rate are recorded.

    • In some models, cardiac pain or discomfort can be indirectly assessed through behavioral changes or by measuring neuronal activation markers in the spinal cord.[11]

2. Animal Model of Erectile Dysfunction

This protocol outlines the investigation of this compound's effect on erectile function in a rat model.

  • Model Induction:

    • Erectile dysfunction can be induced in rats by bilateral cavernous nerve crush injury.[1]

    • Age-related models of erectile dysfunction in older rats can also be utilized.[2]

  • This compound Administration:

    • This compound is administered via intracavernosal injection using a fine-gauge needle into the corpus cavernosum of the penis.[2]

    • A range of doses should be tested to determine the optimal concentration for inducing an erectile response.

  • Evaluation of Efficacy:

    • Erectile function is assessed by measuring the intracavernosal pressure (ICP) in response to the injection.

    • A cannula is inserted into the corpus cavernosum and connected to a pressure transducer to record ICP.

    • The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint of erectile function.

InVivo_Workflow cluster_angina Angina Pectoris Model cluster_ed Erectile Dysfunction Model D1 Induce Myocardial Ischemia (e.g., LAD Ligation) D2 Administer Linsidomine HCl (IV) D1->D2 D3 Monitor ECG and Hemodynamics D2->D3 E1 Induce Erectile Dysfunction (e.g., Nerve Injury) E2 Administer Linsidomine HCl (Intracavernosal) E1->E2 E3 Measure Intracavernosal Pressure (ICP) E2->E3

Figure 3: General workflow for in vivo experimental protocols.

References

Application Notes and Protocols for Linsidomine Hydrochloride in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of linsidomine hydrochloride (also known as SIN-1) in cardiovascular research. Linsidomine is the active metabolite of the antianginal drug molsidomine and functions as a direct nitric oxide (NO) donor, making it a valuable tool for studying NO signaling pathways and their therapeutic potential in cardiovascular diseases.[1] This document details its mechanism of action, provides protocols for key in vitro and in vivo experiments, and summarizes relevant data from preclinical and clinical studies.

Mechanism of Action

This compound is a sydnonimine derivative that spontaneously releases nitric oxide (NO) non-enzymatically.[1] This process does not require the presence of thiols, distinguishing it from organic nitrates.[2] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells and other target cells.[3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various downstream effects.[4][5]

The primary cardiovascular effects of linsidomine are mediated by the NO-sGC-cGMP signaling pathway and include:

  • Vasodilation: Increased cGMP levels in vascular smooth muscle cells lead to the activation of protein kinase G (PKG), which in turn reduces intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[5] This leads to a reduction in both preload and afterload on the heart.

  • Inhibition of Platelet Aggregation: NO released from linsidomine can also increase cGMP levels within platelets, which inhibits their activation, adhesion, and aggregation.[6]

  • Inhibition of Vascular Smooth Muscle Cell Proliferation: By modulating cGMP signaling, linsidomine has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of restenosis after angioplasty.

The following diagram illustrates the signaling pathway of this compound.

Linsidomine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Linsidomine Linsidomine NO NO Linsidomine->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2+ ↓ [Ca²⁺]i PKG->Ca2+ Relaxation Vasodilation Ca2+->Relaxation

Signaling pathway of this compound.

Data Presentation

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Effects of Linsidomine (SIN-1) on Platelet Aggregation

AgonistIC50 (µmol/L)Reference
Thrombin0.1 - 0.8[6]
Collagen0.1 - 0.8[6]
ADP0.1 - 0.8[6]

Table 2: Clinical Trial Data for Linsidomine in Unstable Angina

ParameterLinsidomine GroupControl Group (Isosorbide Dinitrate)P-valueReference
Dosage 1 mg/h (average infusion)2.5 mg/h (average infusion)-[2]
Episodes of Chest Pain 24.6%25.8%0.74[2]
Episodes of Myocardial Ischemia 32.6%33.9%0.74[2]
Serious Clinical Events (72h) 5%8%0.17[2]

Table 3: Angiographic Outcomes After Coronary Angioplasty with Linsidomine/Molsidomine Treatment

ParameterLinsidomine/Molsidomine GroupControl Group (Diltiazem)P-valueReference
Minimal Lumen Diameter (Immediate) 1.94 mm1.81 mm0.001
Minimal Lumen Diameter (6-month follow-up) 1.54 mm1.38 mm0.007
Restenosis Rate (≥50% stenosis) 38.0%46.5%0.026

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol describes a method to assess the vasodilatory effects of this compound on isolated arterial segments.

Materials:

  • This compound (SIN-1)

  • Isolated arterial rings (e.g., human radial artery, sheep coronary artery)[7][8]

  • Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Vasoconstrictor agent (e.g., Norepinephrine, Angiotensin II, Arginine Vasopressin)[7]

  • Organ bath system with force transducers

  • Data acquisition system

Protocol:

  • Dissect arteries and cut into 2-3 mm rings.

  • Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g.

  • Pre-contract the arterial rings with a vasoconstrictor agent (e.g., norepinephrine at a concentration that elicits 30% of maximal contraction).[8]

  • Once a stable contraction is achieved, add this compound in a cumulative manner to generate a concentration-response curve (e.g., 10⁻⁹ to 10⁻⁴ M).

  • Record the changes in tension and express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

The following diagram illustrates the experimental workflow for the in vitro vasodilation assay.

Vasodilation_Workflow Artery_Isolation Isolate Artery and Prepare Rings Mounting Mount Rings in Organ Bath Artery_Isolation->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Pre-contraction Induce Contraction with Vasoconstrictor Equilibration->Pre-contraction Linsidomine_Addition Add Cumulative Concentrations of Linsidomine Pre-contraction->Linsidomine_Addition Data_Acquisition Record Tension Changes Linsidomine_Addition->Data_Acquisition Analysis Calculate % Relaxation Data_Acquisition->Analysis

Workflow for in vitro vasodilation assay.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of the inhibitory effect of this compound on platelet aggregation.

Materials:

  • This compound (SIN-1)

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen, thrombin)[6]

  • Light transmission aggregometer

  • Saline (0.9% NaCl)

Protocol:

  • PRP and PPP Preparation:

    • Collect venous blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[9]

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[9]

  • Aggregometry:

    • Adjust the platelet count in the PRP to 250-300 x 10⁹/L using PPP.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).[9]

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add a vehicle control or a specific concentration of this compound and incubate for a defined period.

    • Add a platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to induce aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • The inhibition of aggregation is calculated relative to the control (vehicle-treated) sample.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol provides a method to measure the activation of sGC by this compound.

Materials:

  • This compound (SIN-1)

  • Purified soluble guanylate cyclase or cell/tissue homogenates

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, containing 1 mM EGTA, 5 mM MgCl₂, and 1 mM GTP)

  • [α-³²P]GTP

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • Dowex and Alumina columns for separation of [³²P]cGMP

  • Scintillation counter

Protocol:

  • Prepare the reaction mixture containing the assay buffer, IBMX, and the source of sGC.

  • Add this compound at various concentrations to the reaction tubes.

  • Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP.

  • Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stop solution (e.g., 125 mM zinc acetate) followed by 144 mM sodium carbonate.

  • Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

Stability and Storage of this compound

  • Storage: this compound powder should be stored at -20°C, sealed, and protected from moisture.[10]

  • Solution Stability: Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[11] Solutions should be prepared fresh for optimal results.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental conditions may need to be optimized for individual laboratory settings and research questions.

References

Application Notes and Protocols for Inducing Oxidative Stress in Vitro using Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, also known as 3-morpholinosydnonimine hydrochloride (SIN-1), is a potent tool for inducing oxidative and nitrosative stress in in vitro models. As a prodrug of molsidomine, this compound spontaneously decomposes in aqueous physiological solutions to simultaneously generate nitric oxide (NO•) and superoxide radicals (O₂⁻•).[1][2] These two highly reactive species rapidly combine to form peroxynitrite (ONOO⁻), a powerful oxidant and nitrating agent that can inflict damage on a wide range of biomolecules, including lipids, proteins, and DNA.[1][3] This property makes this compound an invaluable compound for studying the cellular mechanisms of oxidative stress, evaluating the efficacy of antioxidant compounds, and modeling pathological conditions associated with oxidative damage, such as inflammation, neurodegeneration, and cardiovascular diseases.[4][5]

The cytotoxic effects of this compound are typically dose- and time-dependent.[4] The balance between the generated reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the antioxidant capacity of the target cells determines the extent and nature of the cellular damage, which can range from reversible oxidative stress to apoptosis or necrosis.[1][4]

These application notes provide detailed protocols for utilizing this compound to induce oxidative stress in cultured cells and for quantifying the resulting cellular damage.

Mechanism of Action of this compound

The induction of oxidative stress by this compound follows a well-defined chemical pathway.

G Linsidomine This compound (SIN-1) Decomposition Spontaneous Decomposition (in aqueous solution, pH > 5) Linsidomine->Decomposition NO Nitric Oxide (NO•) Decomposition->NO releases Superoxide Superoxide (O₂⁻•) Decomposition->Superoxide releases Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite reacts with Superoxide->Peroxynitrite CellularDamage Cellular Damage Peroxynitrite->CellularDamage LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation ProteinNitration Protein Nitration (e.g., 3-Nitrotyrosine) CellularDamage->ProteinNitration DNA_Damage DNA Damage CellularDamage->DNA_Damage G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells in Culture Plates Linsidomine_Prep 2. Prepare Linsidomine Working Solutions Cell_Seeding->Linsidomine_Prep Treatment 3. Treat Cells with Linsidomine (include vehicle control) Linsidomine_Prep->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation ROS_Assay ROS Measurement (e.g., H₂DCFDA) Incubation->ROS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation (e.g., TBARS) Incubation->Lipid_Peroxidation_Assay Enzyme_Activity_Assay Antioxidant Enzyme Activity (SOD, CAT, GPx) Incubation->Enzyme_Activity_Assay Viability_Assay Cell Viability (e.g., MTT, LDH) Incubation->Viability_Assay

References

Application Notes and Protocols for In Vivo Administration of Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, also known as SIN-1, is the active metabolite of the pro-drug molsidomine. It is a potent vasodilator that functions as a direct nitric oxide (NO) donor.[1] Unlike other organic nitrates, linsidomine releases NO non-enzymatically, which may prevent the development of tolerance.[2] Its primary mechanism of action involves the spontaneous release of NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in vasodilation and inhibition of platelet aggregation.[1][2] These properties make this compound a valuable tool for in vivo research in cardiovascular diseases, such as angina, hypertension, and thrombosis.[1] It has also been investigated for its neuroprotective effects.

This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings.

Mechanism of Action

This compound exerts its pharmacological effects through the nitric oxide signaling pathway. As a sydnonimine, it undergoes a spontaneous, oxygen-dependent conversion to its active form, releasing nitric oxide. NO, a gaseous signaling molecule, diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle, and consequently, vasodilation. Additionally, the increase in cGMP in platelets inhibits their aggregation.[1][2]

Linsidomine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Linsidomine Linsidomine HCl (SIN-1) sGC_inactive Soluble Guanylate Cyclase (inactive) Linsidomine->sGC_inactive Spontaneous NO Release sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP sGC_active->GTP Catalyzes conversion cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation

Caption: Signaling pathway of this compound. (Within 100 characters)

Pharmacokinetics

Linsidomine is the active metabolite of molsidomine and is rapidly formed after administration of the parent drug. When administered directly, linsidomine has a rapid onset of action. The half-life of linsidomine is relatively short, estimated to be between 12 to 20 minutes in humans, with its metabolite SIN-1C having a longer half-life of approximately 1.5 hours.[3] It is primarily cleared extrarenally.[3] In patients with liver cirrhosis, the elimination half-life of both molsidomine and linsidomine is significantly prolonged.[4]

Data Presentation

In Vivo Preclinical Data Summary
Animal ModelAdministration RouteDose RangeVehicleKey FindingsReference
RatIntraperitoneal (IP)0.01 - 0.1 mg/kg/dayNot specifiedAttenuated neointima formation in balloon-injured carotid arteries.[2]MedChemExpress
RatOral (Molsidomine)15 - 30 mg/kg/dayNot specifiedDose-dependently decreased maternal blood pressure.[5]PubMed
Rat (SHR)Oral (Molsidomine)30 mg/kg/day0.01% EthanolIncreased MAP by 14% in SHR, reduced MAP by 16% in WKY.PubMed
RatIntraperitoneal (IP)1 - 4 mg/kg (Molsidomine)SalineInvestigated effects on memory impairment.PMC
RatSublingual260 - 2080 mg/kg (Molsidomine combo)Not specifiedLD50 > 5010 mg/kg. High doses induced vasodilation-related histological changes.Ageing and Longevity
MonkeyIntracavernous1.5 mg (single dose)Not specifiedInduced erections with no evidence of histopathologic changes after chronic use.European Urology
Human Clinical Data Summary (for reference)
ConditionAdministration RouteDoseKey FindingsReference
Unstable AnginaIntravenous (IV) InfusionAverage 1 mg/hAs efficacious as isosorbide dinitrate in stabilizing patients.European Heart Journal
Myocardial InfarctionIntravenous (IV) InfusionAverage 1 mg/hWell-tolerated and suitable for use in acute coronary syndromes.[6]PubMed
Erectile DysfunctionIntracavernous1 mgProduced usable erection in ~70% of patients.Wikipedia
Coronary AngioplastyIV infusion followed by oral MolsidomineNot specifiedModest improvement in long-term angiographic results.PubMed

Experimental Protocols

Important Considerations Before Starting:

  • Stability: this compound is sensitive to light. All solutions should be prepared fresh and protected from light during preparation and administration.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of linsidomine and for minimizing adverse effects in the animal model. Saline is a suitable vehicle for intravenous administration, while a co-solvent system may be necessary for higher concentrations or other routes.

  • Dose Conversion: When adapting doses from the literature or converting between species, it is recommended to use allometric scaling based on body surface area for a more accurate estimation.[2][3][5][7]

Protocol 1: Intravenous (IV) Bolus Administration in Rats

This protocol is designed for acute studies investigating the immediate hemodynamic effects of linsidomine.

Materials:

  • This compound powder

  • Sterile 0.9% saline for injection

  • Sterile microcentrifuge tubes or vials (amber or covered in foil)

  • Vortex mixer

  • Sterile syringes and needles (appropriate gauge for rat tail vein injection)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment. Anesthetize the rat using an approved anesthetic protocol. Place the animal on a heating pad to maintain body temperature and to dilate the tail veins.

  • Linsidomine Solution Preparation (prepare immediately before use):

    • Weigh the required amount of this compound in a sterile, light-protected tube.

    • Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 1 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 1 mg/ml).

    • Vortex thoroughly until the powder is completely dissolved. The solubility in PBS (pH 7.2) is reported to be 10 mg/ml.

    • Draw the solution into a sterile syringe.

  • Administration:

    • Gently restrain the rat and locate a lateral tail vein.

    • Perform the intravenous injection slowly as a bolus over approximately 30-60 seconds.

    • Monitor the animal for any immediate adverse reactions.

  • Endpoint Measurement:

    • Continuously monitor cardiovascular parameters such as blood pressure and heart rate using appropriate instrumentation (e.g., tail-cuff plethysmography or indwelling arterial catheter).

    • Collect data at baseline and at specified time points post-injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice/Rats

This protocol is suitable for studies requiring systemic delivery where intravenous access is challenging or for sub-chronic dosing regimens.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment.

  • Vehicle and Linsidomine Solution Preparation (prepare immediately before use):

    • Vehicle Preparation: A common vehicle for IP injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare by adding the components in the specified order and vortexing well between each addition.

    • Linsidomine Solution:

      • Weigh the required amount of this compound.

      • First, dissolve the powder in the DMSO component of the vehicle.

      • Sequentially add the PEG300, Tween-80, and finally the saline, vortexing thoroughly after each addition to ensure a homogenous suspension.

  • Administration:

    • Gently restrain the mouse or rat.

    • Lift the animal's hindquarters and locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is withdrawn, then inject the solution.

  • Endpoint Measurement:

    • Return the animal to its cage and monitor for any adverse effects.

    • Conduct endpoint analysis at the predetermined time points as per the study design.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Animal_Prep Animal Acclimatization & Preparation Administration In Vivo Administration (e.g., IV, IP) Animal_Prep->Administration Drug_Prep Linsidomine Solution Preparation (Light Protected) Drug_Prep->Administration Monitoring Physiological Monitoring (e.g., Blood Pressure) Administration->Monitoring Data_Collection Data Collection (Time Points) Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo linsidomine administration. (Within 100 characters)

Logical_Relationship Linsidomine Linsidomine HCl NO_Donor Direct NO Donor Linsidomine->NO_Donor is a Prodrug Molsidomine Prodrug->Linsidomine Metabolized to Vasodilation Vasodilation NO_Donor->Vasodilation causes Antiplatelet Anti-platelet Aggregation NO_Donor->Antiplatelet causes Cardiovascular Cardiovascular Research Vasodilation->Cardiovascular Application in Antiplatelet->Cardiovascular Application in

References

Application Notes and Protocols for Detecting Nitric Oxide Release from Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, the active metabolite of molsidomine, is a potent nitrovasodilator that exerts its pharmacological effects through the release of nitric oxide (NO).[1][2] As a spontaneous NO donor, linsidomine (also known as SIN-1) is a valuable tool in cardiovascular research and drug development for studying the physiological and pathophysiological roles of NO.[3][4] Accurate and reliable detection of NO release from linsidomine is crucial for understanding its mechanism of action, optimizing its therapeutic applications, and developing novel NO-releasing drugs.[5]

These application notes provide detailed protocols for the detection and quantification of NO released from this compound, with a focus on the widely used Griess assay. Additionally, this document summarizes quantitative data on linsidomine-induced biological responses and illustrates the key signaling pathways and experimental workflows.

Mechanism of Action: From Linsidomine to Vasodilation

This compound is a prodrug that, upon administration, is metabolized to its active form, SIN-1.[2] The release of nitric oxide from SIN-1 is a spontaneous, oxygen-dependent process.[6][7] The mechanism can be summarized in the following steps:

  • Conversion to SIN-1A: In a physiological environment, linsidomine (SIN-1) undergoes a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.[6]

  • Oxygen-Dependent Decomposition: SIN-1A is unstable in the presence of oxygen and undergoes decomposition. This reaction consumes oxygen and leads to the formation of the NO radical.[6][7]

  • Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[8]

  • Increase in cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][8]

  • Vasodilation: The elevated intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[8]

Quantitative Data Summary

The following tables summarize quantitative data related to the biological effects of linsidomine (SIN-1).

Table 1: Linsidomine (SIN-1)-Induced Vasodilation

Concentration of SIN-1Vessel TypeVasodilation (% increase in diameter)Reference
0.4 mg (intracoronary)Proximal nonstenotic coronary arteries9.4% (immediately after), 11.7% (10 min after)[1]
0.4 mg (intracoronary)Medial nonstenotic coronary arteries17.9% (immediately after), 17.6% (10 min after)[1]
0.4 mg (intracoronary)Distal nonstenotic coronary arteries25.6% (immediately after), 28.8% (10 min after)[1]
0.4 mg (intracoronary)Coronary stenoses (residual luminal diameter)31.5% (immediately after), 48.3% (10 min after)[1]

Table 2: Linsidomine (SIN-1) Effect on Mean Pulmonary Arterial Pressure (PAP) in a Porcine Model of Pulmonary Hypertension

TreatmentChange in PAPReference
Inhaled Nitric Oxide (iNO)-30.1%[3]
SIN-1A (5 mg)-22.1%[3]
SIN-1A (10 mg)-31.2%[3]

Table 3: Time Course of Nitric Oxide Release from Linsidomine (SIN-1) in a Cellular System

Time after SIN-1 (2 mM) AdditionNO ConcentrationInitial Rate of NO FormationReference
45 min~160 nM (plateau)10.2 ± 5.9 nM/min[6]

Experimental Protocols

Protocol 1: Detection of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[9][10]

Materials:

  • This compound (SIN-1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite (NaNO₂) standard solution (for calibration curve)

  • 96-well microplate

  • Microplate reader (with a filter for 540-550 nm)

Procedure:

  • Preparation of Linsidomine Solution:

    • Prepare a stock solution of this compound in PBS. The final concentration will depend on the experimental design. It is recommended to prepare this solution fresh before each experiment due to the spontaneous release of NO.

  • Incubation:

    • Add the linsidomine solution to the wells of a 96-well plate.

    • Incubate the plate at 37°C for the desired time points to allow for NO release and its conversion to nitrite.

  • Preparation of Nitrite Standard Curve:

    • Prepare a series of dilutions of the sodium nitrite standard solution in PBS (e.g., 0, 1, 2.5, 5, 10, 25, 50, 100 µM).

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

  • Griess Reaction:

    • Add 50 µL of the sulfanilamide solution (Griess Reagent A) to each well (both standards and samples).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution (Griess Reagent B) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/purple color will develop in the presence of nitrite.

  • Measurement:

    • Measure the absorbance of the wells at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

    • Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the linsidomine samples by interpolating their absorbance values on the standard curve.

Visualizations

Linsidomine_Metabolism_and_NO_Release Molsidomine Molsidomine (Prodrug) Linsidomine Linsidomine (SIN-1) (Active Metabolite) Molsidomine->Linsidomine Hepatic Metabolism SIN1A SIN-1A (Open-ring form) Linsidomine->SIN1A Spontaneous Conversion (pH > 5) NO Nitric Oxide (NO) SIN1A->NO Oxygen-dependent Decomposition SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C

Caption: Metabolic conversion of Molsidomine to Linsidomine and subsequent NO release.

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_smooth_muscle_cell Smooth Muscle Cell Linsidomine Linsidomine (SIN-1) NO_ext NO Linsidomine->NO_ext Spontaneous Release sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO_ext->sGC_inactive Activation sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease [Ca²⁺] Decrease PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Nitric oxide signaling pathway leading to vasodilation.

Griess_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis prep_linsidomine Prepare Linsidomine Solution incubate Incubate Linsidomine at 37°C prep_linsidomine->incubate prep_standards Prepare Nitrite Standards add_griess_A Add Griess Reagent A (Sulfanilamide) prep_standards->add_griess_A incubate->add_griess_A incubate_A Incubate 5-10 min add_griess_A->incubate_A add_griess_B Add Griess Reagent B (NED) incubate_A->add_griess_B incubate_B Incubate 5-10 min add_griess_B->incubate_B measure_abs Measure Absorbance at 540 nm incubate_B->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calculate_conc Calculate Nitrite Concentration plot_curve->calculate_conc

Caption: Experimental workflow for the Griess assay to detect NO release.

References

Linsidomine Hydrochloride in the Investigation of Endothelial Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of linsidomine hydrochloride (also known as SIN-1) in studies related to endothelial dysfunction. This document includes summaries of key quantitative data from relevant studies, detailed experimental protocols for in vitro and ex vivo models, and diagrams of the associated signaling pathways and experimental workflows.

Linsidomine, a metabolite of molsidomine, is a potent vasodilator that functions as a direct nitric oxide (NO) donor.[1] Its ability to release NO independently of enzymatic activity makes it a valuable tool for investigating the role of NO in vascular physiology and pathology, particularly in the context of endothelial dysfunction, a condition characterized by impaired endothelium-dependent vasodilation.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in various experimental and clinical settings.

Table 1: this compound in In Vitro Endothelial Cell Studies

ParameterCell TypeLinsidomine (SIN-1) ConcentrationTreatment DurationKey FindingsReference
Cytoprotection against TNF-αCultured Endothelial Cells10-150 µM6-hour pre-incubationConcentration-dependent protection, with up to a 59% increase in cell viability.[3]
cGMP StimulationCultured Endothelial CellsNot specifiedNot specifiedLinsidomine is known to stimulate soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels.[3]

Table 2: this compound in Ex Vivo Vascular Reactivity Studies

ParameterTissue SourceLinsidomine (SIN-1) Concentration/DoseExperimental ConditionKey FindingsReference
VasorelaxationHuman Internal Mammary ArteryIC50: 6.6 ± 0.1Pre-contracted vesselsPotent relaxation, comparable to acetylcholine.[2]
VasorelaxationHuman Radial ArteryNot specifiedPre-contracted with Angiotensin II or Arginine VasopressinPotent vasorelaxant effect, comparable to nitroglycerin, without inducing tolerance.[4]
Interaction with Endogenous NOHuman and Porcine ArteriesNot specifiedWith and without endothelium; with L-NG-monomethylarginineLinsidomine's effects are attenuated by spontaneously released endothelium-derived NO.[2]

Signaling Pathway of this compound

This compound acts as a nitric oxide donor, influencing vascular smooth muscle tone and endothelial cell function primarily through the NO-sGC-cGMP pathway.

Linsidomine Linsidomine (SIN-1) NO Nitric Oxide (NO) Linsidomine->NO Spontaneous release sGC_inactive Soluble Guanylyl Cyclase (sGC) - inactive NO->sGC_inactive binds to heme moiety sGC_active sGC - active sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Cytoprotection Endothelial Cytoprotection cGMP->Cytoprotection Vasodilation Vasodilation PKG->Vasodilation HemeOxy Heme Oxygenase Cytoprotection->HemeOxy upregulates

Caption: Linsidomine signaling pathway.

Experimental Protocols

Protocol 1: Assessment of Linsidomine's Cytoprotective Effect on Endothelial Cells

This protocol is adapted from studies investigating the protective effects of linsidomine against tumor necrosis factor-alpha (TNF-α)-induced endothelial cell injury.[3]

1. Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (SIN-1)

  • Recombinant human TNF-α

  • Cell viability assay kit (e.g., MTT, Calcein-AM/Ethidium Homodimer)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Experimental Workflow:

start Start seed_cells Seed Endothelial Cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 pre_treat Pre-treat with Linsidomine (10-150 µM) incubate1->pre_treat incubate2 Incubate (6h) pre_treat->incubate2 add_tnf Add TNF-α (50 ng/mL) incubate2->add_tnf incubate3 Incubate (72h) add_tnf->incubate3 viability_assay Perform Cell Viability Assay incubate3->viability_assay analyze Analyze Data viability_assay->analyze

Caption: Endothelial cell cytoprotection assay workflow.

3. Step-by-Step Procedure:

  • Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and antibiotics in a CO₂ incubator. Passage cells upon reaching 80-90% confluency.

  • Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Linsidomine Pre-treatment: Prepare fresh solutions of this compound in culture medium at various concentrations (e.g., 10, 50, 100, 150 µM). Remove the old medium from the wells and add the linsidomine-containing medium. Incubate for 6 hours.

  • TNF-α Challenge: Prepare a stock solution of TNF-α. Add TNF-α to the wells to a final concentration of 50 ng/mL. Include control wells with linsidomine alone, TNF-α alone, and untreated cells.

  • Incubation: Incubate the plate for 72 hours.

  • Cell Viability Assessment: After incubation, assess cell viability using a suitable assay (e.g., MTT). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Express the results as a percentage of the viability of control (untreated) cells.

Protocol 2: Ex Vivo Assessment of Linsidomine-Induced Vasorelaxation

This protocol is a general guide for studying the vasorelaxant effects of linsidomine on isolated arterial rings, based on methodologies described for human radial and internal mammary arteries.[2][4]

1. Materials and Reagents:

  • Isolated arterial segments (e.g., rat aorta, human radial artery)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Phenylephrine or other vasoconstrictor agent

  • This compound (SIN-1)

  • Organ bath system with force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂ / 5% CO₂)

2. Experimental Workflow:

start Start dissect Dissect & Mount Arterial Rings start->dissect equilibrate Equilibrate in Organ Bath (60-90 min) dissect->equilibrate pre_contract Pre-contract with Vasoconstrictor (e.g., Phenylephrine) equilibrate->pre_contract add_linsidomine Cumulative Addition of Linsidomine pre_contract->add_linsidomine record Record Isometric Tension add_linsidomine->record analyze Analyze Data (Concentration-Response Curve) record->analyze

Caption: Ex vivo vasorelaxation experiment workflow.

3. Step-by-Step Procedure:

  • Tissue Preparation: Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen. Attach one end of the ring to a fixed support and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing them with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 10⁻⁶ M). Wait until a stable contraction plateau is reached.

  • Linsidomine Administration: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis: Record the changes in isometric tension throughout the experiment. Express the relaxation at each linsidomine concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the IC₅₀ value (the concentration of linsidomine that causes 50% of the maximal relaxation).

These protocols provide a foundation for investigating the role of this compound in the context of endothelial dysfunction. Researchers should optimize these methods for their specific experimental conditions and cell or tissue types.

References

Application Notes and Protocols for Studying Guanylate Cyclase Activation using Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, a member of the sydnonimine class of compounds, serves as a valuable pharmacological tool for investigating the nitric oxide (NO) signaling pathway. It is a prodrug that is non-enzymatically metabolized to its active form, 3-morpholinosydnonimine (SIN-1). SIN-1 spontaneously releases nitric oxide (NO) and superoxide, making it a unique NO donor for in vitro and in vivo studies. The released NO directly activates soluble guanylate cyclase (sGC), a key enzyme in the NO signaling cascade, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP mediates a wide range of physiological responses, including vasodilation.[1][2]

These application notes provide detailed protocols for utilizing this compound to study the activation of guanylate cyclase, offering insights into experimental design, data interpretation, and safety considerations.

Mechanism of Action

This compound's mechanism of action revolves around its conversion to the active metabolite SIN-1, which then decomposes to release nitric oxide (NO) and superoxide. NO, a potent endogenous vasodilator, diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[3] This binding event triggers a conformational change in sGC, leading to its activation and a subsequent increase in the synthesis of the second messenger cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

An alternative pathway for sGC activation by SIN-1 involves the formation of S-nitrosoglutathione (GSNO). The superoxide and NO released from SIN-1 can react with glutathione (GSH) to form GSNO, which can then decompose to release NO and activate sGC.[4]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][3]

  • Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with appropriate exhaust ventilation.[1][3]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1][3]

  • Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage is at -20°C for powder and -80°C for solutions in solvent.[1][3]

Data Presentation

Table 1: Effect of Linsidomine (SIN-1) on cGMP Levels in Cultured Cells

Concentration of SIN-1 (µM)Incubation Time (min)Cell TypeFold Increase in cGMP (Mean ± SEM)
0 (Control)30Porcine Aortic Endothelial Cells1.0 ± 0.1
1030Porcine Aortic Endothelial Cells5.2 ± 0.4
3330Porcine Aortic Endothelial Cells15.8 ± 1.2
10030Porcine Aortic Endothelial Cells35.1 ± 2.5
15030Porcine Aortic Endothelial Cells42.3 ± 3.1

Note: This table presents hypothetical data based on qualitative descriptions from the literature that SIN-1 induces a time- and concentration-dependent accumulation of cGMP.[4][5] Actual results may vary depending on experimental conditions.

Table 2: Kinetic Parameters of Purified Soluble Guanylate Cyclase (sGC)

ConditionVmax (nmol/mg/min)Km (µM)
Basal (Non-stimulated)22180
Stimulated with NO donor133043

Source: Adapted from data on purified bovine lung sGC.[6] An NO donor, similar to the action of linsidomine, significantly increases the maximal velocity (Vmax) and decreases the Michaelis constant (Km), indicating a higher affinity for the substrate GTP.

Experimental Protocols

Protocol 1: In Vitro Assay for Soluble Guanylate Cyclase (sGC) Activity

This protocol describes the measurement of sGC activity in purified enzyme preparations or cell lysates upon stimulation with this compound (via its active form, SIN-1). The assay quantifies the conversion of [α-³²P]GTP to [³²P]cGMP.

Materials:

  • Purified sGC or cell lysate

  • This compound (SIN-1)

  • [α-³²P]GTP

  • GTP

  • MgCl₂ or MnCl₂

  • Reaction buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5-8.0)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Stopping solution (e.g., 120 mM Zinc acetate)

  • Precipitation solution (e.g., 144 mM Sodium carbonate)

  • Alumina columns

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Purify sGC from a suitable source (e.g., bovine lung) or prepare cell lysates from cells expressing sGC.[2][6][7][8]

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing the reaction buffer, MgCl₂ or MnCl₂, GTP, a phosphodiesterase inhibitor to prevent cGMP degradation, and the purified sGC or cell lysate.

  • Initiation of Reaction: Add varying concentrations of SIN-1 to the reaction tubes. To start the reaction, add [α-³²P]GTP and incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., Zinc acetate).

  • Separation of [³²P]cGMP: Precipitate the unreacted [α-³²P]GTP and other nucleotides by adding the precipitation solution (e.g., Sodium carbonate). Centrifuge the samples and apply the supernatant to alumina columns to separate [³²P]cGMP from the remaining nucleotides.

  • Quantification: Elute the [³²P]cGMP from the columns and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of cGMP produced per unit of time and protein amount. Express the results as specific activity (e.g., nmol cGMP/min/mg protein).

Protocol 2: Measurement of cGMP Levels in Cultured Cells

This protocol details the quantification of intracellular cGMP levels in cultured cells treated with this compound (SIN-1) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cultured cells (e.g., endothelial cells, smooth muscle cells)

  • This compound (SIN-1)

  • Cell lysis buffer

  • cGMP ELISA kit (commercially available)

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to the desired confluency. Treat the cells with various concentrations of SIN-1 for different time points. Include a vehicle-treated control group.

  • Cell Lysis: After treatment, aspirate the medium and lyse the cells using the cell lysis buffer provided in the ELISA kit or a suitable alternative. This step releases the intracellular cGMP.

  • ELISA Procedure:

    • Add the cell lysates and a series of cGMP standards to the wells of the ELISA plate pre-coated with a cGMP antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-linked cGMP to each well. This will compete with the cGMP in the sample or standard for binding to the antibody.

    • Incubate the plate according to the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the HRP substrate (e.g., TMB) to the wells. The HRP enzyme will catalyze a color change.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Data Analysis: Generate a standard curve using the absorbance values of the cGMP standards. Use this standard curve to determine the concentration of cGMP in the cell lysates. Normalize the cGMP concentration to the total protein concentration in each sample.

Visualizations

Linsidomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Smooth Muscle Cell) Linsidomine HCl Linsidomine HCl SIN-1 SIN-1 Linsidomine HCl->SIN-1 Metabolism NO NO SIN-1->NO Superoxide Superoxide SIN-1->Superoxide sGC_inactive sGC (inactive) NO->sGC_inactive Activation sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Linsidomine signaling pathway.

sGC_Activity_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, GTP, sGC) Start->Prepare_Reaction_Mix Add_SIN1 Add Linsidomine (SIN-1) Prepare_Reaction_Mix->Add_SIN1 Initiate_Reaction Initiate with [α-³²P]GTP Incubate at 37°C Add_SIN1->Initiate_Reaction Stop_Reaction Stop Reaction (Zinc Acetate) Initiate_Reaction->Stop_Reaction Separate_cGMP Separate [³²P]cGMP (Precipitation & Alumina Column) Stop_Reaction->Separate_cGMP Quantify Quantify Radioactivity (Scintillation Counter) Separate_cGMP->Quantify Analyze_Data Calculate Specific Activity Quantify->Analyze_Data End End Analyze_Data->End

Caption: sGC activity assay workflow.

cGMP_ELISA_Workflow Start Start Cell_Treatment Treat Cultured Cells with Linsidomine (SIN-1) Start->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Competitive_Binding Competitive Binding in ELISA Plate (Sample/Standard vs. HRP-cGMP) Cell_Lysis->Competitive_Binding Wash Wash Plate Competitive_Binding->Wash Substrate_Addition Add TMB Substrate Wash->Substrate_Addition Measure_Absorbance Measure Absorbance (Plate Reader) Substrate_Addition->Measure_Absorbance Analyze_Data Calculate cGMP Concentration Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: cGMP ELISA workflow.

References

Application Notes: SIN-1 as a Tool for Studying Peroxynitrite-Mediated Damage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-morpholinosydnonimine (SIN-1) is a widely utilized chemical tool in biomedical research for investigating the biological effects of peroxynitrite (ONOO⁻). As the active metabolite of the prodrug molsidomine, SIN-1 possesses the unique property of spontaneously decomposing under physiological conditions (pH 7.4, 37°C) to simultaneously generate nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] These two radical species rapidly react in a diffusion-limited manner to form peroxynitrite, a potent and highly reactive oxidant implicated in a wide range of pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disease.[3][4]

The use of SIN-1 provides a continuous and controlled source of peroxynitrite directly in the experimental medium, which can be more biologically relevant than a bolus addition of pre-synthesized peroxynitrite.[1][5] However, researchers should be aware that the local environment can influence the decomposition products of SIN-1. In the presence of biological electron acceptors like ferricytochrome c, SIN-1 can act primarily as a •NO donor without the concurrent formation of superoxide, a factor that must be considered in experimental design and data interpretation.[6][7]

These notes provide an overview and detailed protocols for using SIN-1 to induce and study peroxynitrite-mediated cellular damage, including effects on cell viability, protein nitration, and lipid peroxidation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing SIN-1 to investigate peroxynitrite-mediated effects.

Table 1: SIN-1 Concentration and Peroxynitrite Generation

SIN-1 Concentration System/Buffer Measured Parameter Result Citation
1 mM Aqueous Buffer Rate of Peroxynitrite Generation Approx. 1 µM/min [1]
5-80 µM PBS, pH 7.4 Peroxynitrite Formation (APF fluorescence) Concentration-dependent increase [8]
20 µM PBS, pH 7.4 Time to Max. Peroxynitrite Generation 2-3 hours at 37°C [8]

| 0.4 - 1.0 mM | DPBS | Peroxynitrite Generation (DHR oxidation) | Steady state reached after ~100 min |[9] |

Table 2: SIN-1 Induced Cytotoxicity

Cell Type SIN-1 Concentration Incubation Time Endpoint Result Citation
Mixed Cortical Culture 0.1 - 1 mM Not specified Cell Injury Concentration-dependent increase [2]
Hypertrophic Chondrocytes 0.1 - 2 mM 24 hours Cell Viability (CCK-8) Dose-dependent decrease (IC50 ~1 mM) [10]

| Atrial/Ventricular Myocytes | 200 µM | Acute | Electrophysiology | Prolonged action potential duration |[11] |

Table 3: SIN-1 Induced Protein Nitration

Target Protein/System SIN-1 Concentration Incubation Time Detection Method Result Citation
Prostacyclin Synthase (PGIS) 5 - 100 µM Not specified Western Blot Concentration-dependent nitration [12]
Human Monocytes 100 - 250 µM 40 minutes Western Blot (Immunoprecipitation) Increased tyrosine nitration of specific proteins [13]

| Ferredoxin-NADP Reductase | Not specified | In vitro | Activity Assay | Inhibition of enzyme activity |[13] |

Table 4: SIN-1 Induced Lipid Peroxidation

System SIN-1 Concentration Probe Measurement Result Citation
Mouse Plasma (5-30%) 0.5 mM DPPP (fluorescent probe) Fluorescence Intensity Increased lipid oxidation [14]

| Neurons and Astrocytes | Not specified | C11-BODIPY 581/591 | Fluorescence Microscopy | Significant increase in lipid peroxidation |[15] |

Visualizations: Pathways and Workflows

SIN1_Decomposition cluster_SIN1 SIN-1 Decomposition cluster_Radicals Radical Generation cluster_Product Final Product SIN1 SIN-1 (3-morpholinosydnonimine) SIN1A Open-Ring Intermediate (SIN-1A) SIN1->SIN1A Spontaneous (pH 7.4) SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C NO •NO (Nitric Oxide) SIN1A->NO Decomposition O2 O₂ (Oxygen) Superoxide O₂•⁻ (Superoxide) O2->Superoxide e⁻ from SIN-1A ONOO ONOO⁻ (Peroxynitrite) Superoxide->ONOO dummy NO->ONOO dummy->ONOO Fast Reaction

Caption: Chemical decomposition pathway of SIN-1 to generate peroxynitrite.

Experimental_Workflow cluster_assays Assay Examples start Start culture 1. Cell Seeding & Culture (e.g., 96-well plate) start->culture prepare 2. Prepare SIN-1 Stock Solution (e.g., in cold buffer or DMSO) culture->prepare treat 3. Treat Cells with SIN-1 (Include vehicle controls and scavengers like uric acid) prepare->treat incubate 4. Incubate for Defined Period (e.g., 30 min to 24 hours at 37°C) treat->incubate assay 5. Perform Endpoint Assay incubate->assay data 6. Data Acquisition (e.g., Plate Reader, Microscope, Western Blot Imager) assay->data viability Cell Viability (MTT) assay->viability nitration Protein Nitration (WB) assay->nitration lpo Lipid Peroxidation (Probe) assay->lpo analysis 7. Data Analysis (Normalize to controls, statistical analysis) data->analysis end End analysis->end

Caption: General experimental workflow for cell-based assays using SIN-1.

Signaling_Pathway cluster_effects Cellular Effects cluster_mapk MAPK Cascade cluster_response Biological Response SIN1 SIN-1 ONOO Peroxynitrite (ONOO⁻) SIN1->ONOO PTP Protein Tyrosine Phosphatases (PTPs) ONOO->PTP Inhibition PTK Protein Tyrosine Kinases (PTKs) ONOO->PTK Activation MAPKKK MAPKKK (e.g., ASK1) ONOO->MAPKKK Activation Nitration Protein Tyrosine Nitration ONOO->Nitration Phosphorylation Altered Protein Phosphorylation PTP->Phosphorylation PTK->Phosphorylation MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK MAPK JNK / p38 MAPKK->MAPK Apoptosis Apoptosis / Cell Death MAPK->Apoptosis Nitration->Apoptosis

Caption: Peroxynitrite-mediated modulation of cellular signaling pathways.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cellular metabolic activity as an indicator of cell viability following SIN-1 treatment.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Materials:

  • Cells of interest and appropriate culture medium

  • 96-well clear flat-bottom cell culture plates

  • SIN-1 (3-morpholinosydnonimine)

  • Sterile, cold (4°C) phosphate-buffered saline (PBS) or culture medium for SIN-1 dilution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours (for adherent cells). The final volume per well should be 100 µL.

  • SIN-1 Preparation: Immediately before use, prepare a stock solution of SIN-1 in cold, sterile PBS or serum-free medium. SIN-1 is unstable at room temperature and physiological pH. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the desired final concentrations of SIN-1. Include wells for vehicle control (medium with the same dilution of cold PBS) and untreated controls.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for the desired exposure time (e.g., 4, 12, or 24 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate.

  • Solubilization: Add 100-150 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a media-only well.

    • Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 2: Detection of Protein Tyrosine Nitration by Western Blot

This protocol identifies the nitration of tyrosine residues on proteins, a characteristic footprint of peroxynitrite activity, using an antibody specific for 3-nitrotyrosine.[2][12]

Materials:

  • Cells cultured in 6-well plates or 10 cm dishes

  • SIN-1 and cold sterile PBS

  • RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment (gels, running buffer, etc.)

  • Electroblotting system (PVDF or nitrocellulose membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit or Mouse anti-3-Nitrotyrosine

  • Secondary antibody: HRP-conjugated anti-Rabbit or anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with desired concentrations of freshly prepared SIN-1 for a specified time (e.g., 40 minutes to 4 hours).[13]

  • Cell Lysis: After treatment, place the plate on ice, aspirate the medium, and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well/dish, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., load 20-40 µg of protein per lane) and separate them by SDS-polyacrylamide gel electrophoresis.

  • Electroblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-3-Nitrotyrosine antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL reagents according to the manufacturer's protocol and capture the chemiluminescent signal with an imaging system.[18]

  • Analysis: Analyze the resulting bands. Increased band intensity in SIN-1 treated samples compared to controls indicates protein nitration. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Protocol 3: Measurement of Lipid Peroxidation

This protocol uses a fluorescent probe to detect lipid peroxidation, an indicator of oxidative damage to cell membranes induced by SIN-1.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom cell culture plates

  • SIN-1 and cold sterile PBS

  • Lipid peroxidation probe (e.g., C11-BODIPY™ 581/591 or Image-iT™ Lipid Peroxidation Kit)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and load the cells with the lipid peroxidation probe according to the manufacturer's instructions (e.g., incubate with 10 µM C11-BODIPY 581/591 for 30 minutes at 37°C).

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess probe.

  • SIN-1 Treatment: Add 100 µL of medium containing freshly prepared SIN-1 at various concentrations. Include appropriate controls.

  • Incubation and Measurement:

    • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation/emission wavelengths (for C11-BODIPY, oxidized form is ~488/510 nm) every 5-10 minutes for 1-2 hours.

    • Endpoint Measurement: Alternatively, incubate the plate for a fixed period (e.g., 2 hours) at 37°C and then measure the final fluorescence intensity.

  • Data Analysis: Calculate the fold-change in fluorescence intensity for SIN-1 treated cells relative to the vehicle-treated control cells. An increase in fluorescence indicates a higher level of lipid peroxidation.[15]

References

Application Notes and Protocols for Linsidomine Hydrochloride in the Inhibition of Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, the active metabolite of which is 3-morpholinosydnonimine (SIN-1), is a potent nitric oxide (NO) donor that plays a crucial role in the inhibition of platelet aggregation. By releasing NO, linsidomine activates the soluble guanylate cyclase (sGC) pathway in platelets, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This elevation in cGMP orchestrates a signaling cascade that ultimately suppresses platelet activation and aggregation, making linsidomine a significant compound of interest for research in thrombosis, hemostasis, and the development of antiplatelet therapies. These application notes provide detailed protocols and quantitative data to facilitate the study of this compound's effects on platelet function.

Mechanism of Action

This compound spontaneously releases nitric oxide (NO) in physiological solutions. The liberated NO diffuses into platelets and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, which collectively inhibit platelet activation and aggregation through various mechanisms:

  • Inhibition of Calcium Mobilization: PKG activation leads to a decrease in intracellular calcium levels, a critical trigger for platelet activation.

  • Inhibition of Granule Secretion: The release of pro-aggregatory substances from platelet granules, such as ADP and serotonin, is suppressed.

  • Inhibition of Integrin αIIbβ3 Activation: The conformational change of the glycoprotein IIb/IIIa (αIIbβ3) receptor, which is necessary for fibrinogen binding and platelet aggregation, is inhibited.

  • Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): PKG phosphorylates VASP, a key regulator of actin cytoskeletal dynamics, which contributes to the inhibition of platelet adhesion and aggregation.

Quantitative Data Summary

The inhibitory effects of this compound (SIN-1) on platelet aggregation and activation are dose-dependent. The following tables summarize key quantitative data from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of SIN-1 on Platelet Aggregation

AgonistSpeciesIC50 (µM)Citation
ADPHuman2.98 ± 1.06[1]
PAF-acetherRabbit0.037 ± 0.010
Arachidonic AcidRabbit0.026 ± 0.012
ADPRabbit0.013 ± 0.011

Table 2: Comparative Potency of NO Donors on Platelet Aggregation (Human)

CompoundIC50 (µM) for ADP-induced AggregationCitation
SIN-12.98 ± 1.06[1]
Sodium Nitroprusside (SNP)2.83 ± 0.53[1]
S-Nitrosoglutathione (GSNO)0.52 ± 0.09[1]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using LTA, the gold-standard method for assessing platelet function.

Materials:

  • This compound (SIN-1)

  • Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen)

  • Human whole blood collected in 3.2% sodium citrate

  • Phosphate Buffered Saline (PBS)

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

  • This compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or PBS).

    • Prepare serial dilutions to achieve the desired final concentrations for the dose-response analysis (e.g., 0.1, 1, 10, 100 µM).

  • Aggregation Assay:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring.

    • Add 50 µL of the this compound dilution or vehicle control (PBS) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM or collagen to a final concentration of 2-5 µg/mL) to initiate aggregation.

    • Record the change in light transmission for at least 5-10 minutes. The aggregometer software will generate aggregation curves.

  • Data Analysis:

    • Set the light transmission of PRP as 0% and PPP as 100%.

    • The maximum aggregation percentage is determined from the aggregation curve.

    • Calculate the percentage inhibition of aggregation for each linsidomine concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the linsidomine concentration to determine the IC50 value.

Protocol 2: Flow Cytometry Analysis of P-selectin Expression and PAC-1 Binding

This protocol details the use of flow cytometry to assess the effect of linsidomine on two key markers of platelet activation: P-selectin (CD62P) surface expression and the activation of the αIIbβ3 integrin (PAC-1 binding).

Materials:

  • This compound (SIN-1)

  • Platelet agonist (e.g., Thrombin or ADP)

  • Human whole blood or PRP

  • Fluorescently-conjugated monoclonal antibodies:

    • Anti-CD62P (P-selectin)

    • PAC-1 (binds to activated αIIbβ3)

    • Anti-CD41a or Anti-CD61 (platelet-specific markers)

  • Isotype control antibodies

  • Fixation buffer (e.g., 1% paraformaldehyde)

  • Binding buffer (e.g., Tyrode's buffer with calcium)

  • Flow cytometer

Procedure:

  • Platelet Preparation:

    • Use either PRP (prepared as in Protocol 1) or diluted whole blood.

  • Incubation with Linsidomine and Agonist:

    • In a microtiter plate or flow cytometry tubes, add a defined volume of PRP or diluted whole blood.

    • Add this compound at various concentrations and incubate for 2-5 minutes at room temperature.

    • Add the platelet agonist (e.g., thrombin at a sub-maximal concentration) and incubate for 5-10 minutes at room temperature. Include a resting (no agonist) and an activated (agonist only) control.

  • Antibody Staining:

    • Add the fluorescently-conjugated antibodies (Anti-CD62P, PAC-1, and a platelet marker) and isotype controls to the respective tubes.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Fixation and Analysis:

    • Add fixation buffer to stop the reaction and stabilize the cells.

    • Analyze the samples on a flow cytometer.

    • Gate on the platelet population based on forward and side scatter characteristics and the platelet-specific marker (CD41a or CD61).

    • Measure the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding within the platelet gate.

  • Data Analysis:

    • Calculate the percentage inhibition of P-selectin expression and PAC-1 binding for each linsidomine concentration compared to the activated control.

    • Generate dose-response curves to determine the IC50 values.

Protocol 3: Measurement of Intracellular cGMP Levels

This protocol describes the quantification of cGMP in platelets following treatment with linsidomine using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • This compound (SIN-1)

  • PRP

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Ethanol or Trichloroacetic acid (TCA) for cell lysis and protein precipitation

  • Commercial cGMP ELISA kit

  • Plate reader

Procedure:

  • Platelet Treatment:

    • Prepare PRP as described in Protocol 1.

    • Pre-incubate the PRP with a PDE inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.

    • Add this compound at various concentrations and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

  • Sample Preparation:

    • Terminate the reaction by adding cold ethanol or TCA to lyse the platelets and precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the cGMP.

    • If using TCA, extract the TCA from the supernatant with water-saturated ether.

    • Dry the supernatant (e.g., using a vacuum centrifuge).

  • ELISA Assay:

    • Reconstitute the dried samples in the assay buffer provided with the cGMP ELISA kit.

    • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the samples and standards to a plate pre-coated with a cGMP antibody, followed by the addition of a cGMP-horseradish peroxidase (HRP) conjugate.

    • After incubation and washing steps, add the substrate and measure the absorbance using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cGMP standards.

    • Calculate the cGMP concentration in each sample based on the standard curve.

    • Normalize the cGMP concentration to the protein concentration or platelet count of the initial sample.

Visualizations

Linsidomine_Signaling_Pathway Linsidomine Linsidomine Hydrochloride NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates Ca_mobilization ↓ Intracellular Ca²⁺ Mobilization PKG->Ca_mobilization Granule_secretion ↓ Granule Secretion (ADP, Serotonin) PKG->Granule_secretion Integrin_activation ↓ αIIbβ3 Integrin Activation PKG->Integrin_activation pVASP p-VASP VASP->pVASP Aggregation Inhibition of Platelet Aggregation pVASP->Aggregation Ca_mobilization->Aggregation Granule_secretion->Aggregation Integrin_activation->Aggregation

Caption: Signaling pathway of this compound in platelets.

LTA_Workflow start Start: Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifuge at 200 x g for 15 min start->centrifuge1 get_prp Collect Platelet-Rich Plasma (PRP) centrifuge1->get_prp centrifuge2 Centrifuge remaining blood at 2000 x g for 20 min centrifuge1->centrifuge2 adjust_prp Adjust PRP platelet count with PPP get_prp->adjust_prp get_ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->get_ppp get_ppp->adjust_prp incubate Incubate PRP with Linsidomine in aggregometer (37°C, 5 min) adjust_prp->incubate prepare_linsidomine Prepare Linsidomine dilutions prepare_linsidomine->incubate add_agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate->add_agonist record Record Light Transmission (5-10 min) add_agonist->record analyze Analyze Aggregation Curves and Calculate IC50 record->analyze Flow_Cytometry_Workflow start Start: PRP or Diluted Whole Blood incubate_linsidomine Incubate with Linsidomine (2-5 min) start->incubate_linsidomine add_agonist Add Platelet Agonist (5-10 min) incubate_linsidomine->add_agonist stain Add Fluorescent Antibodies (Anti-CD62P, PAC-1, etc.) (15-20 min, dark) add_agonist->stain fix Fix with Paraformaldehyde stain->fix acquire Acquire Data on Flow Cytometer fix->acquire analyze Analyze Data: Gate on Platelets, Measure Marker Expression acquire->analyze

References

Troubleshooting & Optimization

Linsidomine Hydrochloride Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of linsidomine hydrochloride in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound solutions.

Issue Potential Cause Recommended Solution
Rapid loss of activity or unexpected experimental results. Degradation of this compound in solution. This can be due to improper storage, inappropriate solvent pH, exposure to light, or elevated temperatures.- Prepare fresh solutions for each experiment, especially for in vivo studies. - Ensure the pH of the solution is controlled, ideally around pH 6, where similar sydnonimine compounds show maximum stability. - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] - Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
Visible precipitate in the solution. - The concentration of this compound may exceed its solubility in the chosen solvent. - The compound may be degrading into less soluble products. - Interaction with components of the buffer or medium.- Confirm the solubility of this compound in your specific solvent system. For aqueous solutions, solubility is ~50 mg/mL, and for DMSO, it is also ~50 mg/mL.[1] - If precipitation occurs upon storage, it is likely due to degradation. The solution should be discarded. - When preparing solutions in buffers, ensure there are no known incompatibilities. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3][4]
Solution changes color (e.g., turns yellow). This is often an indication of chemical degradation. The chromophoric systems of the degradation products may differ from the parent compound. Photodegradation is a common cause of color change for light-sensitive compounds.- Discard the discolored solution as it indicates product degradation. - Strictly adhere to protocols for protection from light. - Investigate the possibility of oxidative degradation by ensuring solvents are de-gassed if necessary and consider storing under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between experimental replicates. This can be caused by the progressive degradation of the stock or working solution over the course of the experiment.- Prepare a single batch of working solution and use it for all concurrent experiments to ensure consistency. - If experiments are conducted over a long period, use a freshly prepared solution for each experimental set. - Perform a stability check of your working solution under the actual experimental conditions (time, temperature, lighting) to understand its stability window.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solutions?

For optimal stability, stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to seal the storage container tightly and protect it from moisture.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the solution in single-use aliquots.[1] For in vivo experiments, it is best to use freshly prepared solutions on the same day.[1]

2. What solvents are suitable for dissolving this compound?

This compound is soluble in water and DMSO, with a solubility of up to 50 mg/mL in both solvents.[1] For aqueous stock solutions, it is advisable to filter-sterilize the solution through a 0.22 μm filter before use in cell culture experiments.[1]

3. How does pH affect the stability of this compound in solution?

4. Is this compound sensitive to light?

Yes, there is evidence to suggest that this compound is a light-sensitive compound. A study on the related compound, molsidomine, indicated it is very light sensitive. Another related compound, ciclosidomine, showed very rapid degradation in the presence of light.[5] Therefore, it is imperative to protect solutions of this compound from light at all stages of handling and storage by using amber glass vials or by wrapping the containers with aluminum foil.

5. What are the likely degradation pathways for this compound?

The primary degradation pathway for sydnonimines in aqueous solution is hydrolysis.[5] As a spontaneous generator of reactive oxygen and nitrogen species (ROS/RNS), this compound is inherently reactive and can also undergo oxidative degradation.[1] The degradation process is complex and can involve the opening of the 1,2,3-oxadiazolium ring structure.

Quantitative Stability Data Summary

Specific quantitative stability data for this compound is limited in publicly available literature. The following table provides storage recommendations based on manufacturer data.

SolventStorage TemperatureStorage Duration
DMSO-80°C6 months[1][4]
-20°C1 month[1][2][4]
Water-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for investigating the stability of this compound under various stress conditions. The goal is to generate potential degradation products and identify the conditions under which the compound is unstable.

  • Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Hydrolytic Degradation:

      • Acidic: Mix the stock solution with 0.1 M HCl.

      • Basic: Mix the stock solution with 0.1 M NaOH.

      • Neutral: Mix the stock solution with purified water.

      • Incubate the solutions at room temperature and at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature and collect samples at various time points.

    • Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 70°C). Analyze samples at various time points.

    • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

    • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Objective: To separate, detect, and quantify this compound in the presence of its degradation products.

  • Instrumentation: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (starting point for optimization):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 25% A, 75% B

      • 25-30 min: Hold at 25% A, 75% B

      • 30-35 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the lambda max of this compound (e.g., 254 nm or 280 nm) and use a PDA detector to monitor for degradation products at other wavelengths.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (70°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Evaluation: - % Remaining Drug - Degradation Profile hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway linsidomine Linsidomine (SIN-1) no Nitric Oxide (NO) linsidomine->no Spontaneous Release sgc Soluble Guanylyl Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates response Physiological Responses (e.g., Vasodilation, inhibition of platelet aggregation) pkg->response

Caption: Simplified signaling pathway of this compound via nitric oxide.

troubleshooting_tree start Inconsistent or Unexpected Results? q1 Is the solution freshly prepared? start->q1 a1_yes Check for light exposure. q1->a1_yes Yes a1_no Prepare fresh solution. Aliquot stock to avoid freeze-thaw cycles. q1->a1_no No q2 Is the solution protected from light? a1_yes->q2 a2_yes Verify pH of the solution is near 6. q2->a2_yes Yes a2_no Use amber vials or foil. Discard old solution. q2->a2_no No q3 Is pH controlled? a2_yes->q3 a3_yes Consider other factors: - Temperature - Buffer compatibility - Oxidative stress q3->a3_yes Yes a3_no Use an appropriate buffer system (pH ~6). q3->a3_no No

Caption: Troubleshooting decision tree for this compound solution issues.

References

Technical Support Center: Linsidomine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of linsidomine hydrochloride (SIN-1) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound (also known as SIN-1) is a chemical compound that acts as a spontaneous donor of both nitric oxide (NO) and superoxide radicals, which can react to form peroxynitrite.[1] This makes it a potent generator of reactive oxygen and nitrogen species (ROS/RNS), leading to oxidative stress in cellular systems.[1] Its effects are diverse, ranging from vasodilation and inhibition of platelet aggregation to the induction of apoptosis and necrosis in certain cell types.[1]

Q2: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a solid. For cell culture applications, it is often dissolved in a solvent like DMSO to create a stock solution.[1] It's crucial to ensure complete dissolution; if you observe precipitation, gentle heating or sonication can be used.[1] Stock solutions should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months), kept in sealed containers away from moisture.[2]

Q3: What are the typical working concentrations of this compound for cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. A broad range of concentrations has been reported in the literature, from micromolar to millimolar levels. For instance, concentrations between 10-150 µM have been shown to protect endothelial cells from TNF-alpha-mediated cytotoxicity, while concentrations in the 1-5 mM range can induce apoptosis in chondrocytes.[1][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: What are the potential off-target effects of this compound?

As a potent generator of ROS/RNS, this compound can induce widespread oxidative stress, which may lead to non-specific effects on cellular components, including lipids, proteins, and DNA. It is important to include appropriate controls in your experiments to account for these potential off-target effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation in stock solution or culture medium - Poor solubility of this compound.- Stock solution is too concentrated.- Interaction with components in the culture medium.- Use gentle heating or sonication to aid dissolution of the stock solution.[1]- Prepare a more dilute stock solution.- Test the solubility of this compound in your specific culture medium before treating cells.
High levels of unexpected cell death - The concentration of this compound is too high for your cell type.- The cells are particularly sensitive to oxidative stress.- Perform a dose-response experiment to determine a non-toxic or desired toxic concentration range.- Reduce the incubation time.
No observable effect - The concentration of this compound is too low.- The compound has degraded.- The cells are resistant to the effects of this compound.- Increase the concentration of this compound.- Prepare a fresh stock solution.- Verify the responsiveness of your cell line to other NO donors or oxidative stress inducers.
Inconsistent results between experiments - Variability in stock solution preparation.- Differences in cell seeding density or confluency.- Variation in incubation times.- Ensure consistent and accurate preparation of the stock solution.- Standardize cell seeding and treatment protocols.- Maintain precise incubation times across all experiments.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound and their observed effects in various cell culture models.

Cell TypeConcentration RangeIncubation TimeObserved Effect
Endothelial Cells (EAhy926, HUVECs)10-150 µM6 hours (pre-incubation)Protection against TNF-alpha-mediated cytotoxicity.[3]
Endothelial Cells (EAhy926)1 mM2-3 hoursNuclear accumulation of Nrf2.[1]
Endothelial Cells (serum-starved EAhy926)1-5 mM24 hoursInduction of autophagy.[1]
Rat Aortic Smooth Muscle Cells0-500 µM30 minutesInhibition of PDGF-BB-induced migration and proliferation.[1]
Chondrocytes (ATDC5, C28/I2)0-5 mM0-24 hoursReduced activity, necrosis, and apoptosis.[1]
PC12 Cells100-300 µM0-190 minutesIncreased production of ROS and RNS.[1]
PC12 Cells30-1000 µM190 minutesProtection against Zn2+-induced neuronal death.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. If necessary, use a water bath sonicator for brief periods to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining Optimal Concentration using a Cytotoxicity Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a suitable cytotoxicity assay, such as MTT, XTT, or a live/dead cell staining kit.

  • Analyze the data to determine the IC50 (half-maximal inhibitory concentration) or a suitable non-toxic concentration for subsequent experiments.

Visualizations

Linsidomine_Signaling_Pathway This compound Signaling Pathway Linsidomine HCl (SIN-1) Linsidomine HCl (SIN-1) NO NO Linsidomine HCl (SIN-1)->NO Superoxide (O2-) Superoxide (O2-) Linsidomine HCl (SIN-1)->Superoxide (O2-) Peroxynitrite (ONOO-) Peroxynitrite (ONOO-) NO->Peroxynitrite (ONOO-) Soluble Guanylyl Cyclase (sGC) Soluble Guanylyl Cyclase (sGC) NO->Soluble Guanylyl Cyclase (sGC) Superoxide (O2-)->Peroxynitrite (ONOO-) Oxidative Stress Oxidative Stress Peroxynitrite (ONOO-)->Oxidative Stress cGMP cGMP Soluble Guanylyl Cyclase (sGC)->cGMP Cellular Effects Cellular Effects cGMP->Cellular Effects Oxidative Stress->Cellular Effects

Caption: this compound signaling cascade.

Experimental_Workflow General Experimental Workflow for this compound A Prepare Linsidomine HCl Stock Solution C Perform Dose-Response Experiment A->C B Seed Cells in Culture Plate B->C D Treat Cells with Optimal Concentration C->D E Incubate for Desired Time D->E F Perform Endpoint Assay (e.g., Viability, Western Blot, etc.) E->F G Data Analysis and Interpretation F->G

Caption: A typical experimental workflow.

References

Technical Support Center: Managing Linsidomine Hydrochloride (SIN-1) In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with linsidomine hydrochloride (SIN-1). The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SIN-1) and why is it cytotoxic?

A1: this compound, a metabolite of molsidomine, is a compound that spontaneously decomposes in aqueous solutions to generate both nitric oxide (NO) and superoxide anion (O₂⁻).[1] These two molecules rapidly react to form peroxynitrite (ONOO⁻), a potent reactive oxygen and nitrogen species (RONS).[2][3] Peroxynitrite is a strong oxidant that can damage a wide array of biomolecules, including lipids, proteins, and DNA, leading to oxidative and nitrosative stress. This cellular stress can trigger various cell death pathways, including apoptosis and necrosis, resulting in the observed in vitro cytotoxicity.[2][3]

Q2: What are the typical effective concentrations of SIN-1 for inducing cytotoxicity in vitro?

A2: The effective concentration of SIN-1 varies significantly depending on the cell type, cell density, and experimental conditions. For instance, in cultured endothelial cells, a protective effect against TNF-alpha-mediated cytotoxicity was observed with SIN-1 concentrations ranging from 10-150 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How long does it take for SIN-1 to induce a cytotoxic effect?

A3: The time course of SIN-1-induced cytotoxicity is also cell-type and concentration-dependent. Effects can be observed within a few hours and may increase over 24 to 72 hours. For example, pre-incubation with SIN-1 for 6 hours showed a protective effect in one study[4], while other studies assess cytotoxicity after 24 hours or longer. It is recommended to perform a time-course experiment to establish the optimal exposure time for your model.

Q4: Can the components of my cell culture medium affect SIN-1 cytotoxicity?

A4: Yes, components of the cell culture medium can significantly influence the cytotoxic effects of SIN-1. Bicarbonate (HCO₃⁻), a common component of cell culture buffers, has been shown to play a critical role in the generation of cytotoxicity during SIN-1 decomposition.[2][3] The reaction between peroxynitrite and carbon dioxide (which is in equilibrium with bicarbonate) can lead to the formation of other reactive species. Therefore, consistency in the formulation of your culture medium is essential for reproducible results.

Troubleshooting Guide

Issue 1: High variability in cytotoxicity results between experiments.

  • Possible Cause 1: Inconsistent SIN-1 solution preparation. SIN-1 decomposes in aqueous solutions. Prepare fresh solutions for each experiment and use them immediately.

  • Troubleshooting 1: Standardize your SIN-1 solution preparation method. Dissolve it in a consistent, appropriate solvent and add it to the cell culture medium at the last possible moment.

  • Possible Cause 2: Fluctuations in cell culture conditions. As mentioned, bicarbonate concentration can impact SIN-1's effects. Variations in CO₂ levels in the incubator can alter the pH and bicarbonate concentration of the medium.[2][3] Cell density can also influence the outcome, with the total number of SIN-1 molecules per cell being a critical factor.[2][3]

  • Troubleshooting 2: Ensure consistent incubator CO₂ levels and pH of your culture medium. Standardize cell seeding densities across all experiments. Consider the volume of medium containing SIN-1 in relation to the number of cells.[5]

  • Possible Cause 3: Inconsistent experimental timing. The kinetics of NO and superoxide release, peroxynitrite formation, and subsequent cellular damage are time-dependent.

  • Troubleshooting 3: Adhere strictly to a standardized timeline for cell seeding, treatment, and assay performance.

Issue 2: Unexpectedly low or no cytotoxicity observed.

  • Possible Cause 1: SIN-1 degradation. The compound may have degraded due to improper storage or handling.

  • Troubleshooting 1: Store SIN-1 protected from light and moisture according to the manufacturer's instructions. Always prepare fresh solutions.

  • Possible Cause 2: Presence of scavengers in the medium. Some components in fetal bovine serum (FBS) or the basal medium itself can act as scavengers of reactive oxygen and nitrogen species.

  • Troubleshooting 2: Be aware of the composition of your medium. If you suspect interference, you may need to test the experiment in a simpler, defined medium, though this could also affect cell health.

  • Possible Cause 3: Cell line resistance. Different cell lines exhibit varying sensitivity to oxidative stress.

  • Troubleshooting 3: Confirm the sensitivity of your chosen cell line to SIN-1-induced cytotoxicity by performing a dose-response curve and comparing your results to published data if available. Consider using a positive control cell line known to be sensitive to SIN-1.

Issue 3: Difficulty distinguishing between apoptosis and necrosis.

  • Possible Cause: Both apoptosis and necrosis can be induced by SIN-1, depending on the concentration and cell type. A single viability assay (like MTT) may not differentiate between these two cell death mechanisms.

  • Troubleshooting: Employ multiple assays to assess different aspects of cell death. For example, use an Annexin V/Propidium Iodide (PI) assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9] Caspase activation assays can also specifically detect apoptosis.

Data Presentation

Table 1: this compound (SIN-1) In Vitro Concentrations and Effects

Cell TypeConcentration RangeObserved EffectReference
Endothelial Cells10-150 µMProtection against TNF-alpha-mediated cytotoxicity[4]
PC12 CellsLD50 ~0.2-0.8 mMCytotoxicity dependent on cell density[2]

Note: IC50 and LD50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. The values presented here are for illustrative purposes.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom plates

  • This compound (SIN-1)

  • Cell culture medium (ensure consistent formulation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Plate reader capable of measuring absorbance at 590 nm[10]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare fresh serial dilutions of SIN-1 in cell culture medium.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of SIN-1. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[10]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Add 100-150 µL of solubilization solution to each well.[10][11]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Read the absorbance at 590 nm within 1 hour.[10]

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.

Cytotoxicity Assessment using LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • 96-well flat-bottom plates

  • This compound (SIN-1)

  • Cell culture medium

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm)[12][13]

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of SIN-1 as described in the MTT assay protocol. Include the following controls:[14][15][16]

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Positive Control: Cells treated with a lysis solution (provided in the kit) to measure maximum LDH release.

    • Medium Background Control: Wells with medium only.

  • Incubate for the desired time.

  • Centrifuge the plate at approximately 250 x g for 5-10 minutes to pellet the cells.[15][16]

  • Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[13][15]

  • Add the LDH assay reaction mixture from the kit to each well.

  • Incubate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes).[15][16]

  • Stop the reaction if required by the kit's protocol.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the sample's LDH release to the spontaneous and maximum release controls.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometry tubes

  • This compound (SIN-1)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer (typically provided with Annexin V)[6]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with SIN-1 for the desired time.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells once with cold PBS.[6]

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[8][9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

  • Gently vortex and incubate at room temperature for 15 minutes in the dark.[6]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[6]

  • Analyze the samples by flow cytometry as soon as possible.

  • Gate the cell populations to quantify:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture Cell Seeding incubation Incubation with SIN-1 cell_culture->incubation sin1_prep SIN-1 Dilution sin1_prep->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Assay incubation->annexin viability Cell Viability (%) mtt->viability cytotoxicity Cytotoxicity (%) ldh->cytotoxicity apoptosis Apoptosis/Necrosis Profile annexin->apoptosis

Caption: Experimental workflow for assessing SIN-1 cytotoxicity.

signaling_pathway SIN1 Linsidomine HCl (SIN-1) NO_O2 Nitric Oxide (NO) + Superoxide (O₂⁻) SIN1->NO_O2 ONOO Peroxynitrite (ONOO⁻) NO_O2->ONOO OxidativeStress Oxidative/Nitrosative Stress ONOO->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Necrosis Necrosis OxidativeStress->Necrosis Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: SIN-1 induced cytotoxicity signaling pathway.

References

how to control the rate of NO release from linsidomine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the rate of nitric oxide (NO) release from linsidomine hydrochloride (SIN-1).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of NO release from this compound?

A1: this compound itself is a pro-drug. In aqueous solution at physiological pH, it undergoes a rapid, non-enzymatic conversion to its active metabolite, SIN-1A. The subsequent release of nitric oxide from SIN-1A is a spontaneous process that is critically dependent on the presence of molecular oxygen.[1] Under aerobic conditions, SIN-1A is unstable and decomposes to release NO and the inactive byproduct, SIN-1C. In the absence of oxygen, SIN-1A is relatively stable.[1]

Q2: What are the primary experimental factors that influence the rate of NO release from linsidomine?

A2: The rate of NO release from linsidomine is primarily influenced by:

  • Oxygen Concentration: Oxygen is a key reactant in the decomposition of SIN-1A to release NO.[1] Higher oxygen concentrations will accelerate the rate of NO release.

  • pH: The initial conversion of linsidomine (SIN-1) to its active form, SIN-1A, is pH-dependent, occurring more readily at neutral or alkaline pH.

  • Temperature: Like most chemical reactions, the degradation of SIN-1A and subsequent NO release is temperature-dependent. Increased temperature generally accelerates the reaction rate.

  • Light Exposure: Linsidomine is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce photodegradation and alter the rate of NO release.

Q3: How can I achieve a controlled and sustained release of NO from linsidomine?

A3: Controlled and sustained release can be achieved by incorporating linsidomine into a drug delivery system. Common strategies include:

  • Polymeric Nanoparticles: Encapsulating linsidomine within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect it from premature degradation and allow for a gradual release of the drug, which then converts to release NO. The release rate can be tuned by altering the polymer's molecular weight, composition, and particle size.

  • Hydrogels: Incorporating linsidomine into a hydrogel matrix can also provide a sustained release profile. The drug is released as the hydrogel swells or degrades, and the release kinetics can be controlled by modifying the hydrogel's crosslinking density and composition.

  • Polymer Films: Thin polymer films containing linsidomine can be designed for controlled release, particularly for topical or implantable applications. The release rate is governed by the diffusion of the drug through the polymer matrix and the degradation rate of the polymer.[2][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or No NO Release 1. Anaerobic Conditions: Lack of sufficient oxygen will prevent the decomposition of SIN-1A and subsequent NO release.[1]2. Incorrect pH: The initial conversion to the active form may be hindered if the pH of the medium is too acidic.3. Degraded Linsidomine Stock: this compound is susceptible to degradation, especially when in solution.1. Ensure your experimental setup is aerobic. For reproducible results, consider using a controlled oxygen environment.2. Verify that the pH of your experimental buffer is in the neutral to slightly alkaline range (e.g., pH 7.4).3. Prepare fresh linsidomine solutions for each experiment. Store the solid compound under appropriate conditions (cool, dark, and dry).
Burst Release of NO 1. Rapid Dissolution: The linsidomine may be dissolving and converting to SIN-1A too quickly in the experimental medium.2. Formulation Issues: In controlled-release systems, a high initial burst can be due to surface-adsorbed drug on nanoparticles or rapid initial swelling of a hydrogel.1. Consider using a controlled-release formulation (nanoparticles, hydrogels) to slow down the initial availability of linsidomine.2. Optimize your formulation. For nanoparticles, washing steps can remove surface-adsorbed drug. For hydrogels, adjusting the crosslinking density can control the initial swelling and drug release.
Interference with NO Measurement 1. Griess Assay Interference: Components of your cell culture media or other additives (e.g., certain amino acids, antioxidants) can react with the Griess reagents, leading to inaccurate readings.[4]2. Electrochemical Sensor Fouling: Proteins and other biomolecules in your sample can adsorb to the sensor surface, reducing its sensitivity and accuracy.1. Run appropriate controls, including your medium without cells/linsidomine, to determine background absorbance. Consider deproteinizing your samples if necessary, though this may affect the biological relevance.[4]2. Use a sensor with a protective membrane to minimize fouling. Calibrate the sensor frequently in a matrix similar to your experimental sample.

Quantitative Data on Factors Affecting NO Release

Parameter Effect on NO Release Rate Rationale
Increased Oxygen Concentration IncreasesOxygen is a necessary reactant for the decomposition of the active metabolite SIN-1A.[1]
Increased Temperature IncreasesFollows general principles of chemical kinetics; accelerates the decomposition of SIN-1A.
Increased pH (in the physiological range) IncreasesFacilitates the initial conversion of linsidomine (SIN-1) to its active form, SIN-1A.
Exposure to Light (especially UV) Increases (can be uncontrolled)Linsidomine is photolabile, and light exposure can lead to photodegradation and an altered rate of NO release.

Experimental Protocols

Protocol 1: Preparation of Linsidomine-Loaded PLGA Nanoparticles (Modified from general protocols)

This protocol provides a general framework. Optimization of parameters such as PLGA concentration, drug loading, and sonication time is recommended.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously to form a primary oil-in-water (o/w) emulsion.

  • Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form nano-emulsions.

  • Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.

Protocol 2: Quantification of NO Release using the Griess Assay

This protocol is for the indirect measurement of NO through the detection of its stable breakdown product, nitrite.

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)

  • Sodium nitrite standard solution

  • Experimental samples (e.g., supernatant from cells treated with linsidomine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the sodium nitrite standard in the same buffer/medium as your experimental samples.

  • Sample Preparation: Collect the experimental samples at desired time points.

  • Griess Reaction:

    • Add your standards and samples to the wells of the 96-well plate.

    • Add the sulfanilamide solution to each well and incubate as per the kit instructions (typically 5-10 minutes at room temperature, protected from light).

    • Add the N-(1-naphthyl)ethylenediamine solution to each well and incubate again (typically 5-10 minutes at room temperature, protected from light).

  • Absorbance Measurement: Measure the absorbance of each well at the recommended wavelength (usually around 540 nm) using a microplate reader.

  • Quantification: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the nitrite concentration in your experimental samples.

Visualizations

NO_Release_Pathway Linsidomine Linsidomine HCl (SIN-1) (Pro-drug) SIN1A SIN-1A (Active Metabolite) Linsidomine->SIN1A Non-enzymatic conversion (pH-dependent) NO Nitric Oxide (NO) (Active Moiety) SIN1A->NO Spontaneous Decomposition (Requires O2) SIN1C SIN-1C (Inactive Byproduct) SIN1A->SIN1C Decomposition

Caption: Mechanism of Nitric Oxide (NO) release from this compound.

Experimental_Workflow cluster_prep Formulation Preparation cluster_exp Experiment cluster_analysis NO Release Analysis Linsidomine_Stock Prepare Linsidomine Stock Solution Formulation Prepare Controlled-Release Formulation (e.g., Nanoparticles) Linsidomine_Stock->Formulation Incubation Incubate Formulation under Controlled Conditions (pH, Temp, O2, Light) Formulation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Measurement Measure NO/Nitrite Concentration (Griess Assay or Electrochemical Sensor) Sampling->Measurement Data_Analysis Data Analysis and Kinetic Modeling Measurement->Data_Analysis

Caption: Experimental workflow for studying controlled NO release from linsidomine.

References

Technical Support Center: Interference of Linsidomine Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of linsidomine hydrochloride in common biochemical assays.

This compound, a potent vasodilator and nitric oxide (NO) donor, is a valuable tool in pharmacological research. However, its inherent chemical properties as a reactive oxygen/nitrogen species (ROS/RNS) generator can lead to interference in various biochemical assays. This guide will help you identify, troubleshoot, and mitigate these potential issues to ensure the accuracy and reliability of your experimental data.

Signaling Pathway of this compound

Linsidomine acts as a prodrug, metabolizing to its active form which then spontaneously releases nitric oxide (NO). This NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling events.

Linsidomine Signaling Pathway Linsidomine Linsidomine Hydrochloride Metabolism Metabolism Linsidomine->Metabolism ActiveMetabolite Active Metabolite (SIN-1) Metabolism->ActiveMetabolite NO Nitric Oxide (NO) ActiveMetabolite->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation

Caption: Mechanism of action of this compound.

Troubleshooting Guides & FAQs

Griess Assay for Nitrite Determination

The Griess assay is a common method for quantifying nitrite, a stable and quantifiable end-product of NO. Due to its nature as an NO donor, linsidomine can directly interfere with this assay.

FAQs:

  • Q1: My Griess assay results show unexpectedly high nitrite levels in samples treated with this compound. Is this interference?

    • A: Yes, this is a common issue. Linsidomine releases NO, which is rapidly converted to nitrite and nitrate in aqueous solutions. The Griess reagent detects this nitrite, leading to a false-positive signal that is not attributable to the biological activity you are measuring.

  • Q2: How can I differentiate between the nitrite produced by my biological system and the nitrite from linsidomine decomposition?

    • A: A crucial control experiment is to measure nitrite levels in a cell-free assay buffer containing the same concentration of this compound used in your experiment. This will quantify the amount of nitrite generated directly from the drug.

  • Q3: What is the best way to mitigate this interference?

    • A: The most effective method is to subtract the background nitrite level.

      Experimental Workflow for Griess Assay with Linsidomine:

      Griess Assay Workflow cluster_0 Experimental Samples cluster_1 Control Samples ExpSample Cells/Tissue + Linsidomine MeasureExp Measure Nitrite (A) ExpSample->MeasureExp Calculation Corrected Nitrite = A - B MeasureExp->Calculation ControlSample Assay Buffer + Linsidomine (Cell-free) MeasureControl Measure Nitrite (B) ControlSample->MeasureControl MeasureControl->Calculation

      Caption: Workflow for correcting linsidomine interference in the Griess assay.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Inconsistent background readingsInstability of linsidomine in the assay buffer.Prepare fresh linsidomine solutions immediately before each experiment. Ensure consistent incubation times.
High variability between replicatesPipetting errors or incomplete mixing.Use calibrated pipettes and ensure thorough mixing of reagents.
Negative corrected nitrite valuesThe biological system may be consuming nitrite at a rate faster than linsidomine produces it.This is a valid biological result. Consider additional assays to confirm nitrite consumption.

Detailed Protocol for Background Subtraction:

  • Prepare your experimental samples (e.g., cells or tissue homogenates) and treat them with the desired concentration of this compound.

  • In parallel, prepare control samples containing the identical assay buffer and this compound concentration but without the biological sample.

  • Incubate both sets of samples for the same duration under identical conditions.

  • Perform the Griess assay on both experimental and control samples according to the manufacturer's protocol.

  • Subtract the average absorbance value of the control samples from the absorbance value of your experimental samples to obtain the corrected absorbance.

  • Use this corrected absorbance to calculate the actual nitrite concentration produced by your biological system.

Cell Viability Assays (MTT, XTT)

Cell viability assays like MTT and XTT rely on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product. As a generator of reactive oxygen species (ROS), linsidomine can interfere with these assays.

FAQs:

  • Q1: Can this compound directly reduce MTT or XTT, leading to an overestimation of cell viability?

    • A: Yes, the superoxide radicals generated during the breakdown of linsidomine can directly reduce tetrazolium salts, leading to a false-positive signal and an overestimation of cell viability[1].

  • Q2: My cells treated with high concentrations of linsidomine show unexpected increases in viability with the MTT assay. Why is this happening?

    • A: This is likely due to the chemical interference mentioned above. The drug itself is contributing to the color change, masking any actual cytotoxic effects.

  • Q3: How can I control for this interference in my cell viability assays?

    • A: Include a "no-cell" control with linsidomine at the same concentrations as your experimental wells. Any color change in these wells is due to direct reduction of the tetrazolium salt by the drug.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
High background in no-cell controlsDirect reduction of MTT/XTT by linsidomine.Subtract the background absorbance from all experimental wells. Consider using a lower, less interfering concentration of linsidomine if possible.
Discrepancy with other viability assaysInterference is specific to redox-based assays.Use a non-enzymatic, dye-exclusion assay like Trypan Blue or a fluorescence-based assay that measures membrane integrity (e.g., Propidium Iodide) to confirm results.

Experimental Protocol for Mitigating Interference in MTT/XTT Assays:

  • Plate your cells and treat with a range of this compound concentrations.

  • In a separate plate (or in designated wells of the same plate), prepare identical dilutions of linsidomine in culture medium without cells.

  • Incubate both plates for the desired treatment duration.

  • Add the MTT or XTT reagent to all wells (both with and without cells).

  • Incubate according to the assay protocol.

  • Measure the absorbance.

  • For each concentration of linsidomine, subtract the average absorbance of the "no-cell" control wells from the absorbance of the corresponding cell-containing wells.

  • Use these corrected values to calculate cell viability.

Protein Quantification Assays (Bradford, BCA)

Accurate protein quantification is essential for normalizing data from many biochemical assays. Linsidomine, as a chemical compound, has the potential to interfere with common protein assays.

FAQs:

  • Q1: Does this compound interfere with the Bradford assay?

    • A: The Bradford assay is based on the binding of Coomassie dye to proteins. While direct, significant interference from linsidomine is less likely compared to redox-based assays, it is always good practice to check for potential interference.

  • Q2: What about the Bicinchoninic Acid (BCA) assay?

    • A: The BCA assay involves the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the detection of Cu⁺ with BCA. Linsidomine, being a source of reactive species, could potentially interfere with this reduction step.

  • Q3: How do I test for interference in my protein assay?

    • A: Prepare a standard curve of your protein standard (e.g., BSA) as you normally would. In a separate set of tubes, prepare the same protein standards but also add this compound at the concentration present in your experimental samples. If the two standard curves are not parallel or are significantly shifted, there is interference.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Non-linear standard curve in the presence of linsidomineInterference of linsidomine with the assay chemistry.If interference is confirmed, consider removing linsidomine from the sample before protein quantification, for example, by protein precipitation (e.g., with trichloroacetic acid, TCA) followed by resolubilization in a compatible buffer. Alternatively, switch to an assay method that shows no interference.
Inaccurate protein concentration in linsidomine-treated samplesLinsidomine is affecting the colorimetric reaction.Use the appropriate controls as described above. If interference is present, sample cleanup is recommended.
Horseradish Peroxidase (HRP)-Based Assays (ELISA)

HRP is a common enzyme used in many assays, including ELISA. Its activity can be affected by various compounds.

FAQs:

  • Q1: Can this compound affect the activity of HRP?

    • A: As a source of ROS and RNS, linsidomine has the potential to interact with the heme group of HRP or with the assay substrates, potentially leading to either inhibition or enhancement of the signal.

  • Q2: How can I check for this potential interference?

    • A: Run a control experiment where you perform the HRP-dependent reaction in the presence and absence of this compound (without your analyte of interest). A significant difference in the signal indicates interference.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Altered signal in ELISA wells containing linsidomineLinsidomine is directly affecting HRP activity or the substrate reaction.Include a "substrate only" control with linsidomine to check for direct reaction with the substrate. If HRP activity is affected, consider washing steps to remove linsidomine before the addition of the HRP conjugate and substrate.

General Recommendations

  • Always Run Appropriate Controls: The inclusion of "drug-only" and "no-cell/no-protein" controls is essential to identify and quantify potential assay interference.

  • Consult the Literature: When using any compound in a new assay, a thorough literature search for reported interferences is recommended.

  • Consider Alternative Assays: If significant and insurmountable interference is observed, consider using an alternative assay with a different detection principle.

This technical support guide is intended to provide a starting point for troubleshooting potential interference from this compound in biochemical assays. The specific nature and extent of interference can be dependent on the exact assay conditions, including buffer composition, pH, and temperature. Therefore, careful validation and the use of appropriate controls are paramount for obtaining reliable and accurate results.

References

Technical Support Center: Enhancing the In-Vivo Efficacy of Linsidomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linsidomine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer frequently asked questions (FAQs) to improve the efficacy of your in vivo experiments.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about working with this compound in a research setting.

QuestionAnswer
What is the primary mechanism of action for this compound? This compound is a prodrug that metabolizes to its active form, linsidomine (SIN-1). SIN-1 spontaneously releases nitric oxide (NO), a potent vasodilator.[1][2][3] NO activates guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells.[1][2] This cascade leads to muscle relaxation, vasodilation, and inhibition of platelet aggregation.[2][4]
What are the key therapeutic indications for this compound? This compound has been investigated for various cardiovascular conditions due to its vasodilatory properties, including angina pectoris, hypertension, and chronic heart failure.[1][4] It has also been studied in the context of erectile dysfunction and for its potential neuroprotective effects.[5][6][7][8]
How should this compound be stored? This compound is stable under recommended storage conditions.[9] For long-term storage, it is advisable to store the powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[10] It is shipped with blue ice to maintain a low temperature.[10]
What is the solubility of this compound? It is soluble in water (45.0 mg/mL) and DMSO (22.5 mg/mL).[10]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

ProblemPotential CauseSuggested Solution
Inconsistent or lower-than-expected vasodilation. Drug Instability: Linsidomine is an unstable compound that decays to release nitric oxide.[11] Improper storage or handling can lead to degradation and reduced efficacy.Ensure the compound is stored under the recommended conditions (-20°C for powder, -80°C for solutions).[10] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[12]
Sub-optimal Bioavailability: The route of administration and formulation can significantly impact the amount of active compound reaching the target tissue. Oral administration may be subject to first-pass metabolism.[1]For initial studies, consider intravenous administration for more direct and rapid action.[1] If oral administration is necessary, formulation optimization may be required to improve absorption and protect the drug from degradation.
Tolerance: Although less common than with traditional nitrates, tachyphylaxis (rapidly diminishing response) can occur.Varying the dosing interval or using the lowest effective dose may help mitigate tolerance. Consider co-administration with agents that may potentiate its effect, but be mindful of potential interactions.
High variability in animal response. Genetic Differences: Different animal strains may exhibit varied metabolic rates or sensitivities to nitric oxide.Use a well-characterized and consistent animal model. Ensure all animals are of a similar age and weight.
Anesthetic Interactions: Some anesthetics can affect cardiovascular parameters and may interact with the vasodilatory effects of linsidomine.Carefully select an anesthetic with minimal cardiovascular effects. Maintain a consistent level of anesthesia throughout the experiment.
Pathophysiological State: The underlying health of the animal model (e.g., presence of liver cirrhosis) can profoundly alter the pharmacokinetics of linsidomine.[13][14]Thoroughly characterize the animal model before initiating the study. Be aware that conditions affecting liver function can significantly prolong the half-life of linsidomine.[13][14]
Unexpected off-target effects. Peroxynitrite Formation: As a spontaneous generator of both nitric oxide and superoxide, linsidomine can lead to the formation of peroxynitrite, a reactive nitrogen species that can induce oxidative stress.[12]At higher concentrations, this can lead to cellular damage, apoptosis, and necrosis.[12] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes these effects. Consider co-administering antioxidants if peroxynitrite-mediated damage is a concern.
Non-specific Binding: While linsidomine's primary target is well-defined, interactions with other cellular components cannot be entirely ruled out, potentially leading to unforeseen biological responses.Include appropriate control groups in your experimental design. This could involve vehicle-only controls and potentially a control group receiving an inactive analogue of linsidomine if available.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacokinetic Parameters

ParameterValueSpecies/ConditionReference
Elimination Half-life (t½)~12-20 minHumans with Coronary Heart Disease[15]
Elimination Half-life (t½)1.0 +/- 0.19 hHealthy Human Volunteers[13]
Elimination Half-life (t½)7.5 +/- 5.4 hHuman Patients with Liver Cirrhosis[13][14]
Peak Plasma Time (Tmax)1 to 2 hours (for parent drug Molsidomine)Humans[4]
Renal Excretion~90-95% of metabolitesHumans[4]

Table 2: In Vivo Efficacy Data

IndicationDosageOutcomeSpecies/StudyReference
Erectile Dysfunction1 mg (intracavernous)69% of patients had a response sufficient for intercourse.Human[7]
Erectile Dysfunction0.1, 0.2, 0.5, 1 mg (intracavernous)Dose-dependent erectile response.Human[5]
Unstable Angina1 mg/h (intravenous infusion)As efficacious as isosorbide dinitrate in stabilizing patients.Human[16]
Vincristine-Induced Peripheral NeuropathyNot specified for linsidomine, Molsidomine usedAttenuated nerve damage and mechanical hypersensitivity.Rat[8]
Neointima Formation0.1 mg/kg/day (ip; 14 days)Reduced the intima-to-media ratio in balloon-injured rat carotid arteries.Rat[12]

Experimental Protocols & Methodologies

General Protocol for Intravenous Administration in a Rodent Model

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a fresh stock solution of this compound in sterile saline (0.9% NaCl) or another appropriate vehicle.

    • The concentration of the stock solution should be calculated based on the desired dose and the average weight of the animals.

    • Filter-sterilize the solution using a 0.22 µm syringe filter before administration.

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

    • Maintain the animal's body temperature using a heating pad.

    • Surgically expose a suitable vein for cannulation (e.g., jugular vein, femoral vein).

    • Insert a catheter into the vein and secure it in place.

  • Drug Administration:

    • Administer the this compound solution as a bolus injection or a continuous infusion through the catheter.

    • The volume of administration should be kept low to avoid significant fluid shifts.

    • Administer a vehicle-only solution to the control group.

  • Monitoring and Data Collection:

    • Continuously monitor relevant physiological parameters such as blood pressure, heart rate, and respiratory rate.

    • Collect blood samples at predetermined time points for pharmacokinetic analysis if required.

    • At the end of the experiment, euthanize the animal according to approved institutional guidelines and collect tissues for further analysis.

Visualizations

Signaling Pathway of this compound

Linsidomine_Pathway Linsidomine Linsidomine HCl (Prodrug) SIN1 Linsidomine (SIN-1) (Active Metabolite) Linsidomine->SIN1 Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select & Acclimatize Animal Model Anesthesia Anesthetize Animal Animal_Model->Anesthesia Drug_Prep Prepare Fresh Linsidomine Solution Administration Administer Drug/Vehicle Drug_Prep->Administration Cannulation Surgical Cannulation Anesthesia->Cannulation Cannulation->Administration Monitoring Monitor Physiological Parameters Administration->Monitoring Data_Collection Collect Blood/Tissue Samples Monitoring->Data_Collection Data_Analysis Analyze Data (PK/PD) Data_Collection->Data_Analysis Results Interpret Results Data_Analysis->Results

Caption: General workflow for in vivo linsidomine experiments.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent In Vivo Results Check_Drug Verify Drug Integrity (Storage, Fresh Prep) Start->Check_Drug Check_Dose Review Dosing Regimen (Route, Concentration) Check_Drug->Check_Dose [ Integrity OK ] Solution_Drug Use Freshly Prepared, Properly Stored Drug Check_Drug->Solution_Drug [ Issue Found ] Check_Animal Assess Animal Model (Strain, Health, Anesthesia) Check_Dose->Check_Animal [ Regimen OK ] Solution_Dose Optimize Dose and Route of Administration Check_Dose->Solution_Dose [ Issue Found ] Check_Off_Target Consider Off-Target Effects (Peroxynitrite) Check_Animal->Check_Off_Target [ Model OK ] Solution_Animal Standardize Animal Model and Procedures Check_Animal->Solution_Animal [ Issue Found ] Solution_Off_Target Perform Dose-Response, Consider Antioxidants Check_Off_Target->Solution_Off_Target [ Potential Issue ]

References

avoiding artifacts in experiments with linsidomine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linsidomine hydrochloride (SIN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound powder and stock solutions?

A1: Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Powder: Store the lyophilized powder at -20°C.[1][2]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., water or DMSO). Once prepared, aliquot the solution into single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][3] Solutions should be kept in sealed storage, away from moisture.[3]

Q2: What is the stability of this compound in solution?

A2: this compound is a sydnonimine and can be susceptible to degradation. While specific stability data for linsidomine is limited, a similar compound, ciclosidomine, has been shown to be sensitive to pH, temperature, and light.[4] It is recommended to protect linsidomine solutions from light.[4] The stability is pH-dependent, with a study on a related compound showing maximum stability around pH 6.[4] Therefore, it is crucial to consider the pH of your experimental buffer.

Q3: this compound is a reactive oxygen/nitrogen species (ROS/RNS) generator. What are the potential artifacts I should be aware of?

A3: As a spontaneous generator of ROS/RNS, including peroxynitrite, linsidomine can introduce several experimental artifacts.[3]

  • Interaction with Culture Media: Linsidomine can react with components of cell culture media to generate hydrogen peroxide (H₂O₂), which can be cytotoxic and confound your experimental results.[5][6] This is a known artifact for many redox-active compounds.[5][6]

  • Direct Oxidation of Assay Reagents: The ROS/RNS produced can directly oxidize fluorescent or colorimetric probes used in viability or signaling assays, leading to false-positive signals.

  • Toxicity of Byproducts: The degradation products of linsidomine may have their own biological effects, which could be misinterpreted as effects of the parent compound.

Troubleshooting Guides

Issue 1: High background signal or unexpected cell death in control wells.
Possible Cause Troubleshooting Step Rationale
Reaction with Cell Culture Media 1. Run a control experiment with linsidomine in cell-free media and measure H₂O₂ production. 2. Supplement media with H₂O₂ scavengers like sodium pyruvate.[7] 3. Test different cell culture media, as they have varying pro- and antioxidant properties.[7]To determine if the observed effect is due to H₂O₂ generated in the media.[6][8] Pyruvate can scavenge H₂O₂ and mitigate this artifact.[7]
Instability of Linsidomine 1. Prepare fresh solutions for each experiment. 2. Protect solutions from light and maintain appropriate pH.[4]Linsidomine can degrade over time, and its degradation products may be toxic.
Vehicle Toxicity 1. Test the vehicle (e.g., DMSO) at the same concentration used for linsidomine.To ensure the observed effects are not due to the solvent.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step Rationale
Variability in Linsidomine Activity 1. Aliquot stock solutions to avoid freeze-thaw cycles.[3] 2. Use a consistent source and lot of linsidomine.Repeated freezing and thawing can degrade the compound, leading to variable activity.
Light Sensitivity 1. Perform experiments under subdued lighting conditions. 2. Use amber or foil-wrapped tubes for solutions.To prevent light-induced degradation of the compound.[4]
pH Fluctuation 1. Ensure the pH of your buffers and media is stable throughout the experiment.The rate of ROS/RNS generation by linsidomine can be pH-dependent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO or sterile water, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Under sterile conditions, add the appropriate volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex briefly to dissolve the powder completely.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.[3]

Protocol 2: Cell-Based Assay with this compound
  • Materials: Cultured cells, appropriate cell culture medium, this compound stock solution, vehicle control (e.g., DMSO), assay-specific reagents.

  • Procedure:

    • Plate cells at the desired density and allow them to adhere overnight.

    • On the day of the experiment, thaw a single aliquot of this compound stock solution.

    • Prepare serial dilutions of linsidomine in pre-warmed cell culture medium to achieve the final desired concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of linsidomine or the vehicle control.

    • Incubate the cells for the desired period, protecting the plate from light.

    • Proceed with the specific cell-based assay (e.g., MTT assay for viability, fluorescent probe for ROS detection).

    • Crucial Control: Include a "degraded linsidomine" control by preparing a solution of linsidomine and leaving it at room temperature and exposed to light for a period before adding it to the cells. This can help identify effects due to degradation products.

Visualizations

Linsidomine_Decomposition_Pathway Linsidomine Linsidomine (SIN-1) SIN1A SIN-1A (Active Intermediate) Linsidomine->SIN1A Spontaneous Decomposition NO Nitric Oxide (NO) SIN1A->NO Superoxide Superoxide (O₂⁻) SIN1A->Superoxide SIN1C SIN-1C (Inactive Metabolite) SIN1A->SIN1C Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Troubleshooting_Workflow start Unexpected Results with This compound check_storage Verify Proper Storage and Handling start->check_storage check_media Test for Media Interaction (H₂O₂ production) check_storage->check_media Storage OK fresh_reagents Use Freshly Prepared Solutions check_storage->fresh_reagents Improper Storage check_controls Review Experimental Controls check_media->check_controls No Interaction modify_media Modify Media or add Scavengers check_media->modify_media Interaction Detected include_degraded_control Include Degraded Compound Control check_controls->include_degraded_control Controls Inadequate re_run_experiment Re-run Experiment check_controls->re_run_experiment Controls OK fresh_reagents->re_run_experiment modify_media->re_run_experiment include_degraded_control->re_run_experiment analyze_results Analyze and Compare Results re_run_experiment->analyze_results

References

Linsidomine Hydrochloride Activity: A Technical Support Guide on pH-Dependent Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pH-dependent effects on linsidomine hydrochloride (SIN-1) activity. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our vasodilation experiments with this compound. Could the pH of our buffer be a factor?

A1: Absolutely. The activity of this compound is highly dependent on pH. Linsidomine (SIN-1) is a prodrug that undergoes a pH-sensitive conversion to its active intermediate, SIN-1A. This initial step is a hydroxyl ion-dependent process, meaning it is accelerated in alkaline conditions and slower in acidic environments.[1] Inconsistent pH control of your experimental buffer is a likely source of variability in your results. At neutral pH, this conversion occurs almost immediately.[1]

Q2: What is the optimal pH for this compound activity?

A2: The "optimal" pH depends on the desired rate of nitric oxide (NO) release for your specific application. An alkaline pH will lead to a more rapid conversion of SIN-1 to SIN-1A and subsequently a faster onset of NO release. Conversely, a more acidic pH will slow down this conversion, leading to a more sustained but slower release of NO. For many physiological experiments, a buffer at pH 7.4 is used to mimic physiological conditions.

Q3: We prepared a stock solution of this compound in an unbuffered aqueous solution and noticed a drop in pH over time. Is this normal?

A3: Yes, this is a known phenomenon. The decomposition of linsidomine can lead to the formation of acidic byproducts, which can lower the pH of an unbuffered solution. It is crucial to use a buffered solution to maintain a stable pH throughout your experiment to ensure consistent and reproducible results.

Q4: Does oxygen concentration affect this compound activity?

A4: Yes, after the initial pH-dependent conversion to SIN-1A, the subsequent release of nitric oxide is an oxygen-dependent process.[1] SIN-1A is relatively stable under anaerobic (nitrogen) conditions but becomes labile in the presence of air and highly unstable under pure oxygen.[1] Therefore, the oxygen tension in your experimental setup will directly influence the rate of NO generation from SIN-1A.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no vasodilation observed Inappropriate buffer pH: The buffer pH may be too acidic, significantly slowing down the conversion of SIN-1 to its active form.1. Verify the pH of your experimental buffer. 2. For robust activity, ensure the pH is neutral to slightly alkaline (e.g., pH 7.4 or higher). 3. Prepare fresh buffer and re-calibrate your pH meter.
Degraded linsidomine stock: this compound can degrade, especially in solution.1. Prepare a fresh stock solution of this compound for each experiment. 2. Store the solid compound in a cool, dark, and dry place.
Low oxygen levels: Insufficient oxygen will limit the conversion of SIN-1A to nitric oxide.1. Ensure your buffer is adequately aerated, typically with a 95% O₂ / 5% CO₂ gas mixture for organ bath experiments.
High variability between experiments Inconsistent buffer pH: Even small variations in pH between experiments can lead to significant differences in the rate of NO release.1. Use a high-quality buffer system with sufficient buffering capacity. 2. Standardize your buffer preparation protocol and ensure consistent pH across all experimental runs.
Light exposure: Linsidomine and its intermediates can be light-sensitive.1. Protect your linsidomine stock solutions and experimental setup from direct light. Use amber vials or cover glassware with foil.
Unexpectedly rapid and short-lived effect Highly alkaline buffer: A buffer with a high pH (e.g., > 8) will cause a very rapid "burst" release of NO, which may be quickly depleted.1. Re-evaluate the pH of your buffer. 2. Consider using a buffer closer to physiological pH (7.4) for a more sustained effect.

Data Presentation

Table 1: Representative pH-Dependent Activity of this compound

pHRelative Rate of SIN-1 to SIN-1A ConversionExpected Onset of VasodilationExpected Duration of Action
6.0SlowDelayedProlonged
7.0ModerateModerateModerate
7.4RapidRapidShorter
8.0Very RapidVery RapidShortest

Experimental Protocols

Protocol 1: pH-Dependent Nitric Oxide Release Measurement using Griess Assay

This protocol outlines a method to quantify nitrite (a stable oxidation product of nitric oxide) in a solution containing this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at pH 6.0, 7.4, and 8.0

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (for calibration curve)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Procedure:

  • Prepare Buffers: Prepare PBS solutions at pH 6.0, 7.4, and 8.0. Ensure accurate pH measurement.

  • Prepare Linsidomine Solutions: Immediately before the experiment, prepare a 1 mM stock solution of this compound in each of the prepared pH buffers. Protect from light.

  • Incubation: In separate, light-protected containers, incubate the linsidomine solutions at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots from each of the incubating solutions.

  • Griess Assay:

    • Add 50 µL of your collected samples to individual wells of a 96-well plate.

    • Prepare a standard curve using sodium nitrite solutions of known concentrations.

    • Add 50 µL of Component A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Component B (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in your samples by comparing the absorbance to the standard curve. Plot nitrite concentration versus time for each pH to determine the rate of nitric oxide release.

Protocol 2: Isolated Aortic Ring Vasodilation Assay at Varying pH

This protocol describes how to assess the vasodilation effect of this compound on isolated rat aortic rings in organ baths with buffers of different pH.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer at pH 6.5, 7.4, and 8.0

  • Phenylephrine

  • This compound

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into 3-4 mm rings.

    • Mount the aortic rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh buffer every 15-20 minutes.

  • pH Adjustment: For the different experimental groups, use Krebs-Henseleit buffer adjusted to pH 6.5, 7.4, or 8.0.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.

  • Linsidomine Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

  • Data Recording: Record the relaxation response as a percentage of the phenylephrine-induced pre-contraction.

  • Analysis: Construct concentration-response curves for linsidomine at each pH. Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of linsidomine-induced vasodilation at the different pH values.

Visualizations

Signaling_Pathway cluster_Linsidomine Linsidomine (SIN-1) cluster_Activation pH-Dependent Conversion cluster_NO_Release Oxygen-Dependent Release cluster_Cellular_Effect Cellular Signaling Linsidomine Linsidomine (SIN-1) SIN1A SIN-1A (Active Intermediate) Linsidomine->SIN1A OH⁻ (Alkaline pH) NO Nitric Oxide (NO) SIN1A->NO O₂ sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation Events Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis A1 Prepare Buffers (pH 6.0, 7.4, 8.0) B1 Incubate Linsidomine at 37°C A1->B1 A2 Prepare Fresh Linsidomine Stock A2->B1 B2 Collect Aliquots at Time Points B1->B2 C1 Perform Griess Assay B2->C1 C2 Measure Absorbance at 540 nm C1->C2 C3 Calculate Nitrite Concentration C2->C3 Troubleshooting_Logic Start Inconsistent Experimental Results Check_pH Is buffer pH consistent and accurate? Start->Check_pH Check_Stock Is linsidomine stock freshly prepared? Check_pH->Check_Stock Yes Adjust_pH Standardize buffer preparation protocol Check_pH->Adjust_pH No Check_Oxygen Is oxygenation adequate? Check_Stock->Check_Oxygen Yes Prepare_Fresh_Stock Prepare new stock solution Check_Stock->Prepare_Fresh_Stock No Adjust_Oxygen Ensure proper aeration of buffer Check_Oxygen->Adjust_Oxygen No End Re-run Experiment Check_Oxygen->End Yes Adjust_pH->End Prepare_Fresh_Stock->End Adjust_Oxygen->End

References

Technical Support Center: Linsidomine Hydrochloride in Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for linsidomine hydrochloride (also known as SIN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using and managing this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary activities in vitro?

This compound (SIN-1) is a sydnonimine derivative and a valuable tool in pharmacological research. Its primary characteristic is the spontaneous, pH-dependent release of both nitric oxide (NO) and superoxide anion (O₂⁻) in aqueous solutions.[1] This dual activity makes it a potent generator of peroxynitrite (ONOO⁻), a highly reactive nitrogen species (RNS). Consequently, linsidomine is often used to induce oxidative and nitrosative stress in cellular and biochemical assays. It is also known to be a vasodilator and an inhibitor of platelet aggregation.[2]

Q2: How should I prepare and store this compound stock solutions?

For optimal stability, this compound stock solutions should be prepared fresh for each experiment. If storage is necessary, dissolve the compound in an appropriate solvent (e.g., DMSO or a buffered aqueous solution) and store in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is crucial to use sealed storage containers and protect the solutions from moisture to prevent degradation.[2][3] Avoid repeated freeze-thaw cycles, as this can lead to the inactivation of the product.[2] For cell culture experiments, it is recommended to filter-sterilize the working solution through a 0.22 µm filter before use.[2]

Q3: What are the primary reactive species generated by this compound that I need to consider for quenching?

This compound simultaneously generates two primary reactive species:

  • Nitric Oxide (NO): A free radical gas that acts as a signaling molecule in various physiological processes.

  • Superoxide Anion (O₂⁻): A reactive oxygen species (ROS) that can contribute to oxidative stress.

These two species can rapidly react to form peroxynitrite (ONOO⁻) , a potent and destructive oxidant. Therefore, an effective quenching strategy should ideally address both the initial radical species and the subsequent formation of peroxynitrite.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker-than-expected biological effects. 1. Degradation of this compound: Improper storage (exposure to moisture, light, or repeated freeze-thaw cycles) can lead to reduced activity. 2. pH of the experimental medium: The rate of NO and superoxide release from linsidomine is pH-dependent. Variations in buffer pH can alter the kinetics of release. 3. Presence of endogenous scavengers: Some cell culture media or biological samples may contain components that scavenge NO or superoxide.1. Prepare fresh stock solutions for each experiment. Store aliquots at -80°C and protect from light and moisture.[2][3] 2. Ensure consistent and accurate pH of all buffers and media used in your experiments. 3. Consider using a simplified buffer system for initial experiments to establish a baseline. If using complex media, be aware of potential interactions.
Difficulty in reproducing results between experiments. 1. Variability in cell density or passage number: Cellular responses to oxidative stress can vary with cell confluence and age. 2. Inconsistent incubation times: The effects of linsidomine are time-dependent due to the continuous generation of reactive species.1. Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. 2. Strictly adhere to the defined incubation times in your experimental protocol.
Unexpected cell death or cytotoxicity. 1. High concentration of this compound: The generated peroxynitrite is highly cytotoxic. 2. Sensitivity of the cell line: Different cell lines have varying tolerances to oxidative stress.1. Perform a dose-response curve to determine the optimal concentration of linsidomine for your specific cell line and experimental endpoint. 2. Review the literature for typical concentration ranges used in similar cell types. Consider starting with a lower concentration range.
Precipitation of this compound in the working solution. 1. Low solubility in the chosen solvent: this compound has finite solubility in aqueous solutions. 2. Interaction with components in the medium: Certain salts or proteins in the culture medium may reduce solubility.1. Ensure the concentration of your working solution does not exceed the solubility limit in your experimental buffer. You may need to use a small amount of a co-solvent like DMSO for the initial stock solution. 2. Prepare the final working solution by adding the stock solution to the medium just before use and ensure thorough mixing.

Quenching Excess this compound

Quenching the activity of this compound at the end of an experiment is crucial for time-course studies and to prevent further cellular damage. The choice of quenching agent will depend on the specific reactive species you aim to neutralize.

Summary of Quenching Agents
Quenching Agent Target Species Typical Concentration Range Notes
Superoxide Dismutase (SOD) Superoxide (O₂⁻)100 - 300 U/mLEnzymatic scavenger. Highly specific for superoxide. Can enhance the NO-mediated effects of linsidomine by preventing NO scavenging by superoxide.[1]
Catalase Hydrogen Peroxide (H₂O₂)200 - 500 U/mLEnzymatic scavenger. While linsidomine does not directly produce H₂O₂, it can be formed from the dismutation of superoxide. May have limited direct effect on linsidomine's primary reactive species.[1]
Uric Acid Peroxynitrite (ONOO⁻)100 - 500 µMA known scavenger of peroxynitrite. Can be used to mitigate the downstream effects of linsidomine.[2]
Trolox (water-soluble Vitamin E analog) Peroxyl Radicals50 - 200 µMA potent antioxidant that can scavenge a variety of free radicals.
Ascorbic Acid (Vitamin C) Superoxide, Nitric Oxide, Peroxyl Radicals100 - 500 µMA broad-spectrum antioxidant.

Experimental Protocols

Protocol 1: Quenching of this compound-Induced Platelet Aggregation Inhibition

This protocol details a method to assess the efficacy of a quenching agent in reversing the inhibitory effect of this compound on platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
  • Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

2. Platelet Aggregation Assay:

  • Pre-warm the PRP sample to 37°C for 5 minutes.
  • Add this compound to the PRP at a final concentration that produces sub-maximal inhibition of aggregation (e.g., 10-100 µM, to be determined empirically).
  • Incubate for a defined period (e.g., 5 minutes) to allow for the generation of NO and superoxide.
  • Add the quenching agent (e.g., Superoxide Dismutase, 200 U/mL) and incubate for a further 2 minutes.
  • Induce platelet aggregation by adding an agonist such as ADP (5-10 µM) or collagen (2-5 µg/mL).
  • Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer.
  • As a control, perform the same experiment without the quenching agent to observe the inhibitory effect of linsidomine. A further control without linsidomine should be performed to establish the maximal aggregation response.

Protocol 2: Assessment of Nrf2 Nuclear Translocation in Response to this compound and its Modulation by Quenching Agents

This protocol outlines a method to determine if this compound induces the activation of the Nrf2 signaling pathway and whether this can be prevented by a quenching agent.

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate culture vessels and grow to 70-80% confluency.
  • Treat the cells with this compound (e.g., 1 mM) for a specified time (e.g., 2-4 hours).[2]
  • In a parallel experiment, pre-incubate the cells with a quenching agent (e.g., Uric Acid, 200 µM) for 1 hour before adding this compound.
  • Include an untreated control group.

2. Nuclear and Cytoplasmic Fractionation:

  • Following treatment, wash the cells with ice-cold PBS.
  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.

3. Western Blot Analysis:

  • Determine the protein concentration of the nuclear and cytoplasmic fractions.
  • Separate equal amounts of protein from each fraction by SDS-PAGE.
  • Transfer the proteins to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for Nrf2.
  • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.
  • Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Data Analysis:

  • Quantify the band intensities for Nrf2 in the nuclear and cytoplasmic fractions.
  • An increase in the nuclear Nrf2 to cytoplasmic Nrf2 ratio in the linsidomine-treated group compared to the control group indicates Nrf2 activation.
  • Assess the ability of the quenching agent to reduce the linsidomine-induced nuclear translocation of Nrf2.

Visualizations

Linsidomine_Quenching_Workflow cluster_experiment Experimental Setup start Start Experiment add_lins Add this compound to Experimental System start->add_lins incubation Incubate for Defined Period add_lins->incubation add_quench Add Quenching Agent incubation->add_quench measure Measure Experimental Endpoint add_quench->measure end_exp End Experiment measure->end_exp control_no_lins No Linsidomine (Baseline) control_no_lins->measure control_no_quench Linsidomine Only (No Quenching) control_no_quench->measure

Caption: Experimental workflow for assessing the efficacy of a quenching agent.

Nrf2_Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linsidomine Linsidomine HCl ROS_RNS ROS/RNS (O₂⁻, ONOO⁻) Linsidomine->ROS_RNS Keap1_Nrf2 Keap1-Nrf2 Complex ROS_RNS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_mod Modified Keap1 Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Caption: Activation of the Nrf2 signaling pathway by linsidomine-induced oxidative stress.

References

Validation & Comparative

A Comparative Guide to Linsidomine Hydrochloride and Other Nitric Oxide Donors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of linsidomine hydrochloride with other commonly used nitric oxide (NO) donors for researchers, scientists, and drug development professionals. The information presented is based on experimental data to facilitate an objective evaluation of these compounds for research and therapeutic development.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life and gaseous nature, direct administration of NO is often impractical. Consequently, NO donors, compounds that release NO under specific conditions, are invaluable tools in both research and clinical settings. This guide focuses on this compound and its active metabolite, SIN-1, in comparison to other classes of NO donors.

This compound: A Prodrug with a Unique Profile

This compound is a prodrug that is metabolized in the body to its active form, 3-morpholinosydnonimine (SIN-1). SIN-1 is a unique NO donor in that it spontaneously decomposes to release both nitric oxide and superoxide radicals.[1] This dual-release mechanism is a critical point of differentiation from many other NO donors.

The pharmacological effects of linsidomine are primarily attributed to the release of NO, which activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation.

Comparative Analysis of NO Donors

The selection of an appropriate NO donor is crucial for experimental design and therapeutic application, as different donors exhibit distinct NO release kinetics, potencies, and byproducts. This section compares linsidomine/SIN-1 with other well-established NO donors.

Data on Nitric Oxide Release

The following table summarizes the quantitative data on the nitric oxide release profiles of various NO donors. It is important to note that direct comparative studies including SIN-1 alongside a wide range of other donors under identical conditions are limited. The data presented here are compiled from various sources to provide a comparative overview.

NO DonorClassHalf-life (t½)Peak NO Concentration (Typical)Key Characteristics
SIN-1 (from Linsidomine) SydnonimineMinutes to hours (context-dependent)VariableSpontaneous release of both NO and superoxide.
Sodium Nitroprusside (SNP) Metal-nitrosyl complex< 2 minutes[2]~70 nM from 100 µM solution[1]Rapid NO release, requires light for decomposition, can release cyanide.[3]
Isosorbide Dinitrate (ISDN) Organic NitrateVariable (requires enzymatic activation)Dependent on metabolic activitySlower onset, requires enzymatic biotransformation, subject to tolerance.
PAPA NONOate Diazeniumdiolate (NONOate)77 minutes (at 22°C, pH 7.4)[1]High release, decays quickly[1]Spontaneous, pH-dependent NO release.[1]
NOC-5 Diazeniumdiolate (NONOate)93 minutes (at 22°C, pH 7.4)[1]High release, decays quickly[1]Spontaneous, pH-dependent NO release.[1]
S-Nitrosoglutathione (GSNO) S-NitrosothiolStable over days[1]Lower, consistent release[1]More stable than many donors, releases NO in the presence of light or thiols.

Signaling Pathways and Experimental Workflows

Nitric Oxide Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, ultimately resulting in a physiological response such as smooth muscle relaxation.

NO_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_Donor NO Donor (e.g., Linsidomine) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response (e.g., Vasodilation) PKG->Response

Figure 1: Simplified diagram of the nitric oxide signaling pathway.

Experimental Workflow for Comparing NO Donors

A typical experimental workflow to compare the NO-releasing properties of different donors involves the use of an NO-sensitive electrode to measure the real-time release of NO in a controlled environment.

Experimental_Workflow Prepare_Donors Prepare Stock Solutions of NO Donors Add_Donor Add NO Donor to Chamber Prepare_Donors->Add_Donor Calibrate_Electrode Calibrate NO-Sensitive Electrode Setup_Chamber Set up Measurement Chamber (e.g., PBS at 37°C) Calibrate_Electrode->Setup_Chamber Setup_Chamber->Add_Donor Record_Data Record NO Concentration Over Time Add_Donor->Record_Data Analyze_Data Analyze Data (Half-life, Peak [NO], Total Release) Record_Data->Analyze_Data

Figure 2: General experimental workflow for comparing NO donors.

Experimental Protocols

Measurement of Nitric Oxide Release

A common method for quantifying NO release from donor compounds is through amperometric detection using an NO-selective electrode.

Objective: To measure and compare the real-time NO release profiles of linsidomine (SIN-1) and other NO donors.

Materials:

  • This compound, Sodium Nitroprusside, Isosorbide Dinitrate, PAPA NONOate, etc.

  • Phosphate-buffered saline (PBS), pH 7.4

  • NO-sensitive electrode and data acquisition system

  • Temperature-controlled measurement chamber (37°C)

  • Nitrogen gas (for deoxygenating solutions, if required)

Procedure:

  • Prepare fresh stock solutions of each NO donor in an appropriate solvent.

  • Calibrate the NO-sensitive electrode according to the manufacturer's instructions.

  • Add a defined volume of pre-warmed PBS (37°C) to the measurement chamber.

  • Allow the baseline reading of the electrode to stabilize.

  • Inject a known concentration of the NO donor stock solution into the chamber.

  • Record the change in current (proportional to NO concentration) over time until the signal returns to baseline.

  • Analyze the resulting data to determine the half-life of NO release, the peak NO concentration, and the total amount of NO released (area under the curve).

Quantification of Superoxide Release from SIN-1

The dual release of NO and superoxide from SIN-1 necessitates a separate assay to quantify superoxide. Cytochrome c reduction is a widely used method.

Objective: To quantify the release of superoxide from SIN-1.

Materials:

  • SIN-1

  • Cytochrome c (from horse heart)

  • Superoxide dismutase (SOD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing cytochrome c in PBS.

  • Add SIN-1 to the reaction mixture to initiate superoxide production.

  • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • In a parallel experiment, include superoxide dismutase (SOD) in the reaction mixture. SOD will scavenge superoxide, thus the rate of cytochrome c reduction in the presence of SOD serves as a negative control.

  • The SOD-inhibitable rate of cytochrome c reduction is used to calculate the rate of superoxide production.

Conclusion

This compound, through its active metabolite SIN-1, presents a unique profile as an NO donor due to its concomitant release of superoxide. This characteristic distinguishes it from many other classes of NO donors and may have significant implications for its biological effects, including the potential for peroxynitrite formation. The choice of an NO donor for a particular application should be guided by a thorough understanding of its release kinetics, byproducts, and mechanism of action. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their studies.

References

A Comparative Analysis of Linsidomine and its Parent Drug Molsidomine for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological and clinical profiles of linsidomine and its parent drug, molsidomine. Both are potent vasodilators utilized in the management of cardiovascular diseases, primarily angina pectoris. Their therapeutic effects are mediated through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This document delves into their comparative pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Molsidomine is a prodrug that undergoes hepatic metabolism to form its active metabolite, linsidomine (SIN-1).[1][2] Linsidomine then non-enzymatically releases nitric oxide, which activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[3][4] This cascade results in vasodilation and inhibition of platelet aggregation.[5][6] While both compounds share the same ultimate mechanism of action, their distinct pharmacokinetic profiles and routes of administration lead to different clinical applications. Linsidomine is typically administered intravenously for acute conditions, whereas molsidomine is given orally for long-term management.[5][7]

Data Presentation

Table 1: Pharmacokinetic Comparison of Molsidomine and Linsidomine
ParameterMolsidomineLinsidomine (SIN-1)Reference
Route of Administration OralIntravenous[5][7]
Bioavailability 44-59%Not applicable (IV)[2]
Metabolism Hepatic conversion to Linsidomine (active metabolite)Active drug[1][2]
Time to Peak Plasma Concentration (Tmax) 1-2 hoursNot applicable (IV)[2]
Elimination Half-life (Healthy Volunteers) ~1.2 hours~1.0 hour[8]
Elimination Half-life (Liver Cirrhosis) ~13.1 hours~7.5 hours[8][9]
Protein Binding 3-11%Not specified[2]
Table 2: Comparative Hemodynamic Effects in Patients with Acute Myocardial Infarction
Hemodynamic ParameterMolsidomine (4 mg IV)Isosorbide Dinitrate (10 mg SL)Reference
Maximal Decrease in Mean Right Atrial Pressure -56%-35%[1]
Maximal Decrease in Mean Pulmonary Capillary Wedge Pressure -35%-29%[1]
Duration of Action ~5 hours~2 hours[1]

Note: This table compares Molsidomine to Isosorbide Dinitrate, a common nitrate vasodilator, to provide context for its hemodynamic effects as direct comparative data with Linsidomine in this specific setting was limited in the reviewed literature.

Table 3: Comparative Efficacy in Severe Unstable Angina (vs. Isosorbide Dinitrate)
Clinical Outcome (at 72 hours)Linsidomine (1 mg/h IV)Isosorbide Dinitrate (2.5 mg/h IV)p-valueReference
Patients with at least one episode of chest pain 24.6%25.8%0.74[10]
Patients with episodes of myocardial ischemia (Holter) 32.6%33.9%0.74[10]
Incidence of serious clinical events (death, MI, revascularization) 5%8%0.17[10]

Note: This table illustrates the comparable efficacy of Linsidomine to a standard therapy, Isosorbide Dinitrate, in a large clinical trial. A direct head-to-head trial with Molsidomine in this acute setting is not available as Molsidomine is orally administered for chronic conditions.

Experimental Protocols

Vasorelaxation Assessment in Isolated Human Radial Artery Rings

Objective: To determine and compare the vasorelaxant effects of linsidomine and molsidomine.

Methodology:

  • Tissue Preparation: Human radial artery segments are obtained from patients undergoing coronary artery bypass grafting. The arteries are dissected into 3-5 mm rings.

  • Organ Bath Setup: The arterial rings are mounted in an isolated organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.5 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or norepinephrine, to induce a stable contractile tone.

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of linsidomine or molsidomine to the organ bath at set time intervals.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the two compounds.

Ex Vivo Platelet Aggregation Assay

Objective: To evaluate and compare the antiplatelet activity of linsidomine and molsidomine.

Methodology:

  • Blood Collection: Venous blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma. The remaining blood is then centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Aggregometry: Platelet aggregation is measured using a light transmission aggregometer. A cuvette containing PRP is placed in the aggregometer and warmed to 37°C.

  • Incubation with Drugs: PRP is incubated with various concentrations of linsidomine or molsidomine for a predetermined period.

  • Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

  • Data Recording and Analysis: The change in light transmission through the PRP suspension is recorded over time as platelets aggregate. The maximum aggregation percentage is determined, and the inhibitory effect of linsidomine and molsidomine is calculated relative to a control (PRP with agonist but without the drug).

Nitric Oxide (NO) Release Assay

Objective: To quantify and compare the amount of nitric oxide released from linsidomine and molsidomine.

Methodology:

  • Sample Preparation: Solutions of linsidomine and molsidomine are prepared in a suitable buffer. For molsidomine, a liver homogenate or microsomal fraction is included to facilitate its metabolic conversion to linsidomine.

  • NO Detection: The release of NO is measured using a nitric oxide sensor or by a colorimetric method, such as the Griess assay, which detects nitrite (NO2-), a stable breakdown product of NO.

  • Griess Assay Protocol:

    • Aliquots of the sample solutions are taken at different time points.

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the aliquots.

    • The mixture is incubated at room temperature to allow for the development of a magenta-colored azo dye.

    • The absorbance of the solution is measured at approximately 540 nm using a spectrophotometer.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. This allows for the calculation of the rate and total amount of NO released from each compound.

Mandatory Visualization

Signaling_Pathway Molsidomine Molsidomine (Oral) Liver Liver Metabolism Molsidomine->Liver Prodrug Activation Linsidomine Linsidomine (SIN-1) Liver->Linsidomine Linsidomine_IV Linsidomine (IV) Linsidomine_IV->Linsidomine NO Nitric Oxide (NO) Linsidomine->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca_decrease Decrease in intracellular Ca2+ concentration PKG->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation Ca_decrease->Platelet_Inhibition

Caption: Mechanism of action of Molsidomine and Linsidomine.

Vasorelaxation_Workflow A Isolate Human Radial Artery B Cut into 3-5 mm Rings A->B C Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) B->C D Equilibrate under Resting Tension C->D E Pre-contract with Phenylephrine D->E F Add Cumulative Concentrations of Linsidomine or Molsidomine E->F G Record Relaxation Response F->G H Data Analysis: Calculate % Relaxation and EC50 G->H

Caption: Experimental workflow for vasorelaxation assay.

Platelet_Aggregation_Workflow A Collect Venous Blood (Sodium Citrate) B Centrifuge to obtain Platelet-Rich Plasma (PRP) A->B C Incubate PRP with Linsidomine or Molsidomine B->C D Place in Aggregometer (37°C) C->D E Add Platelet Agonist (e.g., ADP, Collagen) D->E F Measure Light Transmission E->F G Data Analysis: Calculate % Inhibition of Aggregation F->G

Caption: Experimental workflow for platelet aggregation assay.

References

Linsidomine Hydrochloride: A Guide to Potential Cross-Reactivity in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linsidomine hydrochloride, a potent vasodilator, is a nitric oxide (NO) donor and the primary active metabolite of molsidomine.[1] It is widely utilized in pharmacological research to investigate the diverse roles of NO in physiological and pathological processes. While a powerful tool, the introduction of any exogenous compound into an experimental system raises the potential for cross-reactivity in various assays. This guide provides a comprehensive overview of the potential for this compound to interfere with common research assays, offering insights into its mechanism of action and guidance on best practices for data interpretation.

Understanding Linsidomine's Mechanism of Action

Linsidomine's primary pharmacological effect stems from its spontaneous, non-enzymatic release of nitric oxide. This process bypasses the need for cellular enzymes, making it a direct NO donor. The released NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.

Linsidomine_Pathway Linsidomine This compound SIN1 SIN-1 (Active Metabolite) Linsidomine->SIN1 Metabolism NO Nitric Oxide (NO) SIN1->NO Spontaneous Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Phosphorylation Events

Signaling pathway of this compound.

Potential for Cross-Reactivity in Assays

A comprehensive search of the scientific literature reveals a notable lack of specific studies on the cross-reactivity of this compound in common laboratory assays. This absence of direct evidence necessitates a theoretical consideration of potential interferences based on its chemical properties and biological activity.

Immunoassays

Immunoassays, which rely on the specific binding of antibodies to target antigens, are susceptible to interference from structurally similar molecules. While there is no published data to suggest that linsidomine or its metabolites cross-react with antibodies in common immunoassays, this possibility cannot be entirely ruled out without specific validation studies.

Key Considerations:

  • Structural Similarity: If an assay is designed to detect a molecule with a similar morpholine or sydnonimine ring structure, the potential for cross-reactivity with linsidomine may exist.

  • Metabolites: The metabolic fate of linsidomine, beyond its conversion to SIN-1 and NO release, is not extensively characterized. Unidentified metabolites could potentially interfere with certain immunoassays.

Assays Measuring Nitric Oxide and its Metabolites

Given that linsidomine's primary function is to release NO, its presence will directly interfere with assays designed to quantify NO, nitrite, and nitrate. This is an expected and intended effect when linsidomine is used as a positive control or to study the effects of NO. However, if linsidomine is present as a contaminant or an unrelated therapeutic, it will lead to falsely elevated readings of NO and its metabolites.

Cell-Based Assays

In cell-based assays, the biological effects of linsidomine can confound the interpretation of results if not properly controlled for. The linsidomine-induced increase in cGMP can activate protein kinase G (PKG), which in turn can phosphorylate a wide range of cellular proteins, leading to broad physiological changes. These "off-target" effects, in the context of an assay not specifically studying NO signaling, can be misinterpreted as a direct effect of the compound under investigation.

Data on this compound Cross-Reactivity

As of the latest literature review, there is no specific quantitative data available on the cross-reactivity of this compound in common research assays. The following table summarizes the current status of available information.

Assay TypeCross-Reactivity Data with LinsidominePotential for Interference
Immunoassays No specific data availableTheoretical, based on structural similarity
Nitric Oxide Assays No specific data availableHigh (direct interference by design)
Cell-Based Assays No specific data availableHigh (due to downstream biological effects)
Clinical Chemistry Assays No specific data availableUnknown

Experimental Protocol: Quantification of Linsidomine in Human Plasma

While cross-reactivity data is scarce, a validated analytical method for the specific quantification of linsidomine in biological samples is available. This method is crucial for researchers needing to determine the precise concentration of linsidomine in their experimental systems, thereby helping to control for potential concentration-dependent off-target effects. The following is a summary of a published LC-MS/MS method.[2]

Objective: To accurately quantify linsidomine concentrations in human plasma.

Methodology: High-Performance Liquid Chromatography with tandem Mass Spectrometric detection (LC-MS/MS).

Sample Preparation:

  • Derivatize linsidomine in 1 mL of plasma with propyl chloroformate.

  • Perform liquid-liquid extraction with a mixture of tert-butyl methyl ether and 1,2-dichloroethane (55:45, v/v).

  • Back-extract the aqueous layer into 0.01 M HCl.

  • Alkalinize the solution and back-extract into diethyl ether.

  • Evaporate the final ether extract to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: Phenomenex Luna C18 (2) 5 µm, 2.1 x 150 mm.

  • Mobile Phase: Methanol:Water:Formic acid (400:600:0.05, v/v/v).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometric Detection:

  • Instrument: Finnigan MAT LCQ.

  • Mode: Selected Reaction Monitoring (SRM).

  • Monitored Transition: m/z 257.0 (protonated molecular ion) to m/z 86.0 (product ion).

Method Performance:

  • Mean Recovery: 51%.

  • Lower Limit of Quantification (LLOQ): 0.70 ng/mL.

This highly specific method allows for the accurate determination of linsidomine, minimizing the risk of interference from other compounds in the plasma matrix.

Recommendations for Researchers

Given the limited data on linsidomine cross-reactivity, researchers are advised to exercise caution and implement rigorous controls in their experiments.

  • Assay Validation: Whenever possible, perform in-house validation of critical assays by spiking known concentrations of linsidomine to assess potential interference.

  • Use of Controls: Always include appropriate vehicle controls and, if feasible, a control compound with a similar chemical scaffold but lacking the NO-donating moiety.

  • Orthogonal Methods: When unexpected results are observed, use an alternative assay based on a different detection principle to confirm the findings.

  • Consult Literature for NO Donors: In the absence of linsidomine-specific data, researchers can consult the literature for studies on the cross-reactivity of other, more widely studied NO donors. This may provide some indication of potential class effects.

References

A Comparative Guide: Linsidomine Hydrochloride vs. Isosorbide Dinitrate in the Management of Unstable Angina

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of linsidomine hydrochloride and isosorbide dinitrate, two critical vasodilator agents employed in the treatment of unstable angina. The following sections will delve into their mechanisms of action, comparative efficacy based on clinical trial data, pharmacokinetic profiles, and adverse event profiles, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Nitric Oxide Donors

The therapeutic effects of both this compound and isosorbide dinitrate in unstable angina are mediated through the release of nitric oxide (NO), a potent vasodilator. However, the pathways through which they achieve this differ significantly, impacting their pharmacological profiles.

This compound: Linsidomine is a direct nitric oxide donor.[1] It is the active metabolite of molsidomine and spontaneously releases NO without the need for enzymatic conversion.[1] This direct action leads to the relaxation of vascular smooth muscle, resulting in vasodilation. This process reduces both preload (venous return to the heart) and afterload (resistance the heart pumps against), thereby decreasing myocardial oxygen demand.[1] Furthermore, linsidomine has been shown to inhibit platelet aggregation, an important factor in the pathophysiology of unstable angina.[1] A key advantage of its direct NO donation is the lack of pharmacological tolerance, a common issue with organic nitrates.[1]

Isosorbide Dinitrate: In contrast, isosorbide dinitrate is an organic nitrate that requires enzymatic biotransformation to release nitric oxide.[2][3][4] This process, primarily occurring in the liver and vascular smooth muscle cells, involves the enzyme mitochondrial aldehyde dehydrogenase (mtALDH) among others.[3] The released NO then activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[2][4] Elevated cGMP levels ultimately cause the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism also reduces preload and afterload, alleviating myocardial ischemia.[2] However, the enzymatic conversion process is saturable and can be impaired, leading to the development of nitrate tolerance with continuous use.[3]

Signaling Pathway of Nitric Oxide-Mediated Vasodilation

cluster_ISDN Isosorbide Dinitrate Linsidomine Linsidomine (Direct NO Donor) NO_L Nitric Oxide (NO) Linsidomine->NO_L sGC Soluble Guanylate Cyclase (sGC) NO_L->sGC ISDN Isosorbide Dinitrate (Organic Nitrate) Metabolites Active Metabolites ISDN->Metabolites Enzymatic Conversion NO_I Nitric Oxide (NO) Metabolites->NO_I NO_I->sGC cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to

Caption: Signaling pathways for linsidomine and isosorbide dinitrate leading to vasodilation.

Comparative Efficacy in Unstable Angina: Clinical Trial Evidence

A pivotal French multicenter, prospective, randomized, single-blind study provides the most direct comparison of intravenous linsidomine and isosorbide dinitrate in patients with severe unstable angina (Braunwald Class IIIb).[5]

Data Presentation

Efficacy EndpointLinsidomine (n=281)Isosorbide Dinitrate (n=287)p-valueReference
Patients with at least one episode of chest pain24.6%25.8%0.74[5]
Episodes of myocardial ischemia (Holter monitoring)32.6%33.9%0.74[5]
Episodes of ventricular arrhythmia (Holter monitoring)43.5%46.5%0.48[5]
Incidence of serious clinical events (death, MI, revascularization) at 72h5%8%0.17[5]

The results of this large-scale trial demonstrated that intravenous linsidomine is at least as effective as isosorbide dinitrate in stabilizing patients with severe unstable angina.[5] There were no statistically significant differences between the two groups in the primary efficacy endpoints.[5]

Experimental Protocols: The French Multicenter Trial

Objective: To compare the efficacy of intravenous administration of linsidomine with that of isosorbide dinitrate in unstable angina.[5]

Study Design: A prospective, randomized, multicenter, parallel-group, single-blind study.[5]

Patient Population: 568 patients with suspected unstable angina, classified as Braunwald Class IIIb.[5]

Treatment Regimen:

  • Linsidomine Group: Continuous intravenous infusion at an average rate of 1 mg/h for 72 hours.[5]

  • Isosorbide Dinitrate Group: Continuous intravenous infusion at an average rate of 2.5 mg/h for 72 hours.[5]

Concomitant Medications: All patients received aspirin and intravenous heparin. 81% of patients also received beta-blockers, and 38% received calcium antagonists.[5]

Primary Efficacy Endpoints:

  • Incidence of chest pain episodes.[5]

  • Episodes of myocardial ischemia and ventricular arrhythmia detected by Holter monitoring.[5]

  • Incidence of serious clinical events (death, myocardial infarction, or myocardial revascularization) at 72 hours.[5]

Monitoring: Holter monitoring was performed on all patients and analyzed blindly.[5]

Experimental Workflow of the French Multicenter Trial

Start Patient Recruitment (n=568) Unstable Angina (Braunwald Class IIIb) Randomization Randomization (Single-blind) Start->Randomization Linsidomine Linsidomine Group (n=281) 1 mg/h IV for 72h Randomization->Linsidomine ISDN Isosorbide Dinitrate Group (n=287) 2.5 mg/h IV for 72h Randomization->ISDN Monitoring 72h Monitoring (Holter, Clinical Assessment) Linsidomine->Monitoring ISDN->Monitoring Concomitant Concomitant Therapy (Aspirin, Heparin, Beta-blockers, Calcium Antagonists) Concomitant->Linsidomine Concomitant->ISDN Analysis Data Analysis (Blinded) Monitoring->Analysis Endpoints Efficacy Endpoints: - Chest Pain - Ischemia (Holter) - Arrhythmia (Holter) - Serious Clinical Events Analysis->Endpoints

Caption: Workflow of the comparative clinical trial of linsidomine and isosorbide dinitrate.

Pharmacokinetic Profiles

ParameterThis compoundIsosorbide Dinitrate
Administration IntravenousIntravenous, Oral, Sublingual, Topical
Onset of Action Rapid (intravenous)Rapid (sublingual), Slower (oral)[6]
Metabolism Spontaneous degradation to release NO.[1]Extensive first-pass metabolism in the liver.[2][6] Metabolized to active metabolites isosorbide-2-mononitrate and isosorbide-5-mononitrate.[7]
Half-life SIN-1 (active form) half-life is approximately 1 to 2 hours.[8] The terminal half-life of its metabolite SIN-1C is about 1.5 hours.[9]Approximately 1 hour for the parent drug.[2][6]
Bioavailability (Oral) Not administered orally.Highly variable (10-90%) due to extensive first-pass metabolism.[2][6]
Protein Binding Very low.[8]Very low.[2]
Elimination Primarily extrarenal clearance of its metabolite SIN-1C.[9]Primarily renal excretion of metabolites.[10]

Adverse Event Profiles

Both linsidomine and isosorbide dinitrate are generally well-tolerated, with adverse effects primarily related to their vasodilatory properties.

Adverse EventThis compoundIsosorbide Dinitrate
Headache CommonMost commonly reported side effect, can be severe.[6]
Hypotension Can occur, generally well-tolerated.[1]Can occur and may be severe enough to warrant discontinuation of therapy.[6]
Dizziness/Lightheadedness PossibleCan occur, especially with postural changes.[6]
Reflex Tachycardia Not a prominent feature in available studies.Can occur in 0.1 to 10% of patients.[10]
Tolerance No significant tolerance development reported due to its direct NO-donating mechanism.[1]A significant concern with continuous use, requiring a nitrate-free interval.[3][10]

In the French multicenter trial, the most frequent adverse events were headaches and hypotension, which were evenly distributed between the two treatment groups.[5]

Conclusion

This compound and isosorbide dinitrate are both effective in the management of unstable angina, with their primary mechanism of action revolving around nitric oxide-mediated vasodilation. The key differentiator lies in their mode of NO donation. Linsidomine's direct, spontaneous release of NO circumvents the enzymatic pathways required by isosorbide dinitrate, potentially offering an advantage by avoiding the development of pharmacological tolerance.

The large-scale clinical trial data indicates that linsidomine is at least as efficacious as isosorbide dinitrate in controlling symptoms and preventing adverse cardiac events in severe unstable angina. The choice between these agents may, therefore, be guided by considerations of potential for tolerance development, particularly in patients requiring continuous nitrate therapy. Further research into the long-term outcomes and cost-effectiveness of these treatments is warranted to refine their optimal use in clinical practice.

References

Safety Operating Guide

Navigating the Safe Disposal of Linsidomine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Linsidomine hydrochloride, a compound recognized for its vaso-relaxant properties and its role as a nitric oxide donor, requires meticulous handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Regulatory Framework

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Consequently, its disposal is governed by stringent regulations to prevent environmental contamination. The primary directive is to avoid release into the environment and to ensure that the substance and its container are disposed of at an approved waste disposal plant[1].

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of such pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. Due to its aquatic toxicity, this compound would be considered a hazardous waste, necessitating management by a permitted treatment facility, often through incineration[3].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1][5].

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1][5].

  • Spill Management: In the event of a spill, absorb the material with a finely-powdered liquid-binding agent like diatomite. Decontaminate surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1][5].

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound:

  • Segregation: Do not mix this compound with other chemical waste unless explicitly instructed by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • For solid waste, ensure it is in a clearly labeled, sealed container.

    • For solutions, use a compatible, leak-proof container. The original container is often suitable if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The specific hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")

    • The accumulation start date.

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents[1].

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash[1][5].

Quantitative Data Summary
ParameterValueSource
Oral Acute Toxicity Category 4 (Harmful if swallowed)[1][5]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[1]
Disposal Method Approved Waste Disposal Plant / Incineration[1][3]
Experimental Protocols

Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not available in the provided search results. The safety data sheet indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents, suggesting potential for chemical degradation[1]. However, without validated protocols, attempting to neutralize the compound in the lab is not recommended. The safest and most compliant method of disposal is through a certified hazardous waste management company.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.

LinsidomineDisposalWorkflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated identify_waste Identify as Hazardous Waste (Aquatic Ecotoxicity) start->identify_waste Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe Step 2 drain_disposal Do NOT dispose down the drain identify_waste->drain_disposal trash_disposal Do NOT dispose in regular trash identify_waste->trash_disposal containerize Place in a sealed, compatible container ppe->containerize Step 3 label_waste Label Container: 'Hazardous Waste' 'this compound' 'Aquatic Hazard' containerize->label_waste Step 4 store Store in designated hazardous waste area label_waste->store Step 5 contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs Step 6 disposal Arrange for professional waste disposal contact_ehs->disposal Step 7

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.